Biotin-PEG8-alcohol
Description
Structure
2D Structure
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H49N3O10S/c30-6-8-34-10-12-36-14-16-38-18-20-39-19-17-37-15-13-35-11-9-33-7-5-27-24(31)4-2-1-3-23-25-22(21-40-23)28-26(32)29-25/h22-23,25,30H,1-21H2,(H,27,31)(H2,28,29,32)/t22-,23-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFGWYHDBQRANJ-LSQMVHIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCO)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCO)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H49N3O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Biotin-PEG8-alcohol: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of a Versatile Bioconjugation and PROTAC Linker
Biotin-PEG8-alcohol is a heterobifunctional chemical linker integral to advancements in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive technical overview of its properties, applications, and the experimental protocols for its use, tailored for researchers, scientists, and professionals in drug development.
Core Concepts: Structure and Function
This compound is a molecule composed of three key functional units:
-
Biotin: A vitamin with an exceptionally high affinity for avidin and streptavidin proteins. This strong and specific interaction is widely exploited for detection, purification, and targeting applications.
-
Polyethylene Glycol (PEG) Spacer (PEG8): An eight-unit polyethylene glycol chain. The PEG moiety imparts several advantageous properties, including increased hydrophilicity and biocompatibility of the conjugate. The defined length of the PEG linker allows for precise spatial control between conjugated molecules.[1][2]
-
Terminal Alcohol (-OH): A primary hydroxyl group that serves as a versatile chemical handle for further modification and conjugation to a variety of molecules.[2][3]
The combination of these components in a single molecule makes this compound a powerful tool for linking biological molecules to various substrates or for constructing complex molecular architectures like PROTACs.
Physicochemical and Quantitative Data
A summary of the key quantitative data for this compound is presented in the table below. This information is critical for experimental design, including stoichiometry calculations and analytical characterization.
| Property | Value | Reference(s) |
| Molecular Weight | 595.75 g/mol | [3] |
| CAS Number | 2182601-20-1 | |
| Molecular Formula | C26H49N3O10S | |
| Purity | Typically ≥95% | |
| Solubility | Soluble in water and common organic solvents like DMSO and DMF. |
Applications in Research and Drug Development
The unique tripartite structure of this compound lends itself to a range of applications, most notably in the fields of bioconjugation and targeted protein degradation.
Bioconjugation and Targeted Drug Delivery
The biotin moiety of this compound can be used to attach the entire linker-conjugate system to streptavidin-coated surfaces for immobilization and purification, or to avidin/streptavidin-conjugated antibodies for targeted drug delivery. The terminal alcohol can be chemically modified to react with a variety of functional groups on proteins, peptides, or small molecule drugs. This allows for the creation of biotinylated biomolecules with enhanced solubility and reduced immunogenicity due to the PEG spacer.
PROTAC (Proteolysis Targeting Chimera) Synthesis
This compound is a valuable building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. In this context, this compound can be elaborated to connect a ligand that binds to the target protein with a ligand that binds to an E3 ligase. The biotin tag can then be used for analytical purposes, such as in vitro binding assays and target engagement studies.
Experimental Protocols
The utility of this compound hinges on the chemical modification of its terminal hydroxyl group. The following section provides detailed methodologies for the activation of the alcohol and its subsequent conversion to other functional groups, which are essential steps for its use in bioconjugation and PROTAC synthesis.
Activation of the Terminal Hydroxyl Group
The primary alcohol of this compound is not sufficiently reactive for direct conjugation to many biomolecules. Therefore, it must first be "activated" by converting it into a better leaving group, such as a tosylate or mesylate.
Protocol 4.1.1: Tosylation of this compound
This protocol describes the conversion of the terminal hydroxyl group to a tosylate, a good leaving group for subsequent nucleophilic substitution reactions.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
p-Toluenesulfonyl chloride (TsCl)
-
Argon or Nitrogen gas
-
Round-bottom flask and standard glassware
-
Ice bath
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to 0°C using an ice bath.
-
Add triethylamine (2-3 equivalents) to the solution and stir for 10 minutes.
-
Slowly add p-toluenesulfonyl chloride (1.5-2 equivalents) to the reaction mixture.
-
Allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting Biotin-PEG8-tosylate by column chromatography on silica gel.
Functional Group Interconversion
Once activated, the Biotin-PEG8-linker can be readily converted to a variety of other functional groups to suit different conjugation strategies.
Protocol 4.2.1: Conversion of Biotin-PEG8-tosylate to Biotin-PEG8-azide
This protocol details the conversion of the tosylated linker to an azide, which is a versatile functional group for "click chemistry" reactions.
Materials:
-
Biotin-PEG8-tosylate
-
Dimethylformamide (DMF)
-
Sodium azide (NaN3)
-
Standard laboratory glassware
Procedure:
-
Dissolve Biotin-PEG8-tosylate (1 equivalent) in DMF.
-
Add sodium azide (3-5 equivalents) to the solution.
-
Heat the reaction mixture to 60-80°C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the Biotin-PEG8-azide by column chromatography if necessary.
Protocol 4.2.2: Conversion of this compound to an Ester via Mitsunobu Reaction
The Mitsunobu reaction is a versatile method for converting a primary alcohol directly into an ester with inversion of stereochemistry (though not relevant for the PEG linker).
Materials:
-
This compound
-
A carboxylic acid of interest
-
Triphenylphosphine (PPh3)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware
-
Ice bath
Procedure:
-
Dissolve this compound (1 equivalent), the carboxylic acid (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired Biotin-PEG8-ester.
Visualizing the Role of this compound in PROTACs
The following diagrams, generated using Graphviz, illustrate the logical relationships and workflows involving this compound, particularly in the context of PROTAC development.
Caption: Mechanism of Action for a PROTAC utilizing a Biotin-PEG8-Linker.
Caption: A generalized experimental workflow for the synthesis of a PROTAC using this compound.
References
An In-depth Technical Guide to Biotin-PEG8-alcohol: Structure, Properties, and Applications
This technical guide provides a comprehensive overview of Biotin-PEG8-alcohol, a versatile bifunctional linker widely utilized by researchers, scientists, and drug development professionals. This document details its chemical structure, physicochemical properties, and key applications, supplemented with experimental protocols and logical workflow diagrams to facilitate its practical implementation in the laboratory.
Core Structure and Properties
This compound is a molecule that incorporates a biotin moiety, a hydrophilic 8-unit polyethylene glycol (PEG) spacer, and a terminal primary alcohol functional group. The biotin group provides a high-affinity binding site for streptavidin and avidin, making it an invaluable tool for detection, purification, and immobilization of biomolecules. The PEG spacer enhances water solubility, reduces steric hindrance, and minimizes immunogenicity of the conjugated molecule.[1][2] The terminal hydroxyl group allows for further chemical modification and conjugation to various substrates.[3]
Chemical Structure
The fundamental structure of this compound consists of three key components:
-
Biotin: A water-soluble vitamin (Vitamin B7) that exhibits an exceptionally strong and specific interaction with avidin and streptavidin.
-
Polyethylene Glycol (PEG) Spacer: An eight-unit PEG chain that imparts hydrophilicity and flexibility to the molecule.
-
Terminal Alcohol: A primary hydroxyl (-OH) group that can be chemically modified for conjugation to other molecules.
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C26H49N3O10S | [4][5] |
| Molecular Weight | 595.75 g/mol | |
| CAS Number | 2182601-20-1 | |
| Appearance | White to off-white solid | |
| Purity | ≥95% | |
| Solubility | Water, DMSO, DMF | |
| Storage Conditions | -20°C, protect from moisture |
Applications in Research and Drug Development
The unique combination of a high-affinity binding moiety, a hydrophilic spacer, and a modifiable functional group makes this compound a versatile tool in numerous applications.
-
Bioconjugation: It serves as a linker to biotinylate proteins, peptides, nucleic acids, and other biomolecules. The PEG spacer enhances the solubility and stability of the resulting conjugates.
-
Drug Delivery: In the development of antibody-drug conjugates (ADCs) and other targeted therapies, Biotin-PEG linkers can improve the pharmacokinetic properties of the drug.
-
Diagnostics: The strong biotin-streptavidin interaction is leveraged in various diagnostic assays, such as ELISA, Western blotting, and immunohistochemistry, for signal amplification and detection.
-
Surface Modification: The alcohol group can be used to immobilize biotin onto surfaces for the development of biosensors and affinity chromatography matrices.
-
Nanotechnology: It is used to functionalize nanoparticles for targeted drug delivery and imaging applications.
Experimental Protocols
This section provides a generalized protocol for the biotinylation of a protein using this compound. Note that the terminal hydroxyl group of this compound typically requires activation to react with functional groups on proteins, such as amines. A common approach is to first convert the alcohol to a more reactive species, like a tosylate or an NHS ester, or to use a coupling agent to directly react it with carboxylic acids on the protein. The following protocol outlines a general workflow for the biotinylation of a protein with available amine groups, assuming prior activation of the alcohol to an NHS ester.
Protein Biotinylation Protocol
Materials:
-
Protein to be biotinylated
-
Biotin-PEG8-NHS (activated form of this compound)
-
Reaction Buffer: Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Buffer: e.g., 1 M Tris-HCl, pH 7.5
-
Desalting column or dialysis cassette for purification
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) as they will compete for reaction with the NHS ester.
-
Biotin-PEG8-NHS Solution Preparation: Immediately before use, dissolve the Biotin-PEG8-NHS in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
Biotinylation Reaction:
-
Calculate the required amount of Biotin-PEG8-NHS. A 10- to 20-fold molar excess of the biotin reagent over the protein is a common starting point.
-
Add the calculated volume of the Biotin-PEG8-NHS stock solution to the protein solution.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. Gentle mixing is recommended.
-
-
Quenching the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM. This will consume any unreacted Biotin-PEG8-NHS. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, non-reacted biotin reagent and by-products by using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
Characterization: Determine the degree of biotinylation using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
-
Storage: Store the biotinylated protein under conditions that are optimal for the unmodified protein.
Caption: General workflow for protein biotinylation.
Logical Relationships and Signaling Pathways
This compound is a tool used to create biotinylated molecules for subsequent use in various assays that rely on the biotin-streptavidin interaction. A common application is in an Enzyme-Linked Immunosorbent Assay (ELISA), where a biotinylated detection antibody is used.
The following diagram illustrates the logical relationship in a sandwich ELISA utilizing a biotinylated detection antibody.
Caption: Logical workflow of a sandwich ELISA.
References
Biotin-PEG8-alcohol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction: Biotin-PEG8-alcohol is a versatile heterobifunctional linker widely employed in biomedical research and drug development. It incorporates a biotin moiety for high-affinity binding to streptavidin and avidin, a hydrophilic 8-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal hydroxyl group for covalent attachment to various molecules. This guide provides an in-depth overview of its properties, applications, and detailed experimental protocols for its use.
Core Properties and Quantitative Data
This compound is a valuable tool for researchers due to its well-defined chemical structure and properties that facilitate bioconjugation and enhance the performance of labeled molecules.
| Property | Value | Reference(s) |
| Molecular Weight | 595.8 g/mol | [1][2] |
| Molecular Formula | C₂₆H₄₉N₃O₁₀S | [2] |
| Purity | Typically ≥95% | [3] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water, DMSO, DMF | [2] |
| Storage Conditions | -20°C, desiccated |
Applications in Research and Drug Development
The unique trifunctional structure of this compound lends itself to a variety of applications:
-
Targeted Drug Delivery: The biotin group can be used to target cells or tissues that have been pre-targeted with streptavidin-conjugated antibodies or other ligands. This strategy enhances the specificity of drug delivery, minimizing off-target effects.
-
Bioconjugation and Labeling: The terminal hydroxyl group can be activated or reacted with various functional groups to covalently link the biotin-PEG moiety to proteins, peptides, nucleic acids, or small molecule drugs. The PEG spacer improves the solubility and bioavailability of the resulting conjugate.
-
Surface Functionalization: Nanoparticles, microparticles, and other surfaces can be functionalized with this compound to enable their interaction with streptavidin-coated surfaces or molecules, facilitating their use in diagnostics and bioassays.
-
Immunoassays: The high-affinity interaction between biotin and streptavidin is leveraged in various immunoassay formats, such as ELISA, for signal amplification and detection.
Experimental Protocols
The terminal hydroxyl group of this compound is not inherently reactive towards common functional groups on biomolecules. Therefore, it typically requires either activation or reaction with a molecule containing a complementary reactive group, such as a carboxylic acid, through an esterification reaction. The Steglich esterification is a mild and efficient method for this purpose.
Protocol: Conjugation of this compound to a Carboxylic Acid-Containing Molecule via Steglich Esterification
This protocol describes a general procedure for the covalent conjugation of this compound to a molecule of interest (e.g., a small molecule drug, a peptide) that possesses a carboxylic acid group.
Materials:
-
This compound
-
Carboxylic acid-containing molecule of interest
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Nitrogen or Argon gas
-
Thin Layer Chromatography (TLC) plates and appropriate mobile phase
-
Silica gel for column chromatography
-
0.1 M HCl (for workup)
-
Saturated sodium bicarbonate solution (for workup)
-
Brine (for workup)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Preparation: Under an inert atmosphere (nitrogen or argon), dissolve the carboxylic acid-containing molecule (1 equivalent) and this compound (1.2 equivalents) in anhydrous DCM or DMF.
-
Catalyst Addition: Add DMAP (0.1 equivalents) to the solution.
-
Initiation of Reaction: Cool the reaction mixture to 0°C in an ice bath. Add DCC (1.2 equivalents) portion-wise while stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by TLC.
-
Workup:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate sequentially with 0.1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to isolate the desired Biotin-PEG8-ester conjugate.
-
Characterization: Confirm the identity and purity of the final product using techniques such as NMR, Mass Spectrometry, and HPLC.
Note: This is a general protocol and may require optimization for specific molecules.
Visualizations
Logical Workflow for Targeted Drug Delivery
The following diagram illustrates a common workflow for utilizing this compound in a two-step targeted drug delivery system.
References
An In-Depth Technical Guide to the Synthesis and Purification of Biotin-PEG8-alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of Biotin-PEG8-alcohol, a valuable heterobifunctional linker used extensively in bioconjugation, drug delivery, and diagnostic applications. The methodologies presented are compiled from established chemical principles and analogous procedures found in the scientific literature, offering a robust framework for its preparation and quality control.
Introduction
This compound is a molecule that incorporates a biotin moiety, a polyethylene glycol (PEG) spacer with eight ethylene glycol units, and a terminal primary alcohol functional group. The biotin group provides a high-affinity binding site for streptavidin and avidin, enabling its use in a wide array of detection, immobilization, and purification strategies. The hydrophilic and flexible PEG spacer enhances the solubility of the conjugate, reduces steric hindrance, and minimizes non-specific interactions. The terminal hydroxyl group offers a versatile handle for further chemical modifications, allowing for the attachment of various payloads such as drugs, fluorescent dyes, or other biomolecules.
Synthesis of this compound
The synthesis of this compound is typically achieved through the formation of a stable amide bond between an activated biotin derivative and an amino-PEG-alcohol linker. A common and efficient method involves the use of N-hydroxysuccinimide (NHS) activated biotin (Biotin-NHS ester) and 1-amino-23-hydroxy-3,6,9,12,15,18,21-heptaoxatricosane (amino-PEG8-alcohol).
Proposed Reaction Scheme
The overall reaction is a nucleophilic acyl substitution where the primary amine of the amino-PEG8-alcohol attacks the activated carbonyl carbon of the Biotin-NHS ester, leading to the formation of an amide bond and the release of N-hydroxysuccinimide.
Experimental Protocol: Synthesis
This protocol is a representative procedure and may require optimization based on the specific starting materials and desired scale.
Materials:
-
Biotin-NHS ester
-
1-Amino-23-hydroxy-3,6,9,12,15,18,21-heptaoxatricosane (Amino-PEG8-alcohol)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution of Reactants: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Amino-PEG8-alcohol (1.0 equivalent) in anhydrous DMF. To this solution, add triethylamine (1.1 equivalents) and stir for 10 minutes at room temperature.
-
Addition of Biotin-NHS Ester: In a separate flask, dissolve Biotin-NHS ester (1.05 equivalents) in anhydrous DMF. Add this solution dropwise to the stirring solution of Amino-PEG8-alcohol and TEA over 15-20 minutes.
-
Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 10% MeOH in DCM).
-
Work-up:
-
Once the reaction is complete, remove the DMF under reduced pressure.
-
Redissolve the residue in a mixture of DCM and a small amount of MeOH.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification of this compound
Purification of the crude product is crucial to remove unreacted starting materials, by-products (such as N-hydroxysuccinimide), and any potential side products. The polar nature of the PEG chain can make purification challenging. A combination of flash column chromatography and/or preparative High-Performance Liquid Chromatography (HPLC) is often employed.
Experimental Protocol: Purification by Flash Column Chromatography
Materials:
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Optional: Chloroform (CHCl₃), Ethanol (EtOH), Isopropanol (IPA)
Procedure:
-
Column Packing: Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., DCM or a mixture of DCM/hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel and dry-loaded.
-
Elution: Elute the column with a gradient of increasing polarity. A common gradient is from 100% DCM to a mixture of DCM and MeOH (e.g., 0% to 20% MeOH in DCM). The optimal gradient should be determined by TLC analysis.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.
Experimental Protocol: Purification by Preparative HPLC
System:
-
Preparative HPLC system with a UV detector.
-
Column: A reversed-phase C18 column is commonly used for the purification of polar molecules.
-
Mobile Phase A: Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA).
-
Detector Wavelength: Detection can be performed at a low wavelength (e.g., 214 nm) to detect the amide bond.
Procedure:
-
Sample Preparation: Dissolve the crude or partially purified product in a minimal volume of the initial mobile phase composition.
-
Injection and Elution: Inject the sample onto the equilibrated column. Elute with a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 95% B over 30-40 minutes. The exact gradient will need to be optimized based on the separation of the product from impurities.
-
Fraction Collection: Collect fractions corresponding to the product peak.
-
Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC. Combine the pure fractions and remove the organic solvent under reduced pressure. The remaining aqueous solution can be lyophilized to obtain the final product as a solid.
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₆H₄₉N₃O₁₀S |
| Molecular Weight | 595.75 g/mol |
| Appearance | White to off-white solid or viscous oil |
| Solubility | Soluble in water, DMF, DMSO, and chlorinated solvents |
Table 2: Typical Quality Control Specifications
| Test | Specification |
| Purity (by HPLC) | ≥ 95% |
| ¹H NMR | Conforms to structure |
| Mass Spectrometry (MS) | Conforms to molecular weight |
Visualization of Workflows
The following diagrams illustrate the experimental workflows for the synthesis and purification of this compound.
Conclusion
This technical guide outlines a comprehensive approach to the synthesis and purification of this compound. The provided protocols, based on established chemical principles, offer a solid foundation for researchers to produce this important bioconjugation reagent. Successful synthesis and rigorous purification are paramount to ensure the quality and reliability of subsequent applications in drug development and scientific research. It is recommended that all synthesized materials be thoroughly characterized by analytical techniques such as HPLC, NMR, and mass spectrometry to confirm identity and purity.
In-Depth Technical Guide to Biotin-PEG8-alcohol: Solubility Profile and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Biotin-PEG8-alcohol in aqueous and organic solvents, detailed experimental protocols for solubility determination, and an exemplary workflow for its application in bioconjugation.
Introduction to this compound
This compound is a heterobifunctional crosslinker that integrates a biotin moiety for high-affinity binding to streptavidin and avidin, a hydrophilic 8-unit polyethylene glycol (PEG) spacer, and a terminal primary hydroxyl group. The PEG spacer significantly enhances the aqueous solubility of the molecule and provides a flexible linker arm to minimize steric hindrance in bioassays. The terminal hydroxyl group offers a reactive site for conjugation to various functional groups, such as carboxylic acids, through esterification. These properties make this compound a versatile tool in drug delivery, diagnostics, and various life science research applications.[1]
Solubility of this compound
The polyethylene glycol spacer in this compound imparts significant hydrophilicity, rendering it soluble in a range of polar solvents.
Qualitative Solubility:
Multiple suppliers confirm that this compound is soluble in water and dimethyl sulfoxide (DMSO).[1][2]
Quantitative Solubility Data:
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility (approx.) | Reference |
| This compound | Water | Soluble (quantitative data not available) | |
| This compound | DMSO | Soluble (quantitative data not available) | |
| Biotin-PEG6-alcohol | DMSO | 100 mg/mL | |
| Biotin PEG Thiol | Water | 10 mg/mL | |
| Biotin | Water | 0.22 mg/mL | |
| Biotin | Alcohol | 0.8 mg/mL |
Experimental Protocol for Solubility Determination
A precise determination of solubility is crucial for the design of robust and reproducible experiments. The following is a detailed protocol based on the reliable shake-flask method for determining the equilibrium solubility of this compound.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Deionized Water (or aqueous buffer of choice, e.g., Phosphate-Buffered Saline, pH 7.4)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Microcentrifuge
-
UV-Vis Spectrophotometer and quartz cuvettes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of a Concentrated Stock Solution:
-
Accurately weigh a small amount of this compound (e.g., 10 mg).
-
Dissolve the compound in a known volume of DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL).
-
Ensure the compound is completely dissolved by vortexing.
-
-
Preparation of Saturated Solutions:
-
In separate, labeled vials, add an excess amount of this compound to a known volume of the desired solvent (water and DMSO).
-
For aqueous solutions, it is recommended to add the concentrated DMSO stock solution to the aqueous buffer, keeping the final DMSO concentration low (e.g., <1%) to minimize its effect on solubility.
-
Ensure a visible excess of the compound (precipitate) is present in each vial.
-
-
Equilibration:
-
Tightly cap the vials and place them on an orbital shaker.
-
Equilibrate the solutions at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.
-
-
Quantification of Dissolved Solute:
-
Carefully collect the supernatant without disturbing the pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Prepare a series of standard solutions of known concentrations of this compound in the respective solvent.
-
Measure the absorbance of the standard solutions and the filtered supernatant using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for the biotin moiety (approximately 260 nm, a full wavelength scan is recommended to determine the optimal wavelength).
-
Generate a standard curve by plotting absorbance versus concentration for the standard solutions.
-
Use the standard curve to determine the concentration of the dissolved this compound in the saturated supernatant. This concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
-
Experimental Workflow: Immobilization of a Ligand on a Carboxylated Surface
The terminal hydroxyl group of this compound is particularly useful for conjugation to molecules or surfaces bearing carboxylic acid groups via an ester linkage. This workflow describes the immobilization of a generic ligand containing a carboxylic acid onto a carboxylated surface, such as magnetic beads or a sensor chip, for affinity capture applications.
References
Unveiling the Hydrophilic Nature of Biotin-PEG8-alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrophilic properties of Biotin-PEG8-alcohol, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and diagnostic applications. The inherent characteristics of this molecule, particularly its solubility and partitioning behavior, are critical for the successful design and implementation of novel therapeutics and research tools. While specific quantitative solubility and partition coefficient data for this compound are not extensively published, this guide outlines its known properties and provides detailed experimental protocols for their determination.
Core Physicochemical Properties
This compound is characterized by a biotin moiety, a terminal hydroxyl group, and a flexible, hydrophilic eight-unit polyethylene glycol (PEG) spacer. This structure imparts valuable characteristics for bioconjugation. The PEG linker, in particular, plays a crucial role in enhancing the aqueous solubility of the molecule and any conjugate it is attached to.[1][2][3]
| Property | Value | Source |
| Molecular Formula | C26H49N3O10S | [4][5] |
| Molecular Weight | 595.8 g/mol | |
| Solubility | Soluble in Water, DMSO, DMF, DCM | |
| Purity | Typically ≥95-98% | |
| Appearance | White to off-white solid | Generic Material Property |
| Storage | -20°C |
Understanding the Hydrophilicity
The hydrophilicity of this compound is a direct result of the polyethylene glycol chain. The ether oxygen atoms in the PEG backbone can form hydrogen bonds with water molecules, leading to increased aqueous solubility. This property is highly advantageous in drug development, as it can help to:
-
Improve the solubility of hydrophobic drugs , facilitating their formulation for intravenous administration.
-
Reduce aggregation of conjugated proteins or nanoparticles.
-
Enhance bioavailability and circulation half-life by creating a hydration shell that can shield the conjugate from enzymatic degradation and clearance.
-
Minimize steric hindrance during the binding of the biotin moiety to avidin or streptavidin due to the flexible and hydrophilic nature of the PEG spacer.
Experimental Protocols for Hydrophilicity Determination
To provide researchers with the tools to quantify the hydrophilic properties of this compound, this section details standard experimental methodologies.
Protocol 1: Determination of Aqueous Solubility using UV-Vis Spectroscopy
This method is based on creating a saturated solution of the compound and then measuring its concentration using UV-Vis spectroscopy.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Orbital shaker
-
UV-Vis spectrophotometer and quartz cuvettes or a UV-compatible 96-well plate reader
-
0.22 µm syringe filters
Procedure:
-
Preparation of a Standard Curve:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Create a series of dilutions from the stock solution in PBS to generate standards of known concentrations (e.g., ranging from 1 µg/mL to 100 µg/mL).
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for the biotin moiety (around 260 nm, though a preliminary scan is recommended to determine the precise λmax).
-
Plot a standard curve of absorbance versus concentration.
-
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of PBS (e.g., 1 mL) in a microcentrifuge tube, ensuring a visible amount of undissolved solid remains.
-
Tightly cap the tube and place it on an orbital shaker to agitate at room temperature for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Analysis:
-
Centrifuge the saturated solution at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Measure the absorbance of the filtered supernatant using the UV-Vis spectrophotometer at the predetermined λmax. If necessary, dilute the supernatant with PBS to bring the absorbance within the linear range of the standard curve.
-
Use the standard curve to determine the concentration of this compound in the saturated solution. This concentration represents its aqueous solubility.
-
Protocol 2: Determination of the Partition Coefficient (LogP) by the Shake-Flask Method
The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. LogP is a crucial indicator of a molecule's lipophilicity.
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Analytical method to determine concentration (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation of Phases:
-
To prepare water-saturated n-octanol, mix equal volumes of water and n-octanol, shake vigorously, and allow the phases to separate.
-
To prepare n-octanol-saturated water, use the same procedure.
-
-
Partitioning:
-
Dissolve a known amount of this compound in either the water or n-octanol phase.
-
Add a known volume of this solution to a glass vial.
-
Add an equal volume of the other immiscible phase to the vial.
-
Cap the vial tightly and vortex for several minutes to ensure thorough mixing.
-
Allow the vial to stand, or centrifuge it, until the two phases have clearly separated.
-
-
Quantification:
-
Carefully withdraw an aliquot from each phase (n-octanol and water).
-
Determine the concentration of this compound in each aliquot using a suitable analytical method like HPLC-UV.
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: P = [Concentration in n-octanol] / [Concentration in water]
-
The LogP is then calculated as the base-10 logarithm of P: LogP = log10(P)
-
Visualizing Molecular Structure and Experimental Workflows
To further aid in the understanding of this compound and its characterization, the following diagrams illustrate its chemical structure and the experimental workflows described above.
Caption: Chemical structure of this compound.
Caption: Experimental workflow for solubility determination.
Caption: Experimental workflow for LogP determination.
References
The Pivotal Role of the PEG8 Spacer in Biotin-PEG Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of bioconjugation and targeted therapeutics, the ability to precisely link molecules is paramount. Biotin-PEG linkers have emerged as indispensable tools, leveraging the high-affinity interaction between biotin and avidin or streptavidin for a myriad of applications, including targeted drug delivery, immunoassays, and affinity purification. The polyethylene glycol (PEG) component of these linkers is not merely a passive connector; it plays a critical role in modulating the physicochemical properties and biological performance of the resulting conjugate. This technical guide provides an in-depth exploration of the role of the PEG8 spacer, a discrete chain of eight ethylene glycol units, in Biotin-PEG linkers. We will delve into its impact on solubility, steric hindrance, and binding kinetics, supported by quantitative data and detailed experimental protocols.
Core Concepts: The Strategic Advantages of the PEG8 Spacer
The incorporation of a PEG8 spacer into a biotin linker confers several key advantages that address common challenges in bioconjugation and drug development. These benefits stem from the inherent properties of the polyethylene glycol chain: hydrophilicity, flexibility, and a well-defined length.
Enhanced Solubility and Reduced Aggregation
A significant challenge in the development of bioconjugates, such as antibody-drug conjugates (ADCs), is the often-hydrophobic nature of the payload molecules. The hydrophilic PEG8 spacer imparts increased water solubility to the entire conjugate, mitigating the risk of aggregation and improving its formulation characteristics.[1][2] This enhanced solubility is crucial for maintaining the stability and biological activity of the conjugate in aqueous environments.[]
Mitigation of Steric Hindrance
The biotin-binding sites of avidin and streptavidin are located deep within the protein structure.[4] A spacer arm is therefore essential to overcome the steric hindrance that can prevent the biotin moiety from effectively reaching and binding to these sites, especially when biotin is attached to a large biomolecule. The PEG8 spacer, with its extended and flexible nature, provides sufficient distance between the biotin and the conjugated molecule, facilitating a more efficient and stable interaction with avidin or streptavidin.
Improved Pharmacokinetics
In the context of therapeutic applications, the PEG8 spacer can significantly improve the pharmacokinetic profile of a bioconjugate. The hydrophilic PEG chain can shield the conjugate from proteolytic degradation and reduce renal clearance, thereby extending its circulation half-life. Studies on ADCs have shown that increasing the PEG spacer length can slow the conjugate's clearance and increase its exposure, with a plateau in these benefits observed around a length of eight PEG units.
Optimal for Ternary Complex Formation in PROTACs
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) utilize a linker to bring a target protein and an E3 ubiquitin ligase into proximity. The length and flexibility of this linker are critical for the formation of a stable and productive ternary complex. PEG linkers, including PEG8, are considered a "gold standard" in PROTAC design, as they provide the optimal spacing and flexibility required for efficient ubiquitination and subsequent degradation of the target protein.
Quantitative Data on the Impact of PEG8 Spacers
The decision to incorporate a PEG8 spacer is often driven by quantifiable improvements in the performance of the bioconjugate. The following tables summarize key data on the influence of PEG spacer length on various parameters.
| Parameter | No Spacer / Short Spacer | PEG8 Spacer | Longer PEG Spacers (e.g., PEG12, PEG24) | Reference(s) |
| Aqueous Solubility | Lower, potential for aggregation | Significantly Increased | Further Increased | |
| Steric Hindrance in Avidin Binding | High | Reduced | Further Reduced | |
| Binding Affinity (Qualitative) | Potentially weaker due to hindrance | Strong | Strong |
| Application | Effect of PEG8 Spacer | Quantitative Insight | Reference(s) |
| Antibody-Drug Conjugates (ADCs) | Improved Pharmacokinetics | Clearance slows and exposure (AUC) increases, with benefits plateauing at 8 PEG units. | |
| PROTACs | Enhanced Ternary Complex Stability | Considered a "gold standard" for optimal linker length, enhancing residence time. | |
| Chemoproteomics | Increased Target Identification | Led to greater overall signal intensity and a modestly increased number of quantified kinases compared to shorter PEG linkers. |
Experimental Protocols
This section provides detailed methodologies for key experiments involving Biotin-PEG8 linkers.
Protocol 1: Biotinylation of Proteins with Biotin-PEG8-NHS Ester
Objective: To covalently attach a Biotin-PEG8 linker to a protein via its primary amine groups.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Biotin-PEG8-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer.
-
Biotin-PEG8-NHS Ester Preparation: Immediately before use, dissolve the Biotin-PEG8-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved Biotin-PEG8-NHS ester to the protein solution. The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted Biotin-PEG8-NHS ester and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
Characterization: Confirm the successful conjugation and determine the degree of biotinylation using methods such as the HABA assay, mass spectrometry, or SDS-PAGE followed by streptavidin-HRP blotting.
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) with Biotin-PEG8 Labeled Detection Antibody
Objective: To detect and quantify an antigen using a biotinylated detection antibody and a streptavidin-enzyme conjugate.
Materials:
-
Microplate coated with capture antibody
-
Antigen standard and samples
-
Biotin-PEG8 labeled detection antibody
-
Streptavidin-HRP (Horseradish Peroxidase) conjugate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
TMB substrate solution
-
Stop solution (e.g., 2 N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the microplate wells with the capture antibody overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Antigen Incubation: Add 100 µL of standards and samples to the appropriate wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Add 100 µL of the Biotin-PEG8 labeled detection antibody (at an optimized dilution) to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Streptavidin-HRP Incubation: Add 100 µL of streptavidin-HRP conjugate (at an optimized dilution) to each well and incubate for 30-60 minutes at room temperature in the dark.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Reaction: Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Protocol 3: Pull-Down Assay Using a Biotin-PEG8 Labeled Bait Protein
Objective: To isolate and identify proteins that interact with a specific "bait" protein.
Materials:
-
Biotin-PEG8 labeled bait protein
-
Cell lysate or protein mixture containing potential "prey" proteins
-
Streptavidin-coated magnetic beads or agarose resin
-
Binding/Wash buffer (e.g., PBS with 0.1% Tween-20 and protease inhibitors)
-
Elution buffer (e.g., SDS-PAGE sample buffer or a solution containing a high concentration of free biotin)
-
Magnetic rack (for magnetic beads) or centrifuge (for agarose resin)
Procedure:
-
Bead Preparation: Wash the streptavidin-coated beads three times with binding/wash buffer.
-
Bait Protein Immobilization: Incubate the washed beads with the Biotin-PEG8 labeled bait protein for 1-2 hours at 4°C with gentle rotation to allow for immobilization.
-
Washing: Wash the beads with the immobilized bait protein three times with binding/wash buffer to remove any unbound bait.
-
Prey Protein Incubation: Add the cell lysate or protein mixture to the beads and incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for the interaction between the bait and prey proteins.
-
Washing: Wash the beads extensively (at least five times) with binding/wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using an appropriate elution buffer. For analysis by SDS-PAGE and Western blotting or mass spectrometry, boiling the beads in SDS-PAGE sample buffer is a common method.
-
Analysis: Analyze the eluted proteins by SDS-PAGE, Western blotting with an antibody against a specific prey protein, or by mass spectrometry for the identification of unknown interacting partners.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key concepts and workflows related to the use of Biotin-PEG8 linkers.
Caption: Targeted ligand delivery using a Biotin-PEG8 linker to a cell surface receptor.
Caption: Workflow for protein biotinylation using a Biotin-PEG8-NHS ester linker.
References
An In-Depth Technical Guide to Biotin-PEG8-alcohol for Researchers and Drug Development Professionals
Introduction
Biotin-PEG8-alcohol is a versatile bifunctional molecule increasingly utilized in bioconjugation, drug delivery, and diagnostic applications. This guide provides a comprehensive overview of its properties, applications, and the experimental protocols necessary for its effective use. The molecule features a biotin moiety for high-affinity binding to streptavidin and avidin, a hydrophilic 8-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal primary hydroxyl group for covalent attachment to various substrates.[1][2]
Core Concepts
The functionality of this compound is derived from its three key components:
-
Biotin: A vitamin that forms one of the strongest known non-covalent biological interactions with the proteins avidin and streptavidin. This interaction is rapid and highly specific, making it an ideal tool for labeling, detection, and purification.[3]
-
PEG8 Spacer: The eight-unit polyethylene glycol chain is a flexible, hydrophilic spacer. It increases the aqueous solubility of the molecule and any conjugate it is attached to. The length of the spacer arm also minimizes steric hindrance between the biotin and the conjugated molecule, allowing for efficient binding to streptavidin or avidin.[4][5]
-
Terminal Alcohol (-OH): The primary hydroxyl group serves as a reactive handle for covalent conjugation to various functional groups, most notably carboxylic acids, through esterification reactions. This allows for the stable attachment of the biotin-PEG linker to proteins, nanoparticles, and surfaces.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below, compiled from various suppliers.
| Property | Value |
| Molecular Weight | 595.75 - 595.8 g/mol |
| Molecular Formula | C26H49N3O10S |
| CAS Number | 2182601-20-1 |
| Purity | ≥95% - 98% |
| Solubility | Water, DMSO, DMF, DCM |
| Storage Conditions | -20°C |
| Appearance | White solid |
Experimental Protocols
The terminal hydroxyl group of this compound is not inherently reactive towards biomolecules. It typically requires activation to a more reactive functional group or reaction with an activated functional group on the target molecule.
Protocol 1: Activation of the Hydroxyl Group and Conversion to an Amine
This protocol describes a two-step process to convert the terminal alcohol of this compound into a primary amine, which can then readily react with common amine-reactive crosslinkers like NHS esters.
Step 1: Activation of the Hydroxyl Group by Tosylation
This step converts the hydroxyl group into a tosylate, which is an excellent leaving group.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
p-Toluenesulfonyl chloride (TsCl)
-
Inert gas (Nitrogen or Argon)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Add triethylamine (2-3 equivalents) to the solution and stir for 10 minutes.
-
Slowly add p-toluenesulfonyl chloride (1.2 - 1.5 equivalents) to the reaction mixture.
-
Allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the tosylated product (Biotin-PEG8-OTs).
Step 2: Conversion of the Tosylate to an Amine
The tosylated intermediate is then converted to a primary amine via a nucleophilic substitution reaction.
Materials:
-
Biotin-PEG8-OTs (from Step 1)
-
Ammonium hydroxide (concentrated solution)
-
Dimethylformamide (DMF)
-
Reaction vessel
Procedure:
-
Dissolve the Biotin-PEG8-OTs in DMF.
-
Add a large excess of concentrated ammonium hydroxide.
-
Stir the reaction at room temperature for 24-48 hours.
-
Remove the solvent and excess ammonium hydroxide under reduced pressure.
-
Purify the resulting Biotin-PEG8-amine by an appropriate chromatographic method (e.g., silica gel chromatography).
Protocol 2: Conjugation to Carboxylic Acids using EDC/NHS Chemistry
This protocol details the conjugation of this compound to a molecule containing carboxylic acid groups (e.g., proteins, carboxylated nanoparticles) via an ester linkage. This method requires the activation of the carboxylic acid, not the alcohol.
Materials:
-
This compound
-
Molecule with carboxyl groups (e.g., protein)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching solution (e.g., hydroxylamine or Tris buffer)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Dissolve the carboxyl-containing molecule in the Activation Buffer.
-
Add EDC (e.g., 10-fold molar excess over carboxyl groups) and NHS (e.g., 5-fold molar excess over carboxyl groups).
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
-
Dissolve this compound in the Reaction Buffer.
-
Add the this compound solution to the activated carboxyl-containing molecule solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.
-
Incubate the reaction for 2 hours at room temperature, or overnight at 4°C.
-
Quench the reaction by adding the quenching solution.
-
Remove unreacted this compound and crosslinking reagents using a desalting column or dialysis.
Quantification of Biotinylation
After conjugation, it is crucial to determine the degree of biotinylation, often expressed as the molar ratio of biotin to the target molecule (e.g., protein). The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method for this purpose.
Principle of the HABA Assay:
The HABA dye binds to avidin, forming a complex with a characteristic absorbance at 500 nm. Biotin has a much higher affinity for avidin and will displace the HABA dye. This displacement leads to a decrease in absorbance at 500 nm, which is proportional to the amount of biotin in the sample.
Data for HABA Assay Calculation:
| Parameter Required | Symbol | Example Value |
| Molar extinction coefficient of HABA/avidin complex | ε | 34,000 M⁻¹cm⁻¹ |
| Path length of cuvette/microplate | b | 1 cm |
| Absorbance of HABA/avidin solution at 500 nm | A₅₀₀ (H/A) | 0.950 |
| Absorbance of HABA/avidin/biotin sample at 500 nm | A₅₀₀ (H/A/B) | 0.425 |
| Concentration of protein sample | [Protein] | 2 mg/mL |
| Molecular weight of protein | MW | 150,000 g/mol (IgG) |
| Volume of HABA/avidin solution | V(H/A) | 0.9 mL |
| Volume of biotinylated protein sample added | V(B) | 0.1 mL |
Calculation of Biotin to Protein Molar Ratio:
-
Calculate the change in absorbance (ΔA): ΔA = A₅₀₀ (H/A) - A₅₀₀ (H/A/B)
-
Calculate the concentration of biotin in the cuvette: [Biotin] (moles/L) = ΔA / (ε * b)
-
Calculate the moles of biotin in the sample added: Moles of Biotin = [Biotin] * (V(H/A) + V(B))
-
Calculate the moles of protein in the sample added: Moles of Protein = ([Protein] * V(B)) / MW
-
Calculate the molar ratio: Biotin:Protein Ratio = Moles of Biotin / Moles of Protein
Comparison of Biotin Quantification Methods:
| Method | Principle | Sensitivity | Pros | Cons |
| HABA Assay | Colorimetric; displacement of HABA dye from avidin by biotin. | Low | Simple, rapid, inexpensive, requires standard spectrophotometer. | Lower sensitivity, can be inaccurate for some proteins. |
| Fluorescence-Based Assays | Displacement of a fluorescently-labeled biotin or quencher from avidin. | High | High sensitivity, greater accuracy than HABA. | Requires a fluorescence plate reader, more expensive. |
| Mass Spectrometry (MS) | Direct detection of mass shift in proteins or peptides upon biotinylation. | Very High | Provides precise mass confirmation and site of biotinylation. | Requires specialized equipment and expertise, lower throughput. |
Visualizations of Workflows and Pathways
General Workflow for Protein Biotinylation and Application
The following diagram illustrates a typical workflow from protein biotinylation to a downstream application such as a pull-down assay.
References
Introduction to biotin-PEGylation technology
An In-depth Technical Guide to Biotin-PEGylation Technology
Introduction to Biotin-PEGylation
Biotin-PEGylation is a powerful bioconjugation technique that involves the covalent attachment of a polyethylene glycol (PEG) polymer chain functionalized with a biotin molecule to a target biomolecule, such as a protein, peptide, antibody, or nanoparticle. This technology synergistically combines the unique properties of both biotin and PEG to enhance the therapeutic and diagnostic potential of biomolecules.
The core of the technology lies in a trifunctional molecular architecture:
-
Biotin: A high-affinity ligand that binds with extraordinary specificity and strength to avidin and streptavidin proteins.[1][2]
-
Polyethylene Glycol (PEG): A hydrophilic, non-toxic, and non-immunogenic polymer that improves the pharmacokinetic and physicochemical properties of the conjugated molecule.[3][4][5]
-
Reactive Group: A functional group at the end of the PEG chain that allows for covalent attachment to the target biomolecule.
This guide provides a comprehensive overview of the principles, chemistry, applications, and methodologies central to biotin-PEGylation, intended for researchers, scientists, and professionals in the field of drug development and biotechnology.
Core Principles and Advantages
The efficacy of biotin-PEGylation stems from the distinct advantages conferred by its two primary components.
2.1 The Role of Polyethylene Glycol (PEG)
PEGylation is a widely adopted strategy to improve the therapeutic value of biomolecules. The attachment of PEG chains alters the physical and chemical properties of the parent molecule in several beneficial ways:
-
Increased Hydrodynamic Size: The large hydrodynamic volume of the PEG chain reduces renal clearance, significantly prolonging the circulation half-life of the drug in the bloodstream.
-
Enhanced Solubility and Stability: As a highly hydrophilic polymer, PEG improves the solubility of hydrophobic drugs and protects the conjugated molecule from proteolytic degradation.
-
Reduced Immunogenicity: The flexible PEG chain creates a protective hydrophilic shield around the biomolecule, masking its antigenic epitopes and reducing the risk of an immune response.
-
Improved Pharmacokinetics: The combination of increased half-life and stability allows for less frequent dosing, improving patient compliance and therapeutic outcomes.
2.2 The Role of Biotin
Biotin serves as a highly specific and robust molecular tag. Its primary function is to mediate the exceptionally strong non-covalent interaction with avidin and streptavidin.
-
High-Affinity Binding: The biotin-streptavidin interaction is one of the strongest non-covalent bonds found in nature, with a dissociation constant (Kd) in the femtomolar range (10-14 to 10-15 M). This near-irreversible binding is rapid and stable across wide ranges of pH, temperature, and denaturing conditions.
-
Versatility in Applications: This strong interaction is exploited in a vast array of biotechnological applications, including affinity purification, immunoassays (like ELISA), targeted drug delivery, and cell labeling.
The Chemistry of Bioconjugation
The covalent linkage of a Biotin-PEG derivative to a biomolecule is achieved through a reactive handle attached to the PEG chain. The choice of reactive group depends on the available functional groups on the target molecule.
-
Amine-Reactive Chemistry: The most common approach targets primary amines (-NH₂), found on the N-terminus of proteins and the side chains of lysine residues. N-hydroxysuccinimide (NHS) esters are frequently used for this purpose, forming stable amide bonds.
-
Thiol-Reactive Chemistry: This method targets free sulfhydryl groups (-SH) on cysteine residues. Maleimide-activated PEGs are commonly used, which react specifically with thiols to form stable thioether bonds.
-
Other Chemistries: Other reactive groups, such as those targeting carboxyl or carbonyl groups, are also available for more specialized applications.
The general chemical reaction for an amine-reactive Biotin-PEG-NHS ester is illustrated below:
Biomolecule-NH₂ + Biotin-PEG-NHS → Biomolecule-NH-CO-PEG-Biotin + NHS
Key Applications in Research and Drug Development
Biotin-PEGylation is a versatile tool with broad applications in medicine and biotechnology.
-
Targeted Drug Delivery: Biotin can act as a targeting ligand to deliver therapeutic payloads to cells that overexpress biotin receptors, such as many types of cancer cells. The PEG component ensures the drug circulates long enough to reach the tumor site, where the biotin moiety facilitates receptor-mediated endocytosis.
-
Protein and Nanoparticle Purification: The high affinity of the biotin tag for immobilized streptavidin is widely used for affinity chromatography. Biotin-PEGylated molecules can be efficiently captured from complex mixtures and subsequently eluted.
-
Diagnostic Assays and Imaging: In immunoassays like ELISA, Biotin-PEG linkers are used to attach detection molecules (e.g., antibodies or enzymes) to surfaces or other probes, amplifying the signal and increasing sensitivity. In imaging, biotin-PEG can be used to conjugate contrast agents or fluorophores for targeted visualization of specific cells or tissues.
-
Surface Modification: Biotin-PEG reagents can be used to functionalize surfaces, such as biosensors or nanoparticles, creating a biocompatible interface that can specifically capture streptavidin-conjugated molecules.
Quantitative Impact of Biotin-PEGylation
The modification of biomolecules with Biotin-PEG linkers results in measurable changes to their physicochemical and pharmacokinetic properties.
| Parameter | Unmodified Molecule | PEGylated Molecule | Fold Change / Comment | Citations |
| Binding Affinity (Biotin-Streptavidin) | N/A | Kd ≈ 10-14 – 10-15 M | One of the strongest known non-covalent interactions in nature. | |
| Circulation Half-Life (TIMP-1) | 1.1 hours | 28 hours | 25-fold increase | |
| Circulation Half-Life (Interferon α-2b) | 3 - 8 hours | ~40 hours | ~5 to 13-fold increase | |
| Water Solubility (PSMA Inhibitor) | LogD7.4 = -2.64 | LogD7.4 = -4.23 | Significant increase in hydrophilicity. |
| Molecule | Unmodified MW (Da) | Biotin-PEGylated MW (Da) | Degree of PEGylation | Citations |
| Lysozyme (LZ) | 14,304 | 26,123 / 29,641 / 33,989 | Tri-, Tetra-, and Penta-PEGylated species observed. | |
| Bovine Serum Albumin (BSA) | 66,948 | 70,881 / 74,754 / 78,575 / 82,297 | Mono-, Di-, Tri-, Tetra-, and Penta-PEGylated species observed. |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key stages of a typical biotin-PEGylation experiment.
Protocol 1: Amine-Reactive Biotin-PEGylation of a Protein
This protocol describes the conjugation of a Biotin-PEG-NHS reagent to primary amines on a model protein (e.g., an antibody, IgG).
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer)
-
Biotin-PEG-NHS reagent
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)
-
Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Reaction tubes
Methodology:
-
Buffer Exchange (if necessary): If the protein is in a buffer containing primary amines (e.g., Tris or glycine), exchange it into an amine-free buffer like PBS using dialysis or a desalting column.
-
Prepare Protein Solution: Adjust the concentration of the protein solution to 2-5 mg/mL in cold PBS.
-
Prepare Biotin-PEG-NHS Solution: Immediately before use, allow the Biotin-PEG-NHS reagent to equilibrate to room temperature. Prepare a 10 mM stock solution by dissolving the reagent in anhydrous DMSO or DMF.
-
Calculate Reagent Volume: Determine the volume of the Biotin-PEG-NHS stock solution needed to achieve the desired molar excess. A 10- to 20-fold molar excess of the reagent over the protein is a common starting point.
-
Conjugation Reaction: Add the calculated volume of the Biotin-PEG-NHS solution to the protein solution while gently vortexing. Ensure the final concentration of organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris-HCl per 1 mL of reaction volume). Incubate for an additional 15-30 minutes at room temperature to quench any unreacted NHS-ester.
Protocol 2: Purification of the PEGylated Conjugate
This protocol uses Size-Exclusion Chromatography (SEC) to separate the biotin-PEGylated protein from unreacted Biotin-PEG reagent and quenching buffer components.
Materials:
-
Quenched reaction mixture from Protocol 6.1
-
SEC column appropriate for the size of the protein conjugate
-
SEC running buffer (e.g., PBS, pH 7.4)
-
Chromatography system (e.g., HPLC or FPLC)
-
Fraction collector
Methodology:
-
System Equilibration: Equilibrate the SEC column with at least two column volumes of the running buffer until a stable baseline is achieved.
-
Sample Preparation: Centrifuge the quenched reaction mixture at ~10,000 x g for 5-10 minutes to pellet any aggregates. Filter the supernatant through a 0.22 µm filter.
-
Sample Injection: Load the filtered sample onto the equilibrated SEC column.
-
Chromatographic Separation: Run the chromatography at a flow rate appropriate for the column. The larger biotin-PEGylated protein will elute first, followed by the smaller, unreacted Biotin-PEG reagent and other low-molecular-weight components.
-
Fraction Collection: Collect fractions corresponding to the protein peak, which is typically monitored by UV absorbance at 280 nm.
-
Pooling and Concentration: Pool the fractions containing the purified conjugate. If necessary, concentrate the sample using an appropriate method like centrifugal filtration.
Protocol 3: Characterization by MALDI-TOF Mass Spectrometry
This protocol provides a general method to confirm successful conjugation and determine the degree of PEGylation by analyzing the mass increase of the protein.
Materials:
-
Purified biotin-PEGylated protein
-
Unmodified protein (as a control)
-
MALDI matrix solution (e.g., sinapinic acid at 10 mg/mL in 50% acetonitrile/0.1% TFA)
-
MALDI target plate
-
MALDI-TOF Mass Spectrometer
Methodology:
-
Sample Preparation: Dilute the purified conjugate and the unmodified control protein to a final concentration of approximately 0.1 mg/mL in a suitable solvent (e.g., water with 0.1% TFA).
-
Matrix/Sample Spotting: Mix the diluted protein sample 1:1 (v/v) with the matrix solution. Spot 0.5-1 µL of this mixture onto the MALDI target plate.
-
Crystallization: Allow the spot to air-dry completely at room temperature. This process co-crystallizes the analyte with the matrix.
-
Instrumental Analysis: Insert the target plate into the mass spectrometer. Acquire mass spectra in linear, positive ion mode, using a mass range appropriate for the expected molecular weights of the unmodified and PEGylated protein.
-
Data Analysis:
-
Acquire a spectrum for the unmodified protein to determine its exact mass.
-
Acquire a spectrum for the PEGylated protein. Successful conjugation will be indicated by a series of peaks at higher masses than the unmodified protein.
-
The mass difference between the peaks corresponds to the addition of one or more Biotin-PEG moieties. The distribution of peaks (e.g., +1 PEG, +2 PEG) reveals the degree and heterogeneity of the PEGylation.
-
Visualization of Workflows and Mechanisms
Diagrams created using DOT language to illustrate key processes in biotin-PEGylation.
References
- 1. Avidin-Biotin Interaction | Thermo Fisher Scientific - AR [thermofisher.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 5. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Biotin-PEG8-alcohol Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Biotin-PEG8-alcohol for the bioconjugation of proteins, peptides, and other biomolecules. This document outlines detailed protocols for conjugation, purification, and characterization of the resulting biotinylated molecules, enabling their use in a wide range of applications including affinity purification, immunoassays, cell labeling, and drug delivery.
Introduction to this compound
This compound is a versatile bioconjugation reagent that incorporates a biotin moiety for high-affinity binding to streptavidin and avidin, a hydrophilic 8-unit polyethylene glycol (PEG) spacer, and a terminal primary hydroxyl group.[1][2] The PEG spacer enhances water solubility, reduces steric hindrance, and minimizes immunogenicity of the conjugated molecule.[2][3] The terminal alcohol group can be activated for covalent attachment to various functional groups on target biomolecules.
Key Properties of this compound:
| Property | Value | Reference |
| Molecular Weight | 595.75 g/mol | |
| Purity | ≥95% | |
| Solubility | Soluble in water and common organic solvents | |
| Structure | Biotin-(CH₂CH₂O)₈-OH |
Experimental Protocols
The primary hydroxyl group of this compound is not inherently reactive towards functional groups on biomolecules and requires activation. The choice of activation chemistry depends on the target functional group on the biomolecule.
Activation of this compound and Conjugation to Carboxylic Acids
Activation of the terminal hydroxyl group of this compound for reaction with carboxylic acids on a target molecule (e.g., proteins containing aspartic and glutamic acid residues) can be achieved via the Mitsunobu reaction . This reaction facilitates the formation of an ester bond between the this compound and the carboxylic acid.
Materials:
-
This compound
-
Target molecule with carboxylic acid groups (e.g., protein, peptide)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Reaction Buffer (non-amine, non-carboxylate containing, e.g., MES buffer, pH 4.5-6.0)
-
Quenching solution (e.g., L-cysteine)
-
Purification system (e.g., dialysis, size-exclusion chromatography)
Protocol:
-
Preparation of Reactants:
-
Dissolve the target molecule containing carboxylic acids in the reaction buffer.
-
Prepare a stock solution of this compound in the anhydrous solvent.
-
Prepare stock solutions of PPh₃ and DEAD (or DIAD) in the anhydrous solvent. Caution: DEAD and DIAD are hazardous reagents and should be handled with appropriate safety precautions.
-
-
Reaction Setup:
-
In a reaction vessel, combine the solution of the target molecule, this compound, and PPh₃. A molar excess of the biotin reagent and phosphine is typically used (e.g., 10-50 fold molar excess over the target molecule).
-
Cool the reaction mixture to 0°C in an ice bath.
-
-
Initiation of Reaction:
-
Slowly add the DEAD or DIAD solution dropwise to the reaction mixture with constant stirring.
-
Allow the reaction to warm to room temperature and continue stirring for 2-24 hours. The optimal reaction time should be determined empirically.
-
-
Quenching the Reaction:
-
Add a quenching solution, such as L-cysteine, to consume any unreacted reagents.
-
-
Purification of the Biotinylated Molecule:
-
Remove unreacted this compound and byproducts using dialysis against an appropriate buffer or size-exclusion chromatography.
-
Experimental Workflow for Conjugation to Carboxylic Acids:
Caption: Workflow for this compound conjugation to carboxylic acids.
Activation of this compound and Conjugation to Amines
To conjugate this compound to primary amines (e.g., lysine residues in proteins), the terminal hydroxyl group can be activated to a more reactive species, such as a tosylate or a tresylate, which can then react with amines. Alternatively, the alcohol can be oxidized to an aldehyde to react with amines via reductive amination.
Method 1: Two-Step Activation and Amination
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl) or 2,2,2-Trifluoroethanesulfonyl chloride (Tresyl chloride)
-
Anhydrous pyridine or a suitable non-nucleophilic base
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM))
-
Target molecule with amine groups
-
Reaction Buffer (amine-free, pH 7.5-9.0, e.g., PBS)
-
Purification system
Protocol:
-
Activation of this compound:
-
Dissolve this compound in anhydrous DCM with anhydrous pyridine.
-
Add TsCl or Tresyl chloride and stir the reaction at room temperature for several hours to overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Isolate the activated Biotin-PEG8-OTs or -OTres by extraction and solvent evaporation.
-
-
Conjugation to Amines:
-
Dissolve the target molecule in the reaction buffer.
-
Add the activated Biotin-PEG8 derivative to the target molecule solution. A molar excess of the biotin reagent is recommended.
-
Incubate the reaction at room temperature for 2-4 hours.
-
Purify the biotinylated molecule as described in section 2.1.5.
-
Method 2: Oxidation and Reductive Amination
Materials:
-
This compound
-
Mild oxidizing agent (e.g., Dess-Martin periodinane)
-
Anhydrous DCM
-
Target molecule with amine groups
-
Reaction Buffer (pH 6.0-7.5)
-
Reducing agent (e.g., Sodium cyanoborohydride (NaBH₃CN))
-
Purification system
Protocol:
-
Oxidation to Aldehyde:
-
Dissolve this compound in anhydrous DCM.
-
Add Dess-Martin periodinane and stir at room temperature for 1-2 hours.
-
Isolate the Biotin-PEG7-CHO by filtration and solvent evaporation.
-
-
Reductive Amination:
-
Dissolve the target molecule and the Biotin-PEG7-CHO in the reaction buffer.
-
Add NaBH₃CN and incubate at room temperature for 2-12 hours.
-
Purify the biotinylated molecule.
-
Logical Relationship for Amine Conjugation:
Caption: Pathways for conjugating this compound to amines.
Purification of Biotinylated Molecules
The strong and specific interaction between biotin and streptavidin (or avidin) is the basis for the highly effective affinity purification of biotinylated molecules.
Materials:
-
Streptavidin-agarose resin or magnetic beads
-
Binding/Wash Buffer (e.g., PBS, pH 7.4)
-
Elution Buffer (e.g., 8 M Guanidine-HCl, pH 1.5, or competitive elution with free biotin)
Protocol:
-
Equilibration of Resin:
-
Wash the streptavidin resin with Binding/Wash Buffer to remove any storage solution.
-
-
Binding of Biotinylated Molecule:
-
Incubate the crude reaction mixture containing the biotinylated molecule with the equilibrated streptavidin resin. Incubation can be done in a column or in a batch format at room temperature or 4°C for 1-2 hours.
-
-
Washing:
-
Wash the resin extensively with Binding/Wash Buffer to remove non-biotinylated molecules and excess reagents.
-
-
Elution:
-
Denaturing Elution: Elute the biotinylated molecule using a low pH buffer or a denaturing agent like 8 M Guanidine-HCl. This method is harsh and may denature the target molecule.
-
Competitive Elution: For a milder elution, use a buffer containing a high concentration of free biotin (e.g., 2-10 mM) to displace the biotinylated molecule from the resin. This method is often preferred to preserve the activity of the purified molecule.
-
Purification Workflow:
Caption: Workflow for the affinity purification of biotinylated molecules.
Data Presentation
The efficiency of bioconjugation can be assessed using various analytical techniques. The degree of labeling (DOL), which is the average number of biotin molecules per target molecule, is a key parameter to determine.
Table of Characterization Techniques:
| Technique | Purpose | Expected Outcome |
| HABA/Avidin Assay | Quantifies the amount of incorporated biotin. | A colorimetric readout to calculate the DOL. |
| SDS-PAGE | Assesses the increase in molecular weight upon conjugation. | A shift in the band of the conjugated protein compared to the unconjugated. |
| Mass Spectrometry | Determines the exact mass of the conjugate and confirms the DOL. | Mass spectra showing peaks corresponding to different biotinylation states. |
| HPLC/FPLC | Separates the conjugated from the unconjugated molecule. | Chromatograms showing new peaks for the biotinylated species. |
| Functional Assays | Evaluates the biological activity of the conjugated molecule. | Retention of biological function after biotinylation. |
Applications
Biotinylated molecules prepared using this compound have a wide array of applications in research and drug development:
-
Affinity Purification: Isolation of binding partners from complex mixtures.
-
Immunoassays: Development of sensitive ELISA and Western blotting protocols.
-
Cell Labeling and Imaging: Targeting and visualization of cells expressing specific receptors.
-
Drug Delivery: Targeted delivery of therapeutic agents to specific cells or tissues.
-
Immobilization: Attachment of proteins or other molecules to surfaces for various assays.
By following these detailed protocols and utilizing the appropriate characterization methods, researchers can successfully employ this compound for their bioconjugation needs, enabling a broad range of downstream applications.
References
Application Notes and Protocols for Protein Labeling with Biotin-PEG8-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG8-alcohol is a versatile biotinylation reagent used to label proteins and other biomolecules. This reagent features a biotin moiety for high-affinity binding to streptavidin and avidin, a hydrophilic 8-unit polyethylene glycol (PEG) spacer to enhance water solubility and reduce steric hindrance, and a terminal primary hydroxyl group for covalent attachment to target molecules.[1][2][3] The PEG spacer arm not only improves the solubility of the labeled molecule but also extends the distance between the biotin and the protein, which can be advantageous in various applications by minimizing interference with protein function.[1]
This document provides detailed protocols for two primary methods of protein labeling using this compound:
-
Carbodiimide-Mediated Labeling: This method involves the activation of carboxyl groups (e.g., on aspartic and glutamic acid residues or the C-terminus of the protein) using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form a stable ester linkage with the hydroxyl group of this compound.[4]
-
Tosylation-Mediated Labeling: This two-step method involves the activation of the hydroxyl group of this compound by converting it into a tosylate ester. This activated biotinylation reagent can then react with nucleophilic groups on the protein, such as primary amines (lysine residues and the N-terminus) or thiols (cysteine residues), to form stable ether or thioether linkages, respectively.
Data Presentation
The choice of labeling method can influence the stability of the resulting conjugate and the efficiency of the labeling reaction. The following table summarizes key quantitative parameters to consider.
| Parameter | Carbodiimide-Mediated (Ester Linkage) | Tosylation-Mediated (Ether/Thioether Linkage) | References |
| Target Functional Groups | Carboxyl groups (Asp, Glu, C-terminus) | Primary amines (Lys, N-terminus), Thiols (Cys) | |
| Linkage Stability | Less stable, susceptible to hydrolysis at low pH and high temperatures. | More stable, resistant to hydrolysis under a wider range of pH and temperature conditions. | |
| Typical Molar Ratio (Reagent:Protein) | 20:1 to 100:1 | 20:1 to 100:1 | General guidance |
| Typical Reaction pH | 4.5 - 5.5 | 8.0 - 9.5 (for amines) | |
| Typical Reaction Time | 2 - 4 hours at room temperature | 2 - 12 hours at room temperature or 4°C | General guidance |
Experimental Protocols
Protocol 1: Carbodiimide-Mediated Protein Labeling
This protocol describes the labeling of a protein via its carboxyl groups using this compound and EDC.
Materials:
-
This compound
-
Protein of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS (optional, to increase efficiency)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.5
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the protein in Activation Buffer to a final concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve this compound, EDC, and optional NHS/Sulfo-NHS in the Reaction Buffer or high-purity water to the desired stock concentrations.
-
Activation of Carboxyl Groups:
-
Add EDC to the protein solution at a 10- to 50-fold molar excess over the protein.
-
If using, add NHS or Sulfo-NHS to the reaction mixture at the same molar concentration as EDC.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation Reaction:
-
Add this compound to the activated protein solution. The molar ratio of this compound to protein can range from 20:1 to 100:1, which should be optimized for the specific protein and desired degree of labeling.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction: Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted biotinylation reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against PBS.
-
Quantification and Storage: Determine the degree of biotinylation using the HABA assay (see below). Store the biotinylated protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage.
Protocol 2: Tosylation-Mediated Protein Labeling
This protocol involves a two-step process: activation of this compound via tosylation, followed by conjugation to the protein.
Step 1: Activation of this compound (Tosylation)
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Dry, inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve this compound in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add TEA or pyridine (1.5-2 equivalents) to the solution.
-
Slowly add p-Toluenesulfonyl chloride (1.2-1.5 equivalents) dissolved in a small amount of anhydrous DCM.
-
Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, wash the organic layer with cold water, 1 M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure to obtain the Biotin-PEG8-tosylate.
Step 2: Conjugation of Biotin-PEG8-tosylate to Protein
Materials:
-
Biotin-PEG8-tosylate (from Step 1)
-
Protein of interest
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.0-9.5
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Reagent Preparation: Dissolve the Biotin-PEG8-tosylate in a minimal amount of a water-miscible organic solvent like DMSO or DMF.
-
Conjugation Reaction:
-
Add the dissolved Biotin-PEG8-tosylate to the protein solution. The molar ratio of the reagent to the protein should be optimized (typically 20:1 to 100:1).
-
Incubate the reaction for 2-12 hours at room temperature or 4°C with gentle mixing.
-
-
Quenching the Reaction: Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted Biotin-PEG8-tosylate. Incubate for 1 hour at room temperature.
-
Purification: Purify the biotinylated protein using a desalting column or dialysis to remove excess reagent and byproducts.
-
Quantification and Storage: Determine the degree of biotinylation and store the conjugate as described in Protocol 1.
Protocol 3: Quantification of Biotinylation (HABA Assay)
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the moles of biotin per mole of protein.
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample (with excess biotin removed)
-
Biotin standards of known concentration
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
Procedure:
-
Prepare Standards: Create a series of biotin standards with known concentrations.
-
Prepare Samples: Dilute the biotinylated protein sample to be within the linear range of the assay.
-
Assay:
-
Add the HABA/Avidin solution to microplate wells or cuvettes.
-
Measure the initial absorbance at 500 nm (A500).
-
Add the biotin standards or the biotinylated protein samples to the wells/cuvettes and mix.
-
Incubate for 5 minutes at room temperature.
-
Measure the final absorbance at 500 nm.
-
-
Calculate Degree of Labeling:
-
The decrease in absorbance at 500 nm is proportional to the amount of biotin in the sample.
-
Generate a standard curve by plotting the change in absorbance versus the concentration of the biotin standards.
-
Use the standard curve to determine the concentration of biotin in your protein sample.
-
Calculate the moles of biotin per mole of protein using the known protein concentration.
-
Mandatory Visualizations
Caption: Carbodiimide-mediated protein labeling workflow.
Caption: Two-step tosylation-mediated protein labeling workflow.
Caption: Application of biotinylated ligands in studying the EGFR signaling pathway.
Caption: Use of biotinylated insulin to visualize insulin receptor localization.
References
Application Notes and Protocols for Biotin-PEG8-alcohol in Surface Modification of Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG8-alcohol is a heterobifunctional linker molecule widely employed in the surface modification of nanoparticles for biomedical applications. This linker consists of three key components: a biotin moiety for high-affinity binding to avidin and streptavidin, an 8-unit polyethylene glycol (PEG) spacer to enhance water solubility and reduce non-specific protein adsorption, and a terminal alcohol group for covalent conjugation to nanoparticle surfaces.[1] The exceptional specificity and strength of the biotin-avidin interaction (dissociation constant, Kd ≈ 10⁻¹⁵ M) make it a powerful tool for targeted drug delivery, diagnostics, and bio-sensing applications.[2]
This document provides detailed application notes and experimental protocols for the surface modification of various nanoparticles using this compound, along with a compilation of relevant quantitative data and visual representations of key processes.
Applications
The surface functionalization of nanoparticles with this compound enables a multitude of applications in biomedical research and drug development:
-
Targeted Drug Delivery: Biotinylated nanoparticles can be used to deliver therapeutic agents specifically to cells or tissues that overexpress biotin receptors or have been pre-targeted with avidin or streptavidin conjugates.[3] This approach enhances drug efficacy while minimizing off-target toxicity.
-
Cancer Therapy: Many cancer cells exhibit upregulated biotin uptake to meet the demands of rapid proliferation.[3] This characteristic can be exploited for the targeted delivery of chemotherapeutic agents encapsulated within or conjugated to biotinylated nanoparticles.
-
Diagnostics and Imaging: The biotin-avidin system can be utilized for the development of sensitive diagnostic assays and targeted imaging probes.[2] For instance, biotinylated nanoparticles can be employed in immunoassays or as contrast agents for in vivo imaging modalities.
-
Bio-sensing: The high affinity of the biotin-avidin interaction allows for the development of robust and specific biosensors for the detection of various analytes.
Data Presentation
The following tables summarize quantitative data from various studies on the characterization of biotin-PEG-functionalized nanoparticles.
Table 1: Physicochemical Properties of Biotin-PEG Modified Nanoparticles
| Nanoparticle Type | Core Size (nm) | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| PLGA | ~150 | 180 ± 12 | < 0.2 | -25.3 ± 2.1 | |
| Gold (AuNP) | 11 - 19 | Varies with avidin binding | N/A | N/A | |
| Magnetic (Fe3O4) | ~10 | 161 (at physiological pH) | N/A | Varies with pH | |
| Chitosan | N/A | 296.8 | 0.155 | N/A |
Table 2: Drug Loading and Encapsulation Efficiency in Biotin-PEG Modified Nanoparticles
| Nanoparticle Type | Drug | Drug Loading (DL%) | Encapsulation Efficiency (EE%) | Reference |
| PLGA-PEG | SN-38 | 7.96 ± 0.15 | 87.6 ± 1.5 | |
| PLGA-PEG | Lutein | N/A | ~75 | |
| Biotin-PEG-PCL Micelles | Artemisinin | N/A | 45.5 ± 0.41 |
Table 3: Cellular Uptake of Biotin-PEG Modified Nanoparticles
| Nanoparticle Type | Cell Line | Uptake Enhancement vs. Non-targeted | Method of Quantification | Reference |
| PLGA-PEG | ARPE-19 | Higher uptake compared to non-biotinylated NPs and free drug | Flow cytometry, Confocal microscopy | |
| PLGA | Caco-2, A549 | Demonstrated specific binding and uptake | Resonant mirror measurements, Fluorescence microscopy | |
| Chitosan | HepG2 | Significantly higher than non-modified nanoparticles | N/A |
Experimental Protocols
Protocol 1: Surface Modification of Carboxylated Nanoparticles with this compound via Esterification
This protocol describes the covalent conjugation of this compound to nanoparticles with carboxyl groups on their surface (e.g., carboxylated polystyrene, poly(lactic-co-glycolic acid) (PLGA), or quantum dots) through an esterification reaction.
Materials:
-
Carboxylated nanoparticles
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Centrifugal filter units (with appropriate molecular weight cut-off) or magnetic separator
Procedure:
-
Activation of Carboxyl Groups: a. Resuspend the carboxylated nanoparticles in MES buffer. b. Add EDC and NHS to the nanoparticle suspension. The molar ratio of EDC/NHS to the carboxyl groups on the nanoparticles should be optimized, but a starting point of 10:1 for each is recommended. c. Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups, forming an NHS ester intermediate.
-
Conjugation with this compound: a. Add this compound to the activated nanoparticle suspension. A molar excess of the biotin linker (e.g., 20-50 fold) is recommended to ensure efficient conjugation. b. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching of Unreacted NHS Esters: a. Add the quenching solution to the reaction mixture to quench any unreacted NHS esters. b. Incubate for 15-30 minutes at room temperature.
-
Purification of Biotinylated Nanoparticles: a. Purify the biotinylated nanoparticles from excess reagents using centrifugal filter units or magnetic separation (for magnetic nanoparticles). b. Wash the nanoparticles multiple times with PBS (pH 7.4). c. Resuspend the purified biotinylated nanoparticles in a suitable buffer for storage (e.g., PBS with a preservative like sodium azide).
Protocol 2: Quantification of Surface Biotinylation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for the quantification of biotin.
Materials:
-
Avidin-HABA reagent
-
Biotinylated nanoparticle sample
-
Biotin standards of known concentrations
-
PBS (pH 7.4)
-
Spectrophotometer
Procedure:
-
Prepare a Biotin Standard Curve: a. Prepare a series of biotin standards of known concentrations in PBS. b. Add a known volume of the avidin-HABA reagent to each standard. c. Measure the absorbance at 500 nm for each standard. d. Plot the absorbance versus the biotin concentration to generate a standard curve.
-
Measure Biotin on Nanoparticles: a. Add a known volume of the avidin-HABA reagent to a known concentration of your biotinylated nanoparticle suspension. b. Incubate for a short period to allow the biotin on the nanoparticles to displace the HABA from the avidin. c. Pellet the nanoparticles by centrifugation or magnetic separation. d. Measure the absorbance of the supernatant at 500 nm.
-
Calculate Biotin Concentration: a. Determine the amount of biotin in your sample by interpolating the absorbance value on the biotin standard curve. b. Calculate the number of biotin molecules per nanoparticle based on the nanoparticle concentration.
Visualizations
Caption: Experimental workflow for nanoparticle surface modification.
Caption: Mechanism of targeted drug delivery.
References
- 1. Purification or Removal of Biotin and Biotinylated Biomolecules with Magnetic Beads [sigmaaldrich.com]
- 2. Incorporating Functionalized Polyethylene Glycol Lipids into Reprecipitated Conjugated Polymer Nanoparticles for Bioconjugation and Targeted Labeling of Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microdetection.cn [microdetection.cn]
Application Notes and Protocols for Biotin-PEG8-alcohol in Competitive ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the utilization of Biotin-PEG8-alcohol in a competitive Enzyme-Linked Immunosorbent Assay (ELISA). This protocol is particularly suited for the quantitative detection of small molecules in various samples. This compound is a versatile reagent featuring a biotin moiety for strong binding to streptavidin and a hydrophilic polyethylene glycol (PEG) spacer arm that enhances solubility and reduces steric hindrance[1][2][3]. The terminal alcohol group can be used for further conjugation, though in this application, we will focus on its use as a biotinylated competitor.
In a competitive ELISA format, the analyte of interest in a sample competes with a fixed amount of labeled analyte for binding to a limited amount of antibody. In this protocol, this compound is immobilized on a streptavidin-coated plate and serves as the "labeled" competitor. The signal generated is inversely proportional to the concentration of the target analyte in the sample. This method is highly sensitive and specific for small molecule quantification[4][5].
Principle of the Assay
The competitive ELISA for a small molecule using this compound involves the following key steps:
-
Immobilization: A 96-well microplate is coated with streptavidin, which has a very high affinity for biotin (Ka = 10^-15 M). This compound is then added and binds to the streptavidin, effectively coating the plate with the biotinylated small molecule mimic.
-
Competition: The sample containing the unknown amount of the target small molecule is added to the wells along with a specific primary antibody. The free target molecule and the immobilized this compound compete for the binding sites of the primary antibody.
-
Detection: A secondary antibody conjugated to an enzyme, such as Horseradish Peroxidase (HRP), that specifically binds to the primary antibody is added.
-
Signal Generation: A substrate for the enzyme is added, leading to a colorimetric reaction. The intensity of the color is inversely proportional to the concentration of the target molecule in the sample. The reaction is stopped, and the absorbance is measured using a microplate reader.
Experimental Protocols
Materials and Reagents
-
This compound
-
Streptavidin-coated 96-well microplates
-
Primary antibody specific to the target small molecule
-
HRP-conjugated secondary antibody (specific to the primary antibody host species)
-
Target small molecule standards
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate Solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
-
Pipettes and tips
-
Deionized water
Step-by-Step Protocol
1. Preparation of Reagents
-
This compound Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water). Further dilute in Coating Buffer to the desired final concentration for coating. The optimal concentration needs to be determined empirically but a starting range of 1-10 µg/mL is recommended.
-
Target Molecule Standards: Prepare a series of standards of the target small molecule by serial dilution in the appropriate sample diluent (e.g., Wash Buffer or a buffer that mimics the sample matrix).
-
Antibody Solutions: Dilute the primary and HRP-conjugated secondary antibodies in Blocking Buffer to their optimal working concentrations. These concentrations should be determined by checkerboard titration.
2. Immobilization of this compound
-
If the streptavidin-coated plates are not pre-washed, wash the wells twice with 200 µL of Wash Buffer.
-
Add 100 µL of the diluted this compound solution to each well.
-
Incubate for 1 hour at room temperature with gentle shaking.
-
Wash the wells three times with 200 µL of Wash Buffer to remove any unbound this compound.
3. Blocking
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the wells three times with 200 µL of Wash Buffer.
4. Competitive Reaction
-
Prepare a mixture of your samples/standards and the primary antibody. Alternatively, add the sample/standard and primary antibody sequentially. For the mixture approach, mix equal volumes of the sample/standard and the diluted primary antibody.
-
Add 100 µL of the sample/standard and 50 µL of the diluted primary antibody to each well. If using a pre-mixed solution, add 150 µL to each well.
-
Incubate for 1-2 hours at 37°C.
5. Detection
-
Wash the wells four times with 200 µL of Wash Buffer.
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at 37°C.
6. Signal Development
-
Wash the wells five times with 200 µL of Wash Buffer.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.
-
Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow.
7. Data Acquisition
-
Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.
Data Presentation
The results of a competitive ELISA are typically presented as a standard curve where the absorbance (Optical Density, OD) is plotted against the logarithm of the concentration of the target molecule standards. The concentration of the unknown samples is then determined by interpolating their OD values on the standard curve.
Table 1: Hypothetical Competitive ELISA Data for the Detection of a Small Molecule
| Standard Concentration (ng/mL) | OD at 450 nm (Mean) | OD at 450 nm (StDev) | % Inhibition |
| 0 (B₀) | 1.852 | 0.098 | 0% |
| 0.1 | 1.685 | 0.085 | 9.0% |
| 0.5 | 1.259 | 0.063 | 32.0% |
| 1 | 0.876 | 0.044 | 52.7% |
| 5 | 0.432 | 0.022 | 76.7% |
| 10 | 0.215 | 0.011 | 88.4% |
| 50 | 0.108 | 0.005 | 94.2% |
| 100 | 0.055 | 0.003 | 97.0% |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific analyte, antibodies, and experimental conditions.
The % Inhibition is calculated as: ((B₀ - B) / B₀) * 100, where B₀ is the absorbance of the zero standard and B is the absorbance of the standard or sample. The IC50 value, the concentration of the analyte that causes 50% inhibition, can be determined from the standard curve.
Visualizations
Experimental Workflow
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. biossusa.com [biossusa.com]
- 4. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 5. Development of an indirect competitive ELISA for simultaneous detection of enrofloxacin and ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biotin-PEG8-alcohol in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Biotin-PEG8-alcohol as a versatile linker for targeted drug delivery. The protocols detailed below offer step-by-step guidance for the synthesis, characterization, and evaluation of biotinylated drug delivery systems.
Application Notes
This compound is a heterobifunctional linker that combines three key components: a biotin moiety for active targeting, an 8-unit polyethylene glycol (PEG) spacer, and a terminal alcohol group for conjugation. This unique structure offers several advantages in the design of sophisticated drug delivery systems.[1]
Targeted Drug Delivery: The biotin component of the linker serves as a targeting ligand that binds with high affinity to the biotin receptors (sodium-dependent multivitamin transporter, SMVT) which are often overexpressed on the surface of various cancer cells.[2] This specific interaction facilitates the cellular uptake of the drug carrier, enhancing the therapeutic efficacy of the encapsulated drug while minimizing off-target side effects.
Enhanced Biocompatibility and Pharmacokinetics: The polyethylene glycol (PEG) spacer is a hydrophilic and biocompatible polymer that confers several beneficial properties to drug delivery systems.[3] PEGylation can increase the systemic circulation time of nanoparticles by reducing opsonization and clearance by the reticuloendothelial system (RES).[4] This "stealth" effect allows for greater accumulation of the drug carrier at the tumor site through the enhanced permeability and retention (EPR) effect. The PEG spacer also improves the solubility and stability of the overall conjugate.[1]
Versatile Conjugation Chemistry: The terminal alcohol group on the this compound linker provides a reactive site for conjugation to a variety of molecules and materials. Through chemical modification, the alcohol can be converted to other functional groups, such as an amine or a carboxylic acid, allowing for covalent attachment to drug molecules, polymers (e.g., PLGA), lipids (for liposome formation), or other nanoparticle platforms.
Applications in Nanomedicine: this compound is frequently employed in the development of targeted nanoparticles, including:
-
Polymeric Nanoparticles: Biotin-PEG can be conjugated to polymers like poly(lactic-co-glycolic acid) (PLGA) to form targeted nanoparticles for the delivery of hydrophobic drugs.
-
Liposomes: Incorporation of Biotin-PEG derivatives into the lipid bilayer of liposomes enables the creation of targeted vesicular systems for delivering both hydrophilic and hydrophobic drugs.
-
Micelles: Self-assembling micelles can be formed from biotin-PEG-lipid conjugates to encapsulate poorly water-soluble drugs.
Quantitative Data Summary
The following tables summarize typical quantitative data for biotin-PEGylated drug delivery systems based on published literature.
Table 1: Physicochemical Properties of Biotin-PEGylated Nanoparticles
| Nanoparticle Formulation | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Lutein-loaded PLGA-PEG-biotin NPs | <250 | Uniform | High | |
| Doxorubicin-loaded PLGA-lecithin-PEG-biotin NPs | 110 | Not Reported | Not Reported | |
| Quercetin/Doxorubicin co-loaded Biotin-PEG-PCL NPs | 105.8 ± 1.4 | Not Reported | Not Reported |
Table 2: Drug Loading and Encapsulation Efficiency
| Nanoparticle Formulation | Drug | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| Lutein-loaded PLGA-PEG-biotin NPs | Lutein | Not Reported | ≈75 | |
| SN-38-loaded PLGA-PEG-biotin NPs | SN-38 | Not Reported | Not Reported | |
| Doxorubicin encapsulated TPP-PEG-biotin SANs | Doxorubicin | 25.03 | Not Reported | |
| Ru-1 loaded TPP-PEG-biotin SANs | Ru-1 | 13.29 | 81.75 |
Experimental Protocols
Protocol 1: Synthesis of Biotin-PEG-PLGA Nanoparticles via Emulsion-Solvent Evaporation
This protocol describes the preparation of drug-loaded Biotin-PEG-PLGA nanoparticles using a modified oil-in-water single emulsion solvent evaporation method.
Materials:
-
PLGA-PEG-biotin copolymer
-
Drug (e.g., SN-38)
-
Dichloromethane (DCM)
-
Acetone
-
Dimethyl sulfoxide (DMSO)
-
Poly(vinyl alcohol) (PVA) solution (0.5% w/v in deionized water, pH adjusted to 3 with 0.1 N HCl)
-
Deionized water
Procedure:
-
Organic Phase Preparation:
-
Dissolve 20 mg of PLGA-PEG-biotin and 2 mg of the drug (e.g., SN-38) in a mixture of 6.5 mL of acetone and 1.5 mL of DCM.
-
Add 0.5 mL of DMSO as a co-solvent to ensure complete dissolution of the drug.
-
-
Emulsification:
-
Inject the organic phase into 20 mL of a 0.5% (w/v) PVA aqueous solution under high-speed homogenization (e.g., 24,000 rpm).
-
-
Solvent Evaporation:
-
Continuously stir the resulting emulsion at room temperature for at least 4 hours to allow for the evaporation of the organic solvents.
-
-
Nanoparticle Collection:
-
Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for 20 minutes.
-
Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove residual PVA and unencapsulated drug.
-
-
Lyophilization:
-
Resuspend the final nanoparticle pellet in a small volume of deionized water and freeze-dry to obtain a powder for long-term storage.
-
Protocol 2: Determination of Drug Loading and Encapsulation Efficiency
This protocol outlines the steps to quantify the amount of drug loaded into the nanoparticles.
Materials:
-
Drug-loaded nanoparticle suspension
-
Acetonitrile or other suitable organic solvent to dissolve the nanoparticles and drug
-
Phosphate-buffered saline (PBS)
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Separation of Free Drug:
-
Centrifuge a known amount of the nanoparticle suspension.
-
Carefully collect the supernatant containing the unencapsulated (free) drug.
-
-
Quantification of Free Drug (Indirect Method):
-
Measure the concentration of the free drug in the supernatant using a pre-established calibration curve with UV-Vis spectrophotometry or HPLC.
-
-
Quantification of Encapsulated Drug (Direct Method):
-
Lyophilize a known volume of the nanoparticle suspension to obtain the total weight of the drug-loaded nanoparticles.
-
Dissolve a known weight of the lyophilized nanoparticles in a suitable organic solvent to release the encapsulated drug.
-
Measure the drug concentration in the resulting solution using UV-Vis spectrophotometry or HPLC.
-
-
Calculations:
-
Drug Loading (%): (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%): (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes how to assess the cytotoxicity of the drug-loaded nanoparticles against cancer cells.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
Drug-loaded nanoparticles, empty nanoparticles, and free drug solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
-
Treatment:
-
Prepare serial dilutions of the free drug, drug-loaded nanoparticles, and empty nanoparticles in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the treatment solutions to the respective wells. Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Cell Viability Calculation:
-
Cell Viability (%): (Absorbance of treated cells / Absorbance of control cells) x 100
-
Protocol 4: Cellular Uptake Study using Flow Cytometry
This protocol details the quantification of nanoparticle uptake by cells using flow cytometry. For this, the nanoparticles need to be fluorescently labeled, for example, by encapsulating a fluorescent dye like coumarin-6.
Materials:
-
Fluorescently labeled nanoparticles
-
Cancer cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and allow them to attach overnight.
-
Treat the cells with the fluorescently labeled nanoparticles at a specific concentration and incubate for various time points (e.g., 1, 2, 4 hours).
-
-
Cell Harvesting:
-
After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Harvest the cells by trypsinization.
-
-
Cell Staining (Optional):
-
For live/dead cell discrimination, cells can be stained with a viability dye like propidium iodide.
-
-
Flow Cytometry Analysis:
-
Resuspend the cell pellet in PBS.
-
Analyze the cells using a flow cytometer, measuring the fluorescence intensity of the cells.
-
Untreated cells should be used as a negative control to set the gate for background fluorescence.
-
-
Data Analysis:
-
Determine the percentage of fluorescently positive cells and the mean fluorescence intensity, which are indicative of the extent of nanoparticle uptake.
-
Visualizations
Caption: Experimental workflow for developing biotin-targeted drug delivery systems.
Caption: Cellular uptake of biotin-PEGylated nanoparticles via receptor-mediated endocytosis.
References
- 1. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of encapsulation efficiency (EE%) and loading efficiency(LE%) of the nanoparticles [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Characterisation of biotinylated liposomes for in vivo targeting applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Biotin-PEG8-alcohol as a PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1][2] A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] The linker is a critical component that significantly influences the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[3]
Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their hydrophilicity, which can enhance the solubility and cell permeability of the molecule. The length of the PEG linker is a crucial parameter that must be optimized for the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase.
This application note focuses on the use of Biotin-PEG8-alcohol , a commercially available linker, in the synthesis and application of PROTACs. The inclusion of a biotin moiety provides a versatile handle for a range of biochemical applications, including affinity purification, pull-down assays to identify protein-protein interactions, and targeted delivery strategies.
Advantages of this compound as a PROTAC Linker
-
Enhanced Solubility and Permeability: The hydrophilic nature of the PEG8 spacer can improve the aqueous solubility and cell membrane permeability of the resulting PROTAC molecule.
-
Optimal Length for Ternary Complex Formation: The 8-unit PEG chain provides a flexible and extended linker that can facilitate the proper orientation of the POI and E3 ligase for efficient ubiquitination. The optimal linker length is crucial, as linkers that are too short may not allow for the formation of a stable ternary complex, while overly long linkers can lead to reduced efficacy.
-
Biotin Handle for Functional Assays: The terminal biotin group serves as a powerful tool for various downstream applications:
-
Affinity Purification: Biotinylated PROTACs can be easily purified using streptavidin- or avidin-coated resins.
-
Target Engagement and Pull-Down Assays: The high-affinity interaction between biotin and streptavidin can be exploited to confirm target engagement and to isolate and identify components of the PROTAC-induced protein complex.
-
Targeted Delivery: Biotin receptors are overexpressed on the surface of various cancer cells, offering a potential strategy for tumor-targeted drug delivery.
-
Data Presentation: Representative Performance of PEG-based PROTACs
While specific data for a PROTAC utilizing a this compound linker is not yet publicly available, the following table summarizes representative quantitative data for PROTACs with varying PEG linker lengths targeting different proteins. This data illustrates the critical impact of linker length on degradation efficiency.
| Target Protein | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| BRD4 | Pomalidomide | 4-PEG | 15 | >90 | HeLa |
| BRD4 | Pomalidomide | 6-PEG | 5 | >95 | HeLa |
| BRD4 | Pomalidomide | 8-PEG (representative) | ~2-8 | >95 | HeLa |
| BRD4 | Pomalidomide | 12-PEG | 25 | ~85 | HeLa |
| BTK | Thalidomide | 5-PEG | 20 | >90 | MOLM-14 |
| BTK | Thalidomide | 9-PEG | 5.9 | >95 | MOLM-14 |
Note: The data for the 8-PEG linker targeting BRD4 is an estimated representation based on trends observed in similar studies. Actual values may vary.
Experimental Protocols
Protocol 1: Synthesis of a BRD4-targeting PROTAC using this compound
This protocol describes a representative synthesis of a PROTAC targeting the bromodomain-containing protein 4 (BRD4), a key regulator of oncogene transcription. The PROTAC will be assembled from three components: JQ1 (a BRD4 ligand), pomalidomide (a Cereblon E3 ligase ligand), and this compound as the linker.
Step 1: Activation of this compound
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add triethylamine (1.5 eq) to the solution.
-
Cool the reaction mixture to 0°C.
-
Slowly add p-toluenesulfonyl chloride (TsCl) (1.2 eq) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Purify the resulting tosylated linker by column chromatography.
Step 2: Coupling of the Activated Linker to Pomalidomide
-
Dissolve the tosylated Biotin-PEG8 linker (1.0 eq) and pomalidomide (1.1 eq) in anhydrous dimethylformamide (DMF).
-
Add potassium carbonate (K2CO3) (2.0 eq) to the mixture.
-
Heat the reaction to 80°C and stir overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography to yield the Biotin-PEG8-Pomalidomide intermediate.
Step 3: Final Coupling to JQ1
-
The Biotin-PEG8-Pomalidomide intermediate will have a terminal functional group (e.g., an amine) that can be coupled to a corresponding functional group on the JQ1 ligand (e.g., a carboxylic acid).
-
Dissolve the Biotin-PEG8-Pomalidomide intermediate (1.0 eq) and JQ1-acid (1.0 eq) in anhydrous DMF.
-
Add a coupling agent such as HATU (1.2 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction at room temperature overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final Biotin-PEG8-PROTAC by preparative high-performance liquid chromatography (HPLC).
-
Characterize the final product by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Determination of PROTAC Potency (DC50) and Efficacy (Dmax) by Western Blotting
This protocol outlines the procedure for quantifying the degradation of a target protein in cells following treatment with a PROTAC.
Materials:
-
Cancer cell line expressing the target protein (e.g., HeLa for BRD4)
-
Cell culture medium and supplements
-
PROTAC stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Protocol 3: Biotin-based Pull-Down Assay for Target Engagement
This protocol describes how to use the biotin tag on the PROTAC to confirm its interaction with the target protein in a cellular context.
Materials:
-
Cells treated with the biotinylated PROTAC
-
Lysis buffer
-
Streptavidin-coated magnetic beads or agarose resin
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer or high concentration biotin solution)
-
Western blotting reagents (as in Protocol 2)
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the biotinylated PROTAC at a concentration known to be effective for a shorter duration (e.g., 2-4 hours) to capture the interaction before significant degradation occurs.
-
Lyse the cells as described in Protocol 2.
-
-
Affinity Capture:
-
Incubate the cell lysate with pre-washed streptavidin-coated beads for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using an antibody against the target protein. A band corresponding to the target protein will confirm its interaction with the biotinylated PROTAC.
-
Mandatory Visualizations
References
Application Notes and Protocol for the Conjugation of Biotin-PEG8-Alcohol to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin to a molecule such as a protein or antibody, is a cornerstone technique in biotechnology and drug development. The high-affinity interaction between biotin and streptavidin (or avidin) is harnessed for a multitude of applications, including immunoassays (ELISA, Western blotting), affinity chromatography, and targeted drug delivery. Biotin-PEG8-alcohol is a biotinylation reagent featuring an 8-unit polyethylene glycol (PEG) spacer arm. This hydrophilic spacer enhances the solubility of the labeled antibody and minimizes steric hindrance, thereby improving the accessibility of the biotin moiety to streptavidin.
The terminal primary alcohol (-OH) group of this compound is not reactive towards the functional groups typically found on antibodies under physiological conditions. Therefore, a direct conjugation is not feasible. This protocol outlines a robust two-step method to first "activate" the hydroxyl group of this compound, converting it into an amine-reactive N-hydroxysuccinimide (NHS) ester. This activated biotinylation reagent can then be efficiently conjugated to primary amines (e.g., the ε-amino group of lysine residues) on the target antibody.
Principle of the Method
The conjugation strategy involves two main stages:
-
Activation of this compound : The terminal hydroxyl group is first converted to a carboxylic acid by reacting it with succinic anhydride. This creates a Biotin-PEG8-succinate intermediate. This intermediate is then reacted with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), to yield the amine-reactive Biotin-PEG8-NHS ester.
-
Antibody Conjugation : The newly synthesized Biotin-PEG8-NHS ester is then incubated with the antibody in a suitable buffer (pH 7.2-8.5). The NHS ester reacts with the primary amine groups on the antibody to form stable amide bonds, resulting in a biotinylated antibody. The final product is purified to remove excess, unreacted biotinylation reagent.
Quantitative Data Summary
The following table provides a summary of the recommended quantitative parameters for the conjugation protocol.
| Parameter | Recommended Value | Notes |
| Activation Step | ||
| Molar Ratio (Biotin-PEG8-OH : Succinic Anhydride) | 1 : 1.5 | Ensure complete conversion of the alcohol. |
| Molar Ratio (Biotin-PEG8-succinate : EDC : NHS) | 1 : 1.2 : 1.2 | Used for the formation of the NHS ester. |
| Conjugation Step | ||
| Molar Ratio (Antibody : Biotin-PEG8-NHS Ester) | 1 : 10 to 1 : 30 | This ratio can be optimized to achieve the desired degree of labeling. |
| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can improve conjugation efficiency. |
| Reaction pH | 7.2 - 8.5 | Optimal for the reaction between NHS esters and primary amines. |
| Reaction Time | 1 - 2 hours at Room Temperature or 4 hours at 4°C | Longer incubation at lower temperatures can be gentler on the antibody. |
| Quenching Reagent Concentration (e.g., Tris) | 50 mM | To stop the reaction by consuming unreacted NHS ester. |
Experimental Protocols
Part 1: Activation of this compound (Synthesis of Biotin-PEG8-NHS Ester)
Materials:
-
This compound
-
Succinic anhydride
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (for use with EDC hydrochloride)
-
Ethyl acetate
-
Hexanes
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) supplies
Methodology:
-
Carboxylation of this compound: a. Dissolve this compound in anhydrous DCM. b. Add 1.5 molar equivalents of succinic anhydride. c. Stir the reaction mixture at room temperature for 4-6 hours. d. Monitor the reaction by TLC until the starting alcohol is consumed. e. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude Biotin-PEG8-succinate.
-
NHS Ester Formation: a. Dissolve the crude Biotin-PEG8-succinate in anhydrous DCM or DMF. b. Add 1.2 molar equivalents of NHS and 1.2 molar equivalents of EDC (if using EDC hydrochloride, add 1.5 molar equivalents of triethylamine). c. Stir the reaction mixture at room temperature for 12-18 hours in a desiccated environment. d. Monitor the formation of the NHS ester by TLC. e. After the reaction is complete, filter to remove any precipitated urea byproduct (if using DCC). f. Purify the Biotin-PEG8-NHS ester by silica gel chromatography using a gradient of methanol in dichloromethane or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). g. Characterize the final product by NMR and mass spectrometry to confirm its identity and purity. h. Store the purified Biotin-PEG8-NHS ester under dessicated conditions at -20°C.
Part 2: Conjugation of Biotin-PEG8-NHS Ester to Antibody
Materials:
-
Purified antibody in an amine-free buffer (e.g., PBS)
-
Synthesized Biotin-PEG8-NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns or dialysis cassettes for purification
Methodology:
-
Antibody Preparation: a. Dialyze the antibody against the Reaction Buffer to remove any amine-containing buffers (e.g., Tris) or stabilizers. b. Adjust the antibody concentration to 1-10 mg/mL in the Reaction Buffer.
-
Preparation of Biotin-PEG8-NHS Ester Solution: a. Allow the vial of Biotin-PEG8-NHS ester to equilibrate to room temperature before opening. b. Immediately before use, dissolve the Biotin-PEG8-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Conjugation Reaction: a. Add the desired molar excess of the dissolved Biotin-PEG8-NHS ester to the antibody solution while gently vortexing. A 20-fold molar excess is a good starting point. b. Incubate the reaction mixture for 1-2 hours at room temperature or for 4 hours at 4°C with gentle stirring.
-
Quenching the Reaction: a. To terminate the conjugation reaction, add the Quenching Buffer to a final concentration of 50 mM. b. Incubate for 30 minutes at room temperature.
-
Purification of the Biotinylated Antibody: a. Remove the excess, unreacted Biotin-PEG8-NHS ester and quenching buffer byproducts using a desalting column or by dialysis against PBS. b. If using dialysis, perform at 4°C against 1X PBS with at least three buffer changes.
-
Characterization and Storage: a. Determine the degree of biotinylation using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or a fluorescent biotin quantification kit. b. Assess the functionality of the biotinylated antibody using a relevant immunoassay (e.g., ELISA). c. Store the purified biotinylated antibody at 4°C for short-term storage or at -20°C or -80°C for long-term storage. The addition of a cryoprotectant like glycerol is recommended for frozen storage.
Visualizations
Caption: Workflow for the two-step conjugation of this compound to an antibody.
Caption: Chemical transformation pathway for biotinylating an antibody with this compound.
Application Notes: Biotin-PEG8-alcohol for Advanced Biomolecule Immobilization
For Researchers, Scientists, and Drug Development Professionals
Introduction to Biotin-PEG8-alcohol
This compound is a versatile linker molecule designed for the stable and specific immobilization of biomolecules onto various surfaces. It incorporates three key functional elements: a high-affinity biotin group, a hydrophilic eight-unit polyethylene glycol (PEG) spacer, and a terminal primary alcohol group. This combination of features makes it an invaluable tool in a wide range of applications, including surface plasmon resonance (SPR), ELISA, Western blotting, affinity chromatography, and the development of targeted drug delivery systems.[1] The biotin group provides a strong and highly specific binding to streptavidin or avidin (dissociation constant, Kd ≈ 10⁻¹⁴ mol/L), forming one of the most robust non-covalent interactions known in nature.[2] The PEG spacer enhances water solubility, reduces non-specific binding of proteins, and provides a flexible arm that increases the accessibility of the immobilized biomolecule for interactions.[3] The terminal alcohol group allows for covalent attachment to a variety of surfaces through different chemical strategies.
Key Advantages of this compound in Biomolecule Immobilization
The unique structure of this compound offers several advantages for researchers and drug development professionals:
-
High Specificity and Stability: The biotin-streptavidin interaction ensures that biomolecules are immobilized in a highly specific and stable manner, which is crucial for the reliability and reproducibility of assays.[2]
-
Reduced Non-Specific Binding: The hydrophilic PEG chain creates a hydration layer on the surface, which effectively minimizes the non-specific adsorption of proteins and other biomolecules, leading to lower background signals and improved signal-to-noise ratios.
-
Enhanced Accessibility: The flexible PEG spacer arm extends the immobilized biomolecule away from the surface, reducing steric hindrance and improving its accessibility for binding to target molecules in solution.[4]
-
Versatile Surface Chemistry: The terminal alcohol group can be readily functionalized or reacted with a variety of activated surfaces, allowing for immobilization on materials such as glass, gold, and polymers.
-
Improved Solubility: The PEG component increases the solubility of the linker and the resulting biotinylated molecules in aqueous buffers.
Applications in Research and Drug Development
This compound is a powerful tool for a multitude of applications in both basic research and industrial R&D:
-
Surface Plasmon Resonance (SPR): In SPR-based studies of molecular interactions, this compound can be used to create a biotinylated surface on the sensor chip. This allows for the capture of streptavidin, which can then bind biotinylated ligands (e.g., proteins, antibodies, nucleic acids) for kinetic and affinity analysis of their interactions with analytes. This oriented immobilization can enhance the functionality of the captured biomolecule.
-
Immunoassays (ELISA, Western Blotting): By immobilizing capture antibodies or antigens on assay plates or membranes, this compound facilitates the development of sensitive and specific immunoassays.
-
Drug Discovery and Screening: The immobilization of drug targets (e.g., receptors, enzymes) allows for high-throughput screening of small molecule libraries to identify potential drug candidates. For instance, the epidermal growth factor receptor (EGFR) can be immobilized to screen for targeting molecules.
-
Targeted Drug Delivery: Biotin-PEGylated nanoparticles or drug conjugates can be used to target cells or tissues that overexpress biotin receptors, thereby enhancing the therapeutic efficacy and reducing off-target side effects.
-
Biosensor Development: The stable and specific immobilization of biorecognition elements is a critical step in the fabrication of robust and sensitive biosensors for diagnostics and environmental monitoring.
Quantitative Data on Biotin-Streptavidin Immobilization
The following tables summarize key quantitative data related to the biotin-streptavidin immobilization system, providing a reference for expected performance and experimental design.
| Parameter | Value | Technique | Reference |
| Dissociation Constant (Kd) | ≈ 10⁻¹⁴ mol/L | Multiple | |
| Association Rate Constant (kon) | 3.0 x 10⁶ - 4.5 x 10⁷ M⁻¹s⁻¹ | Droplet Microfluidics | |
| Dissociation Rate Constant (koff) | 3.10 ± 0.07 x 10⁻⁵ s⁻¹ | Silicon Nanowire Biosensors | |
| Biotin Binding Capacity (Streptavidin Coated Wells) | ~6.8 pmol/well | ELISA | |
| Streptavidin High Binding Capacity (Streptavidin Coated Wells) | ~21.1 pmol/well | ELISA |
Table 1: Kinetic and Affinity Constants for the Biotin-Streptavidin Interaction.
| Linker | Surface Functionalization for Saturation | Linker Molecules per mm² at Saturation | Reference |
| Maleimide-PEG2-biotin | ~3.9% | 1.6 x 10¹¹ | |
| Maleimide-PEG11-biotin | ~2.1% | 1.5 x 10¹¹ |
Table 2: Comparative Data for Different Biotin-PEG Linkers on a Lipid Bilayer. Note: This data is for maleimide-terminated PEGs but provides insight into the effect of PEG length on surface density. Longer linkers like PEG11 saturate the surface at a lower percentage of functionalization.
Experimental Protocols
Protocol 1: Immobilization of this compound on a Glass Surface via Silanization and Activation
This protocol describes a two-step process to covalently attach this compound to a glass surface. First, the glass is functionalized with an amine-containing silane. Second, the alcohol group of the biotin-PEG linker is activated with tosyl chloride to react with the aminated surface.
Materials:
-
Glass slides or coverslips
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Ethanol
-
Deionized water
-
Acetic acid
-
This compound
-
Tosyl chloride (TsCl)
-
Pyridine or Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Toluene, anhydrous
-
Methanol, anhydrous
Procedure:
Part A: Amine Functionalization of Glass Surface
-
Cleaning the Glass Surface: Thoroughly clean the glass slides by sonicating in a solution of detergent, followed by extensive rinsing with deionized water and then ethanol. Dry the slides under a stream of nitrogen and then in an oven at 110°C for at least 1 hour.
-
Preparation of Silanization Solution: Prepare a 2% (v/v) solution of APTES in a 95% ethanol/5% water mixture. Adjust the pH of the solution to 4.5-5.5 with acetic acid. Allow the solution to hydrolyze for 5-10 minutes with stirring.
-
Silanization: Immerse the cleaned and dried glass slides in the APTES solution for 2-5 minutes with gentle agitation.
-
Rinsing and Curing: Remove the slides from the silane solution and rinse them thoroughly with ethanol to remove excess silane. Cure the slides in an oven at 110°C for 10-15 minutes or at room temperature for 24 hours to form a stable amine-functionalized surface.
Part B: Activation of this compound and Coupling to the Aminated Surface
-
Activation of this compound with Tosyl Chloride:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 eq.) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add pyridine or triethylamine (1.5 eq.) to the solution, followed by the slow addition of tosyl chloride (1.2 eq.).
-
Stir the reaction at 0°C for 4 hours, monitoring the reaction progress by TLC. If the reaction is slow, it can be allowed to warm to room temperature and stirred for an additional 2 hours.
-
Upon completion, the reaction mixture can be washed with water and brine, and the organic layer dried over sodium sulfate. The solvent is then removed under reduced pressure to yield the tosylated Biotin-PEG8 (Biotin-PEG8-OTs).
-
-
Coupling to the Amine-Functionalized Surface:
-
Prepare a solution of the activated Biotin-PEG8-OTs in an appropriate anhydrous solvent like toluene or DMF.
-
Immerse the amine-functionalized glass slides in the Biotin-PEG8-OTs solution.
-
Allow the reaction to proceed overnight at room temperature with gentle agitation. The tosyl group is a good leaving group and will react with the surface amine groups to form a stable covalent bond.
-
-
Final Rinsing and Drying:
-
Remove the slides from the coupling solution and rinse them extensively with the solvent used for the reaction, followed by ethanol and deionized water.
-
Dry the biotinylated glass slides under a stream of nitrogen. The slides are now ready for streptavidin and subsequent biomolecule immobilization.
-
Protocol 2: Surface Plasmon Resonance (SPR) Analysis of a Protein-Ligand Interaction Using a Biotinylated Surface
This protocol outlines a general workflow for using a this compound functionalized surface to study a protein-ligand interaction using SPR.
Materials:
-
SPR instrument and a suitable sensor chip (e.g., gold or glass)
-
This compound functionalized sensor chip (prepared as in Protocol 1 or similar)
-
Streptavidin
-
Biotinylated ligand (e.g., antibody, receptor)
-
Analyte (the binding partner of the ligand)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 1.5)
Procedure:
-
System Priming and Equilibration: Prime the SPR system with running buffer until a stable baseline is achieved.
-
Streptavidin Immobilization:
-
Inject a solution of streptavidin (e.g., 20-50 µg/mL in running buffer) over the biotinylated sensor surface at a low flow rate (e.g., 10 µL/min).
-
Monitor the increase in the SPR signal (measured in Resonance Units, RU) until the desired level of streptavidin is immobilized.
-
Wash the surface with running buffer to remove any non-specifically bound streptavidin.
-
-
Ligand Capture:
-
Inject a solution of the biotinylated ligand over the streptavidin-coated surface.
-
Monitor the increase in RU to confirm the capture of the ligand. The amount of ligand captured can be controlled by adjusting its concentration and the injection time.
-
Wash with running buffer to remove unbound ligand and establish a stable baseline.
-
-
Analyte Binding Analysis (Kinetics):
-
Inject a series of concentrations of the analyte in running buffer over the ligand-captured surface. Start with the lowest concentration and proceed to the highest.
-
Each injection cycle consists of:
-
Association Phase: Injection of the analyte solution for a defined period to monitor the binding event.
-
Dissociation Phase: Injection of running buffer to monitor the dissociation of the analyte from the ligand.
-
-
-
Surface Regeneration:
-
After each analyte injection cycle, inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection. The regeneration conditions should be optimized to ensure complete removal of the analyte without damaging the captured ligand.
-
-
Data Analysis:
-
The collected sensorgrams (RU vs. time) are fitted to appropriate binding models (e.g., 1:1 Langmuir binding) using the SPR instrument's software to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
-
Visualizations
Experimental Workflow for Surface Functionalization and SPR Analysis
Caption: Workflow for surface preparation and SPR analysis.
Signaling Pathway Example: EGFR Signaling Studied by SPR
Caption: EGFR signaling pathway studied using SPR.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Biotin-PEG8-alcohol Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in reactions involving Biotin-PEG8-alcohol. The focus is on the common application of conjugating this compound to a carboxyl group-containing molecule via an ester linkage.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in bioconjugation?
A1: this compound is a versatile reagent used to introduce a biotin moiety onto a target molecule through its terminal hydroxyl group.[1] A primary application is the esterification reaction with a carboxylic acid on the target molecule, forming a stable ester bond. The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance.[2]
Q2: What are the most common causes of low yield in this compound esterification reactions?
A2: Low yields in these reactions are often due to one or more of the following factors:
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can significantly impact the efficiency of the esterification.
-
Reagent Quality and Stability: Degradation of coupling agents like EDC and NHS due to moisture is a common issue.[3]
-
Presence of Competing Nucleophiles: Water or other nucleophilic contaminants can compete with the this compound, leading to side reactions.
-
Steric Hindrance: The bulky nature of the molecule being conjugated or the PEG chain itself can impede the reaction.[4]
-
Inadequate Purification: Loss of product during purification steps can lead to a perceived low yield.
Q3: How can I confirm that my this compound conjugation has been successful?
A3: Several analytical techniques can be employed to confirm successful conjugation:
-
Thin Layer Chromatography (TLC): A simple and rapid method to monitor the progress of the reaction by observing the appearance of a new spot corresponding to the product and the disappearance of the starting materials.
-
High-Performance Liquid Chromatography (HPLC): Provides a more quantitative assessment of the reaction mixture, allowing for the determination of product purity and yield.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can confirm the formation of the ester linkage by identifying characteristic shifts in the proton or carbon spectra of the product compared to the starting materials.[5]
-
HABA Assay: This colorimetric assay can be used to quantify the amount of biotin incorporated into your molecule, providing an estimation of the conjugation efficiency.
Troubleshooting Guides
Problem: Low or No Product Formation
| Potential Cause | Recommended Solution |
| Degraded Coupling Agents (EDC/NHS) | Use fresh, high-purity EDC and NHS. Store them in a desiccator at the recommended temperature. Allow reagents to warm to room temperature before opening to prevent condensation. |
| Presence of Water in the Reaction | Use anhydrous solvents (e.g., DMF, DMSO, DCM). Dry all glassware thoroughly before use. |
| Incorrect Reagent Stoichiometry | Optimize the molar ratio of the carboxylic acid, this compound, EDC, and NHS. A common starting point is a slight excess of the this compound and coupling agents relative to the carboxylic acid. |
| Suboptimal pH | The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5-6.0). The subsequent reaction with the alcohol can be performed at a neutral pH. Avoid amine-containing buffers like Tris or glycine. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using TLC or HPLC. If the reaction is sluggish, consider increasing the reaction time or temperature, but be mindful of potential side reactions or degradation of sensitive molecules. |
| Steric Hindrance | If steric hindrance is suspected, consider using a longer PEG chain to increase the distance between the biotin and the reactive site. Optimizing the coupling catalyst (e.g., using DMAP) can also improve yields for sterically hindered substrates. |
Problem: Presence of Multiple Spots on TLC or Peaks in HPLC (Side Products)
| Potential Cause | Recommended Solution |
| Formation of N-acylurea | This is a common side product in carbodiimide-mediated reactions. The addition of NHS or Sulfo-NHS helps to suppress its formation by converting the highly reactive O-acylisourea intermediate to a more stable NHS-ester. |
| Polymerization of the Target Molecule | If the target molecule contains multiple carboxylic acid groups, intermolecular crosslinking can occur. Use a molar excess of this compound to favor the formation of the desired conjugate. |
| Hydrolysis of Activated Carboxylic Acid | The activated carboxylic acid (NHS-ester) can hydrolyze back to the carboxylic acid in the presence of water. Ensure anhydrous reaction conditions. |
Quantitative Data Summary
The following table provides a summary of recommended starting conditions for the esterification of a carboxylic acid with this compound using EDC/NHS chemistry. Optimization may be required for specific applications.
| Parameter | Recommended Range | Notes |
| Molar Ratio (Carboxylic Acid : this compound : EDC : NHS) | 1 : 1.2-2 : 1.5-3 : 1.5-3 | An excess of the alcohol and coupling agents is generally recommended to drive the reaction to completion. |
| Solvent | Anhydrous DMF, DMSO, or DCM | The choice of solvent depends on the solubility of the reactants. |
| Activation pH | 4.5 - 6.0 | For the activation of the carboxylic acid with EDC/NHS. |
| Coupling pH | 7.0 - 7.5 | For the reaction of the activated acid with the alcohol. |
| Reaction Temperature | Room Temperature | Can be performed at 4°C for sensitive molecules, but may require longer reaction times. |
| Reaction Time | 2 - 24 hours | Monitor reaction progress by TLC or HPLC to determine the optimal time. |
Experimental Protocols
Protocol: Esterification of a Carboxylic Acid-Containing Molecule with this compound using EDC/NHS Chemistry
This protocol describes a general procedure for the conjugation of this compound to a molecule containing a carboxylic acid group.
Materials:
-
Carboxylic acid-containing molecule
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M MES Buffer (pH 4.7-6.0)
-
0.1 M Phosphate Buffered Saline (PBS, pH 7.2-7.4)
-
Quenching solution (e.g., 50 mM glycine or hydroxylamine in PBS)
-
Desalting column or dialysis tubing for purification
Procedure:
-
Preparation of Reactants:
-
Dissolve the carboxylic acid-containing molecule in 0.1 M MES Buffer to a desired concentration (e.g., 1-10 mg/mL).
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Immediately before use, weigh out the required amounts of EDC and NHS.
-
-
Activation of the Carboxylic Acid:
-
To the solution of the carboxylic acid-containing molecule, add EDC and NHS. A 1.5 to 3-fold molar excess of EDC and NHS over the carboxylic acid is recommended as a starting point.
-
Gently mix and allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
-
Conjugation with this compound:
-
Add the this compound solution to the activated carboxylic acid mixture. A 1.2 to 2-fold molar excess of this compound is recommended.
-
Adjust the pH of the reaction mixture to 7.2-7.4 by adding 0.1 M PBS.
-
Allow the reaction to proceed for 2 to 24 hours at room temperature with gentle stirring. The optimal reaction time should be determined by monitoring the reaction progress by TLC or HPLC.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to stop the reaction by consuming any unreacted activated carboxylic acid groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted this compound, EDC, NHS, and quenching reagent by dialysis against PBS or by using a desalting column.
-
The purified conjugate can be further analyzed by HPLC, and the biotin incorporation can be quantified using the HABA assay.
-
Visualizations
Caption: Troubleshooting workflow for low yield in this compound reactions.
Caption: Reaction mechanism for EDC/NHS-mediated esterification.
References
- 1. This compound-西安齐岳生物 [0qy.com]
- 2. Avidin-biotin technology to synthesize multi-arm nano-construct for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Biotin-PEG8-alcohol Conjugation Efficiency
Welcome to the technical support center for Biotin-PEG8-alcohol conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your conjugation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the conjugation of molecules to this compound.
Q1: I am seeing very low or no conjugation to the alcohol group of this compound. What are the likely causes?
A1: The primary hydroxyl group on the PEG chain of this compound is not highly reactive on its own and typically requires activation to achieve efficient conjugation.[1] Direct conjugation attempts under mild conditions are likely to fail. The main reasons for low or no yield are:
-
Lack of Alcohol Activation: The hydroxyl group is a poor leaving group and needs to be converted into a more reactive functional group.[1]
-
Suboptimal Reaction Conditions: The chosen activation and conjugation chemistry may require specific solvents, temperatures, and catalysts that are not being used.
-
Steric Hindrance: The molecule you are trying to conjugate may be sterically hindered, preventing it from accessing the activated alcohol group.
-
Degradation of Reagents: Key reagents, such as coupling agents or the this compound itself, may have degraded due to improper storage, especially exposure to moisture.
Q2: How can I activate the hydroxyl group of this compound for conjugation?
A2: There are several effective methods to activate the primary alcohol for subsequent conjugation:
-
Tosylation: Reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine, triethylamine) converts the hydroxyl group into a tosylate (-OTs).[1] The tosyl group is an excellent leaving group, making the terminal carbon susceptible to nucleophilic attack by amines and thiols.
-
Oxidation to Aldehyde: Mild oxidation of the primary alcohol yields a PEG-aldehyde (-CHO). This aldehyde can then be used for conjugation to amine-containing molecules via reductive amination.[1]
-
Mitsunobu Reaction: This reaction allows for the direct conversion of the alcohol to various functional groups, such as an ester or an azide, in a one-step process using reagents like triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2] This method is known for its high efficiency and stereospecificity (inversion of configuration).
Q3: My this compound conjugate appears to be impure after the reaction. What are the best purification strategies?
A3: Purification of PEGylated molecules can be challenging due to their solubility in a wide range of solvents. Common and effective purification techniques include:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for separating the desired conjugate from unreacted starting materials and byproducts based on differences in hydrophobicity.
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size. This can be useful for removing smaller impurities like unreacted coupling agents or catalysts.
-
Flash Chromatography (Silica Gel): For less polar impurities, flash chromatography using a silica gel column with a solvent gradient (e.g., methanol in dichloromethane) can be effective.
-
Dialysis or Desalting Columns: These methods are useful for removing small molecule impurities, such as salts and unreacted biotinylation reagents, especially after labeling proteins.
Q4: How can I quantify the amount of biotin conjugated to my molecule?
A4: The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common and straightforward colorimetric method to estimate the degree of biotinylation. The assay is based on the displacement of the HABA dye from the avidin-HABA complex by biotin, which leads to a decrease in absorbance at 500 nm. By measuring the change in absorbance, the concentration of biotin in the sample can be calculated.
Q5: I am observing precipitation during my conjugation reaction. How can I improve the solubility of my reactants and product?
A5: Precipitation can be a common issue, especially when working with hydrophobic molecules. Here are some strategies to address this:
-
Optimize the Solvent System: The PEG chain on this compound enhances water solubility. However, if your target molecule is hydrophobic, consider using a co-solvent like DMSO or DMF to improve its solubility.
-
Longer PEG Linkers: If you have the option, using a Biotin-PEG reagent with a longer PEG chain (e.g., PEG12, PEG24) can further increase the water solubility of the final conjugate.
-
Control Reactant Concentrations: Highly concentrated solutions are more prone to precipitation. Try performing the reaction at a lower concentration.
Quantitative Data Summary
Optimizing conjugation efficiency often involves adjusting the molar ratio of reactants and other reaction parameters. The following tables provide a summary of typical reaction conditions for different activation and conjugation strategies.
Table 1: Molar Ratios for PEG-Alcohol Activation and Conjugation
| Reaction Type | Reactant 1 | Reactant 2 | Reactant 3 | Typical Molar Ratio (Reactant 1:2:3) | Reference |
| Tosylation | PEG-OH | TsCl | Base (e.g., Pyridine) | 1 : 1.5 : 2 | |
| Mitsunobu Reaction | PEG-OH | Carboxylic Acid | PPh3 & DEAD/DIAD | 1 : 1.5 : 1.5 | |
| NHS Ester Conjugation | Protein | Biotin-PEG-NHS | - | 1 : 8-20 |
Table 2: HABA Assay Parameters for Biotin Quantification
| Parameter | Value | Reference |
| Wavelength for Absorbance Measurement | 500 nm | |
| Extinction Coefficient (ε) of HABA/Avidin | 34,000 M⁻¹cm⁻¹ | |
| Linear Range of Biotin Detection | 2-16 µM (final concentration) |
Experimental Protocols
Below are detailed methodologies for key experiments related to this compound conjugation.
Protocol 1: Activation of this compound via Tosylation
-
Drying: Thoroughly dry the this compound under vacuum to remove any residual water.
-
Dissolution: Dissolve the dried this compound in anhydrous dichloromethane (DCM).
-
Addition of Base: Add triethylamine or pyridine (2 molar equivalents) to the solution.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Addition of TsCl: Slowly add p-toluenesulfonyl chloride (TsCl) (1.5 molar equivalents) to the cooled solution.
-
Reaction: Allow the reaction to stir at room temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, wash the reaction mixture with a 5% aqueous sodium bicarbonate solution, followed by water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the tosylated product.
-
Purification: Purify the crude product by flash chromatography on silica gel or by RP-HPLC.
Protocol 2: Conjugation of a Carboxylic Acid to this compound via the Mitsunobu Reaction
-
Dissolution: Dissolve the this compound (1 equivalent), the carboxylic acid to be conjugated (1.5 equivalents), and triphenylphosphine (PPh3) (1.5 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of DEAD/DIAD: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours. The formation of a white precipitate (triphenylphosphine oxide) is an indication of reaction progress.
-
Monitoring: Monitor the reaction by TLC or HPLC.
-
Purification: After the reaction is complete, the byproduct triphenylphosphine oxide can often be removed by filtration. The filtrate can then be concentrated and purified by chromatography (RP-HPLC or silica gel) to isolate the desired ester conjugate.
Protocol 3: Quantification of Biotin Incorporation using the HABA Assay
-
Sample Preparation: Ensure your biotinylated sample is free of any unconjugated biotin by performing dialysis or using a desalting column.
-
Prepare HABA/Avidin Solution: Prepare a solution of HABA and avidin in a suitable buffer, such as phosphate-buffered saline (PBS), at a pH of 7.0. Avoid buffers containing potassium, as they can cause precipitation.
-
Measure Initial Absorbance: In a cuvette, add the HABA/Avidin solution and measure the absorbance at 500 nm. This is your initial reading (A₅₀₀ HABA/Avidin).
-
Add Biotinylated Sample: Add a known volume of your biotinylated sample to the cuvette, mix well, and allow the reading to stabilize.
-
Measure Final Absorbance: Measure the absorbance at 500 nm again. This is your final reading (A₅₀₀ HABA/Avidin/Biotin Sample).
-
Calculation: Calculate the change in absorbance (ΔA₅₀₀) and use the Beer-Lambert law (A = εbc) with the known extinction coefficient of the HABA/avidin complex to determine the concentration of biotin in your sample.
Visualizations
The following diagrams illustrate the key workflows and chemical pathways described in this guide.
Caption: General workflow for the conjugation of a target molecule to this compound.
Caption: Key chemical pathways for activating the terminal hydroxyl group of this compound.
Caption: Troubleshooting logic for addressing low conjugation yield with this compound.
References
Technical Support Center: Preventing Protein Aggregation with Biotin-PEG8-alcohol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist you in successfully using Biotin-PEG8-alcohol to prevent protein aggregation in your experiments.
Section 1: Getting Started & FAQs
This section addresses fundamental questions about this compound and the principles of PEGylation for protein stabilization.
Q1: What is this compound and how does it prevent protein aggregation?
This compound is a molecule consisting of three parts: a biotin group for affinity binding (e.g., to streptavidin), a polyethylene glycol (PEG) spacer with 8 repeating units, and a terminal primary alcohol (-OH) functional group.[1][2][3]
The PEG component is key to preventing protein aggregation. When covalently attached to a protein (a process called PEGylation), the long, flexible, and hydrophilic PEG chain provides several benefits:
-
Increased Hydrodynamic Size: The PEG chain increases the effective size of the protein in solution, which can reduce renal clearance and extend its circulatory half-life.[4][5]
-
Steric Hindrance: The PEG chain creates a protective "shield" on the protein's surface. This steric barrier physically prevents protein molecules from getting close enough to each other to form aggregates.
-
Enhanced Solubility: PEG is highly soluble in aqueous solutions. Attaching it to a protein can increase the overall solubility of the protein, making it less prone to precipitation.
Q2: I mixed this compound with my protein, but I don't see any modification. Why?
This is the most common issue users encounter. The terminal primary alcohol (-OH) group on this compound is not chemically reactive with the common functional groups on a protein's surface (like the primary amines on lysine residues) under standard physiological conditions. Direct conjugation will not occur. The alcohol group must first be chemically "activated" to a more reactive species before it can be conjugated to a protein.
Q3: How do I "activate" the alcohol group on this compound for protein conjugation?
The most common and reliable method is to oxidize the terminal alcohol to a carboxylic acid (-COOH). This newly formed carboxylic acid can then be readily activated using standard carbodiimide chemistry (e.g., EDC and NHS) to create an NHS-ester. This NHS-ester is highly reactive towards primary amines on the protein (N-terminus and lysine side chains), forming a stable amide bond.
Other activation strategies, such as converting the alcohol to a tosylate or mesylate, are also possible but are often more complex and may require harsher reaction conditions.
Section 2: Experimental Protocols and Data
This section provides a detailed protocol for the recommended activation and conjugation procedure, along with quantitative data to guide your experimental design.
Detailed Experimental Protocol: Two-Step Activation and Conjugation
This protocol outlines the oxidation of this compound to Biotin-PEG8-acid, followed by its conjugation to a target protein.
Step 1: Oxidation of this compound to Biotin-PEG8-acid
-
Reagents: this compound, suitable solvent (e.g., dichloromethane), and a selective oxidizing agent (e.g., TEMPO/bleach or a controlled Jones oxidation).
-
Procedure:
-
Dissolve this compound in the chosen solvent.
-
Carefully add the oxidizing agent under controlled conditions to convert the terminal hydroxyl group to a carboxylic acid.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Once the reaction is complete, quench the reaction and purify the resulting Biotin-PEG8-acid (e.g., via column chromatography).
-
Confirm the identity and purity of the product using NMR and/or Mass Spectrometry.
-
Step 2: EDC/NHS-mediated Conjugation to Protein
-
Reagents & Buffers:
-
Target protein in an amine-free buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 1-10 mg/mL. Crucially, avoid buffers containing primary amines like Tris, as they will compete in the reaction.
-
Biotin-PEG8-acid (from Step 1).
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for fully aqueous reactions.
-
Quenching Solution: 1 M Tris-HCl, pH 8.0.
-
-
Procedure:
-
Activation: In a separate tube, dissolve the Biotin-PEG8-acid in Activation Buffer. Add a 1.5 to 2-fold molar excess of EDC and NHS over the Biotin-PEG8-acid. Let this reaction proceed for 15-30 minutes at room temperature to form the NHS-ester.
-
Conjugation: Add the activated Biotin-PEG8-NHS ester mixture to your protein solution. The optimal molar ratio of the PEG reagent to the protein should be determined empirically but a starting point of 5- to 20-fold molar excess is recommended.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add the Quenching Solution to stop the reaction by consuming any unreacted NHS-ester. Incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted PEG reagent and byproducts using a desalting column, dialysis, or size-exclusion chromatography (SEC).
-
Quantitative Data & Key Parameters
The success of PEGylation depends on carefully controlling reaction parameters. The following tables summarize key quantitative data from literature to serve as a starting point for your experiments.
Table 1: Typical Reaction Conditions for Amine-Reactive PEGylation
| Parameter | Recommended Range | Rationale & Notes |
|---|---|---|
| Reaction pH | 7.0 - 8.0 | Balances the reactivity of primary amines on the protein with the stability of the NHS-ester. |
| Molar Ratio (PEG:Protein) | 5:1 to 20:1 | A higher ratio increases the degree of PEGylation. Start with a 5- to 10-fold excess. |
| Protein Concentration | > 2 mg/mL | Higher concentrations can improve reaction efficiency. |
| Reaction Time | 1-2 hours (Room Temp) or Overnight (4°C) | Longer times can increase yield but may risk protein degradation. |
| Buffer Choice | PBS, MES, HEPES | Must be free of primary amines. Do not use Tris or glycine buffers. |
Table 2: Reported Effects of PEGylation on Protein Stability
| Protein/System | PEG Size & Type | Observed Effect on Stability | Reference |
|---|---|---|---|
| GCSF | 20 kDa (N-terminal) | Prevented protein precipitation and slowed aggregation rate. | |
| Model Protein (CT-322) | 40 kDa (branched) | Increased midpoint of thermal unfolding (T_M) by ~6°C. | |
| Two model proteins | Various | Increased thermal stability and ability to refold after denaturation. |
| SH3 Domain | Tri-PEGylated | Increased stability by 0.93 kcal/mol compared to non-PEGylated. | |
Section 3: Troubleshooting Guide
This section provides solutions to common problems you may encounter during your experiments.
Q4: My conjugation yield is low or zero. What went wrong?
| Possible Cause | Recommended Solution |
| 1. Inefficient Activation of PEG-OH | The oxidation (Step 1) or EDC/NHS activation (Step 2) was incomplete. Confirm the formation of Biotin-PEG8-acid and the subsequent NHS-ester using analytical methods (e.g., MS, NMR) before proceeding with the protein conjugation. |
| 2. Suboptimal Reaction pH | The pH was too low, leaving the protein's amine groups protonated and unreactive. Ensure your protein buffer is within the optimal pH 7.2-7.5 range for the conjugation step. |
| 3. Competing Nucleophiles in Buffer | You used a buffer containing primary amines (e.g., Tris, glycine). These molecules will react with the activated PEG, consuming it before it can attach to your protein. Perform a buffer exchange into an amine-free buffer like PBS or HEPES before starting the reaction. |
| 4. Hydrolysis of Activated PEG | The activated NHS-ester is sensitive to moisture and will hydrolyze back to a carboxylic acid over time, rendering it inactive. Use freshly prepared activated PEG for the conjugation reaction. Minimize exposure to water. |
| 5. Low Protein Concentration | The reaction kinetics are concentration-dependent. If your protein concentration is too low (<1-2 mg/mL), the reaction may be inefficient. Concentrate your protein if possible. |
Q5: My protein precipitated after adding the activated PEG reagent. How can I fix this?
Precipitation can occur due to changes in solvent conditions or if the protein becomes unstable during the reaction.
-
Solvent Issues: If you dissolve the activated PEG in an organic solvent like DMSO or DMF, add it slowly and dropwise to the aqueous protein solution while gently stirring to avoid shocking the protein out of solution.
-
Optimize Reaction Conditions: Try performing the incubation at a lower temperature (4°C) to improve protein stability.
-
Reduce Molar Excess: A very high degree of PEGylation can sometimes lead to solubility issues. Try reducing the molar excess of the PEG reagent.
Q6: How does PEGylation prevent aggregation? What is the mechanism?
PEGylation prevents aggregation primarily through two mechanisms: steric hindrance and improved solvation. The attached PEG chains act as a physical barrier, preventing the protein surfaces from interacting. Additionally, the highly hydrophilic PEG chains favorably interact with water, creating a hydration shell that helps keep the protein in solution and masks hydrophobic patches that might otherwise drive aggregation.
Q7: Are there easier alternatives to using this compound?
Yes. If the primary goal is simply to PEGylate your protein with a biotin tag, it is often much more straightforward to use a commercially available Biotin-PEG reagent that already has a reactive functional group. For example, Biotin-PEG8-NHS ester can be used to directly react with primary amines on your protein, eliminating the need for the initial alcohol activation steps. This is a highly recommended alternative for simplifying the experimental workflow.
References
- 1. Biotin alcohol PEG | Biotin-PEG-alcohol | AxisPharm [axispharm.com]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. This compound, 2182601-20-1 | BroadPharm [broadpharm.com]
- 4. PEGylation - Wikipedia [en.wikipedia.org]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Biotin-PEG8-alcohol solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with Biotin-PEG8-alcohol in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the PEG spacer important?
A1: this compound is a bioconjugation reagent that contains a biotin molecule, a hydrophilic 8-unit polyethylene glycol (PEG) spacer, and a terminal primary alcohol group. The biotin moiety allows for strong and specific binding to avidin and streptavidin. The PEG spacer is crucial as it increases the hydrophilicity and water solubility of the molecule, making it more suitable for use in aqueous biological buffers compared to linkers with only hydrocarbon spacers.[1][2] This enhanced solubility helps to prevent aggregation and precipitation during bioconjugation experiments.[][4]
Q2: In which solvents is this compound soluble?
A2: this compound is generally soluble in water and a variety of organic solvents. Commonly used solvents include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (DCM). The hydrophilic nature of the PEG chain contributes significantly to its aqueous solubility.
Q3: I am observing precipitation when I add my this compound stock solution to my aqueous buffer. What could be the cause?
A3: Precipitation upon addition to an aqueous buffer can be due to several factors:
-
High Concentration: The final concentration of this compound in the aqueous buffer may exceed its solubility limit.
-
"Salting Out" Effect: High salt concentrations in your buffer can decrease the solubility of PEGylated compounds.
-
Low Temperature: The solubility of some PEGylated compounds can decrease at lower temperatures.
-
pH of the Buffer: The overall charge of your target molecule at a specific pH can influence the solubility of the final conjugate.
-
Organic Solvent Shock: Adding a large volume of a concentrated stock solution in an organic solvent (like DMSO) directly to the aqueous buffer can cause localized precipitation.
Q4: How should I prepare a working solution of this compound in an aqueous buffer?
A4: It is best practice to first prepare a concentrated stock solution in an organic solvent like DMSO. This stock solution can then be added in small volumes to your aqueous buffer to reach the desired final concentration. This method helps to avoid solubility issues that can arise from directly dissolving the compound in the buffer. Ensure that the final concentration of the organic solvent is low enough to not affect your experiment (typically ≤1-5% v/v).
Q5: What is the recommended storage condition for this compound?
A5: this compound should be stored at -20°C in a desiccated environment to prevent degradation.
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Water | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble | |
| Dimethylformamide (DMF) | Soluble | |
| Dichloromethane (DCM) | Soluble | |
| Aqueous Buffers (e.g., PBS) | Generally Soluble |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Equilibrate: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Weigh: Accurately weigh the desired amount of this compound in a microcentrifuge tube.
-
Dissolve: Add anhydrous DMSO to the tube to achieve a high-concentration stock solution (e.g., 10-50 mg/mL).
-
Mix: Vortex the solution until the this compound is completely dissolved.
-
Store: Aliquot the stock solution into smaller volumes and store at -20°C with a desiccant. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Thaw: Thaw a single aliquot of the this compound stock solution.
-
Calculate: Determine the volume of the stock solution needed to achieve the desired final concentration in your aqueous buffer.
-
Dilute: While gently vortexing the aqueous buffer, add the calculated volume of the stock solution dropwise. This gradual addition helps to prevent localized high concentrations and potential precipitation.
-
Final Concentration of Organic Solvent: Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is compatible with your experimental system (typically below 1-5%).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon dissolving in aqueous buffer | - Exceeding solubility limit.- Buffer composition (high salt).- Low temperature. | - Prepare a concentrated stock solution in DMSO first, then dilute into the aqueous buffer.- Reduce the final concentration of this compound.- Test solubility in a buffer with a lower salt concentration.- Prepare the solution at room temperature. |
| Cloudiness or turbidity in the working solution | - Aggregation of the molecule.- Low-purity reagent. | - Vortex the solution gently. If cloudiness persists, sonicate for a short period.- Centrifuge the solution to pellet any aggregates and use the supernatant.- Ensure you are using a high-purity grade of this compound. |
| Inconsistent experimental results | - Degradation of the reagent due to improper storage.- Inaccurate concentration of the stock solution. | - Store the solid reagent and stock solutions at -20°C with a desiccant.- Prepare fresh working solutions for each experiment.- Accurately weigh the reagent and measure the solvent volume when preparing stock solutions. |
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting solubility issues with this compound.
References
Reducing non-specific binding of Biotin-PEG8-alcohol conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of Biotin-PEG8-alcohol conjugates in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a molecule consisting of biotin, a vitamin with a very high affinity for streptavidin and avidin, linked to an eight-unit polyethylene glycol (PEG) chain, which terminates in an alcohol group.[1][2] The PEG linker is hydrophilic, which increases the solubility and biocompatibility of the conjugate.[1][2] The terminal alcohol group allows for further chemical modifications. Common applications include its use in drug research and development to improve the pharmacokinetic properties of drugs, in cancer therapy, gene delivery, diagnostics, and imaging.[3]
Q2: What are the primary causes of non-specific binding with this compound conjugates?
A2: Non-specific binding can arise from several factors:
-
Hydrophobic and Electrostatic Interactions: Molecules can non-specifically adhere to surfaces or other proteins due to hydrophobic or electrostatic forces.
-
Endogenous Biotin: Many tissues and cell types naturally contain biotin-binding proteins or endogenous biotin, which can lead to background signal in streptavidin-based detection systems.
-
Binding to the Affinity Matrix: The biotinylated molecule or other proteins in the sample may bind directly to the streptavidin or avidin beads or surfaces being used.
-
Aggregation of the Conjugate: The this compound conjugate itself may form aggregates, which can then bind non-specifically.
Q3: How does the PEG8 linker help in reducing non-specific binding?
A3: The polyethylene glycol (PEG) linker plays a significant role in minimizing non-specific binding. PEG is a hydrophilic and neutral polymer that creates a hydration layer around the biotin molecule. This hydration shell acts as a physical shield, sterically hindering non-specific hydrophobic and electrostatic interactions with other surfaces and proteins.
Troubleshooting Guides
This section provides detailed troubleshooting advice for common issues related to non-specific binding of this compound conjugates.
Issue 1: High Background Signal in Immunoassays (ELISA, Western Blot)
High background can obscure specific signals, leading to false-positive results.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inadequate Blocking | Optimize blocking conditions by increasing the concentration of the blocking agent or the incubation time. Consider switching to a different blocking agent. See Table 1 for a comparison of common blocking agents. |
| Hydrophobic Interactions | Include a non-ionic surfactant, such as Tween-20 (0.05% - 0.1%), in your washing and incubation buffers to disrupt hydrophobic interactions. |
| Electrostatic Interactions | Increase the salt concentration (e.g., up to 500 mM NaCl) in your buffers to shield electrostatic charges. |
| Endogenous Biotin | If working with tissues known for high endogenous biotin content (e.g., liver, kidney), perform an endogenous biotin blocking step before adding the streptavidin conjugate. |
Experimental Protocol: Optimizing Blocking and Washing Steps
-
Blocking Step:
-
After immobilizing your capture molecule, wash the wells/membrane twice with a wash buffer (e.g., PBS with 0.05% Tween-20, PBST).
-
Add your chosen blocking buffer (see Table 1) and incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Note: When using biotin-avidin detection systems, avoid blocking buffers containing biotin, such as non-fat milk.
-
-
Washing Step:
-
After incubation with the this compound conjugate and subsequent detection reagents, perform a series of stringent washes.
-
Wash the wells/membrane 3-5 times with wash buffer for 5 minutes each with vigorous agitation.
-
For persistent high background, you can increase the number of washes or the concentration of Tween-20 in the wash buffer.
-
Issue 2: False Positives in Pull-Down Assays
Non-specific binding to affinity beads can lead to the erroneous identification of interacting partners.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Non-specific Binding to Beads | Pre-clear your lysate by incubating it with unconjugated beads for 1 hour at 4°C before adding your biotinylated bait protein. This will remove proteins that non-specifically bind to the bead matrix. |
| Insufficient Washing | Increase the stringency of your wash buffers. You can increase the salt concentration (e.g., 150-500 mM NaCl) and/or the detergent concentration (e.g., 0.1-1% Triton X-100 or NP-40). Perform at least 3-5 washes. |
| Unoccupied Streptavidin Sites | After immobilizing your biotinylated bait, wash the beads with a solution containing free biotin to block any remaining unoccupied biotin-binding sites on the streptavidin. |
Experimental Protocol: Pull-Down Assay with Pre-clearing and Stringent Washes
-
Lysate Pre-clearing:
-
Resuspend your streptavidin beads in lysis buffer.
-
Add an aliquot of beads (without your biotinylated bait) to your cell lysate and incubate with rotation for 1 hour at 4°C.
-
Pellet the beads by centrifugation and transfer the supernatant (pre-cleared lysate) to a new tube.
-
-
Bait Immobilization and Blocking:
-
Incubate your biotinylated-PEG8-alcohol bait protein with fresh streptavidin beads.
-
Wash the beads twice with wash buffer.
-
To block unoccupied streptavidin sites, incubate the beads with a biotin-containing buffer for 15-30 minutes, followed by washing.
-
-
Protein Pull-Down and Washing:
-
Add the pre-cleared lysate to the beads with the immobilized bait and incubate.
-
Wash the beads 3-5 times with a high-salt/high-detergent wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 500 mM NaCl, 1% NP-40, 1 mM EDTA).
-
-
Elution:
-
Elute the bound proteins for downstream analysis.
-
Data Presentation
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Disadvantages | Common Applications |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Low cost, readily available. | Can have lot-to-lot variability. May not be the most effective blocker in all situations. | ELISA, Western Blotting |
| Casein/Non-fat Dry Milk | 1-5% (w/v) | Inexpensive and very effective for many applications. | Contains endogenous biotin and phosphoproteins, which can interfere with biotin-based detection and phospho-protein analysis. | Western Blotting (non-biotin systems) |
| Fish Gelatin | 0.5-2% (w/v) | Does not contain mammalian proteins, reducing cross-reactivity with mammalian antibodies. Remains liquid at cold temperatures. | Can be less effective than casein for some applications. | Immunohistochemistry, Western Blotting |
| Commercial/Synthetic Blockers | Varies | Often protein-free, providing a more inert blocking surface. Optimized formulations for specific applications. | Can be more expensive than traditional protein-based blockers. | ELISA, Microarrays |
Mandatory Visualizations
References
Stability of Biotin-PEG8-alcohol in different pH conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Biotin-PEG8-alcohol in various pH conditions.
Troubleshooting Guide
Instability of this compound during experimental procedures can lead to inconsistent results. This guide provides a systematic approach to identifying and resolving potential stability issues.
Diagram: Troubleshooting Workflow for this compound Stability
Technical Support Center: Controlling the Degree of Labeling with Biotin-PEG8-alcohol
Welcome to the technical support center for Biotin-PEG8-alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice on controlling the degree of biotinylation in your experiments. Here, you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to help you achieve consistent and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used for labeling?
A1: this compound is a biotinylation reagent that contains a biotin molecule, an 8-unit polyethylene glycol (PEG) spacer, and a terminal primary alcohol (hydroxyl group). The biotin serves as a high-affinity tag for detection or purification via streptavidin or avidin proteins. The hydrophilic PEG spacer enhances solubility and reduces steric hindrance. Unlike reagents with pre-activated groups (like NHS esters), the terminal alcohol on this compound requires chemical activation before it can be conjugated to target molecules.
Q2: How do I couple this compound to my protein or other molecule?
A2: The terminal hydroxyl group of this compound is not reactive on its own and must first be activated. Common activation strategies include:
-
Activation for reaction with amines: The alcohol can be activated using reagents like N,N'-Disuccinimidyl carbonate (DSC) or carbonyldiimidazole (CDI) to create a reactive intermediate that will then readily couple with primary amines (e.g., lysine residues) on your target molecule.
-
Conversion to a leaving group: The alcohol can be converted to a good leaving group, such as a tosylate, which can then react with nucleophiles.
-
Esterification or Etherification: The alcohol can directly participate in esterification reactions with carboxylic acids or etherification reactions under appropriate conditions.
The choice of method depends on the functional groups available on your target molecule.
Q3: What are the key factors to control the degree of labeling?
A3: The degree of biotinylation, or the number of biotin molecules per target molecule, is primarily controlled by:
-
Molar Ratio: The ratio of this compound to your target molecule is the most critical factor. Increasing the molar excess of the biotin reagent will generally lead to a higher degree of labeling.
-
Reaction Time: Longer incubation times can lead to a higher degree of labeling. It is important to optimize this to avoid excessive labeling.[1]
-
Temperature: Reactions are often performed at room temperature or 4°C. Higher temperatures can increase the reaction rate but may also lead to degradation of the sample or reagent. For labeling live cells, 4°C is used to minimize internalization of the reagent.[1]
-
pH: The optimal pH depends on the coupling chemistry being used. For reactions with activated esters targeting amines, a pH of 7.2-8.5 is typically recommended.[1][2][3]
-
Concentration: The concentration of both the target molecule and the biotinylation reagent can influence the reaction efficiency.
Q4: How can I determine the degree of labeling after my reaction?
A4: There are several methods to quantify the degree of biotinylation:
-
HABA Assay: The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a common colorimetric method. It is based on the displacement of HABA from an avidin-HABA complex by biotin, which leads to a decrease in absorbance at 500 nm. This allows for the calculation of the biotin-to-protein molar ratio.
-
Mass Spectrometry: Mass spectrometry (MS) provides a direct and accurate measurement of the mass increase of the target molecule due to biotinylation, allowing for a precise determination of the number of biotin labels attached.
-
SDS-PAGE Gel Shift Assay: For larger proteins, incubation of the biotinylated protein with streptavidin can cause a noticeable shift in the protein's migration on an SDS-PAGE gel, which can be used to confirm biotinylation.
Q5: Why is it important to remove excess, unreacted this compound?
A5: It is crucial to remove any unreacted biotinylation reagent after the labeling reaction. Free biotin will compete with your biotinylated molecule for binding sites on avidin or streptavidin, leading to inaccurate quantification in the HABA assay and reduced efficiency in downstream applications like affinity purification or detection. Common removal methods include dialysis, desalting columns, or gel filtration.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Labeling | Incomplete activation of this compound. | Ensure the activating agent is fresh and used in the correct stoichiometry. Optimize activation reaction time and temperature. |
| Inactive biotinylation reagent due to hydrolysis. | Prepare the activated this compound solution immediately before use. Avoid moisture. | |
| Non-optimal reaction buffer pH. | Check the pH of your reaction buffer. For amine-reactive labeling, ensure the pH is between 7.2 and 8.5. | |
| Presence of competing nucleophiles in the buffer. | Avoid buffers containing primary amines like Tris or glycine, as they will compete with your target molecule for the activated biotin reagent. Use phosphate-buffered saline (PBS) or HEPES instead. | |
| Insufficient molar excess of biotin reagent. | Increase the molar ratio of activated this compound to your target molecule. | |
| High Degree of Labeling / Protein Precipitation | Excessive molar ratio of biotin reagent. | Reduce the molar excess of the activated biotin reagent. Perform a titration to find the optimal ratio. |
| Over-labeling can alter the protein's isoelectric point and solubility. | Decrease the reaction time and/or temperature. | |
| Protein instability under reaction conditions. | Ensure the reaction buffer is suitable for your protein's stability. Consider adding stabilizing agents if necessary. | |
| Inconsistent Labeling Results | Incomplete removal of unreacted biotin. | Ensure thorough removal of excess biotin using dialysis or a desalting column. Increase dialysis time or the number of buffer changes. |
| Variability in reagent preparation. | Prepare fresh solutions of the activated biotin reagent for each experiment. | |
| Differences in reaction conditions between batches. | Carefully control and document all reaction parameters, including concentrations, volumes, time, and temperature, for each experiment. |
Quantitative Data Summary
The degree of labeling is highly dependent on the specific target molecule and reaction conditions. The following table provides an illustrative example of how varying the molar ratio of activated this compound to a target protein can influence the resulting biotin-to-protein ratio, as might be determined by a HABA assay.
| Molar Ratio (Activated Biotin:Protein) | Incubation Time (minutes) | Temperature (°C) | Resulting Biotin:Protein Molar Ratio (Example) |
| 5:1 | 60 | 25 | 1-2 |
| 10:1 | 60 | 25 | 3-5 |
| 20:1 | 60 | 25 | 6-8 |
| 50:1 | 60 | 25 | >10 |
| 20:1 | 30 | 25 | 4-6 |
| 20:1 | 120 | 25 | 7-10 |
| 20:1 | 60 | 4 | 3-4 |
Note: This is a generalized representation. The optimal conditions for your specific application should be determined empirically.
Experimental Protocols
Protocol 1: Activation of this compound and Labeling of a Protein
This protocol describes the activation of this compound using N,N'-Disuccinimidyl carbonate (DSC) to make it reactive towards primary amines on a protein.
Materials:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Protein to be labeled in an amine-free buffer (e.g., 0.1 M phosphate buffer, pH 7.5)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare Protein Solution: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.5).
-
Activate this compound:
-
Immediately before use, dissolve this compound and a 1.2-fold molar excess of DSC in anhydrous DMF or DMSO.
-
Allow the activation reaction to proceed for 1-2 hours at room temperature.
-
-
Labeling Reaction:
-
Add the desired molar excess of the activated this compound solution to the protein solution. The volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification:
-
Remove the unreacted biotinylation reagent and byproducts by passing the reaction mixture through a desalting column or by dialyzing against an appropriate buffer.
-
Protocol 2: Quantification of Biotinylation using the HABA Assay
This protocol provides a method to determine the biotin-to-protein molar ratio using a HABA assay kit.
Materials:
-
HABA/Avidin premixed solution (from a kit)
-
Biotinylated protein sample (with excess biotin removed)
-
Unlabeled protein (for a blank)
-
96-well microplate or cuvettes
-
Spectrophotometer capable of reading absorbance at 500 nm
Procedure:
-
Prepare Samples: Prepare several dilutions of your biotinylated protein sample to ensure the final biotin concentration falls within the linear range of the assay (typically 2-16 µM).
-
Set up the Assay:
-
Pipette 180 µL of the HABA/Avidin solution into the wells of a microplate.
-
Add 20 µL of your diluted biotinylated protein samples to the wells.
-
Prepare a blank by adding 20 µL of a similar concentration of the unlabeled protein to a well.
-
Prepare a negative control by adding 20 µL of the protein buffer to a well.
-
-
Incubation and Measurement:
-
Incubate the plate for 10 minutes at room temperature.
-
Measure the absorbance at 500 nm (A500).
-
-
Calculation of Degree of Labeling:
-
Calculate the change in absorbance (ΔA500) between the blank/negative control and your biotinylated samples.
-
Use the formulas provided in your HABA assay kit manual to calculate the concentration of biotin. A general formula is: Biotin Concentration (M) = ΔA500 / (Molar extinction coefficient of HABA-avidin complex × path length)
-
Calculate the moles of biotin per mole of protein: Degree of Labeling = (Molar concentration of biotin) / (Molar concentration of protein)
-
Visualizations
Caption: Workflow for biotinylating a target molecule using this compound.
Caption: Troubleshooting logic for low or no biotinylation.
References
Technical Support Center: Post-Conjugation Purification of Biotinylated Molecules
This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of excess Biotin-PEG8-alcohol following a conjugation reaction. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing excess this compound after conjugation?
A1: Several methods are available to separate your biotinylated molecule from unreacted, excess biotin reagents. The choice of method depends on the size of your molecule, the required purity, the sample volume, and the available equipment. The most common techniques include:
-
Size-Exclusion Chromatography (SEC) / Desalting Columns: This is a rapid method that separates molecules based on their size. It is ideal for quickly removing small molecules like excess biotin from larger proteins or antibodies.[1]
-
Dialysis: A straightforward method for removing small molecules from a sample by diffusion across a semi-permeable membrane. It is thorough but generally slower than SEC.[2][3]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique offers high-resolution separation and is particularly well-suited for purifying biotinylated peptides and other small molecules.[4][5]
-
Tangential Flow Filtration (TFF): An efficient method for concentrating and desalting (diafiltration) samples, making it suitable for larger sample volumes.
-
Magnetic Beads: Specialized magnetic beads can be used to specifically bind and remove free biotin from a sample, offering a quick and straightforward cleanup process.
Q2: Which purification method is most suitable for my specific application?
A2: The optimal method depends on your experimental needs. For a quick cleanup of a protein sample, a desalting spin column is often sufficient. If high purity is critical and you are working with peptides, RP-HPLC is a powerful option. For large-volume processing, Tangential Flow Filtration is highly efficient. Dialysis is a good choice when you need to ensure very thorough removal of the free biotin and are not limited by time.
Q3: Can I use affinity purification with streptavidin to remove excess biotin?
A3: Affinity purification using streptavidin or avidin binds the biotinylated molecules, allowing the excess, unbound biotin to be washed away. However, eluting the biotinylated molecule from the streptavidin support can be challenging due to the extremely strong interaction between biotin and streptavidin, often requiring harsh, denaturing conditions. Some specialized resins with modified avidin are available that allow for milder elution conditions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Recovery of Biotinylated Product | Over-modification: Excessive biotinylation can lead to aggregation and precipitation of the protein. | Reduce the molar excess of the biotinylation reagent in your conjugation reaction. |
| Non-specific binding to the purification matrix: The protein may be interacting with the column or membrane material. | Consult the manufacturer's instructions for your purification system. Consider using a different type of column or membrane with lower non-specific binding properties. | |
| Sample loss during handling: Multiple transfer steps can lead to a cumulative loss of the sample. | Minimize the number of transfer steps. For methods like dialysis, ensure you are using the correct molecular weight cut-off (MWCO) to prevent loss of your product. | |
| Precipitation of the Conjugate | Change in protein properties: The addition of hydrophobic biotin moieties can alter the solubility of the protein. | After the reaction, try adding 1 M Tris (pH 9.0) to help redissolve the precipitated protein. In future experiments, reduce the amount of biotinylation reagent used. |
| Incompatible buffer conditions: The pH or salt concentration of the buffer may not be optimal for the modified protein's stability. | Perform a buffer exchange into a buffer known to be suitable for your protein's stability. | |
| Inefficient Removal of Free Biotin | Method limitation: Some rapid methods, like single-pass desalting columns, may not remove 100% of the free biotin. | For higher purity, you can perform the desalting step multiple times or switch to a more stringent method like dialysis or RP-HPLC. |
| Incorrect column or membrane selection: The pore size of the desalting column or the MWCO of the dialysis membrane may be too large. | Ensure the MWCO of your chosen purification device is well below the molecular weight of your biotinylated molecule. | |
| Conjugation Reaction Failure | Presence of primary amines in the buffer: Buffers containing primary amines, such as Tris or glycine, will compete with your molecule for reaction with NHS-activated biotin. | Perform a buffer exchange into an amine-free buffer like PBS before starting the conjugation reaction. |
| Hydrolyzed biotinylation reagent: The NHS-ester of the biotin reagent is sensitive to moisture and can hydrolyze, rendering it inactive. | Allow the reagent to equilibrate to room temperature before opening and use a good quality anhydrous solvent (e.g., DMF or DMSO) to prepare the stock solution immediately before use. |
Comparison of Purification Methods
| Method | Principle | Typical Recovery | Purity | Speed | Scale | Advantages | Disadvantages |
| Size-Exclusion Chromatography (Desalting Column) | Separation based on molecular size. | >90% | Good | Fast (<15 min) | Small to Medium | Rapid, easy to use. | May not achieve 100% removal in one step. |
| Dialysis | Diffusion across a semi-permeable membrane. | >90% | High | Slow (overnight) | Small to Large | Thorough removal of small molecules, gentle on the sample. | Time-consuming. |
| Reverse-Phase HPLC | Separation based on hydrophobicity. | Variable | Very High | Moderate | Small to Medium | High resolution, excellent for peptides and small molecules. | Requires specialized equipment, potential for sample loss. |
| Tangential Flow Filtration (TFF) | Size-based separation with cross-flow to prevent fouling. | >90% | High | Fast | Medium to Large | Rapid processing of large volumes, can concentrate and purify in one system. | Requires specific TFF equipment. |
| Magnetic Beads (for free biotin removal) | Affinity capture of free biotin. | >95% | High | Fast (<10 min) | Small to Medium | Very fast, simple procedure. | Specific to kits, may be more costly for large scale. |
Detailed Experimental Protocols
Protocol 1: Removal of Excess Biotin using a Desalting Spin Column
This protocol is suitable for the rapid cleanup of biotinylated proteins with a molecular weight significantly larger than the free biotin.
-
Column Equilibration: Remove the storage buffer from the spin column by centrifugation according to the manufacturer's instructions. Add the equilibration buffer (e.g., PBS) to the column and centrifuge again. Repeat this step 2-3 times.
-
Sample Loading: Add your conjugation reaction mixture to the center of the compacted resin bed.
-
Elution: Place a clean collection tube under the column and centrifuge according to the manufacturer's protocol to collect the purified, biotinylated protein. The smaller, free biotin molecules will be retained in the column matrix.
Protocol 2: Removal of Excess Biotin using Dialysis
This method is ideal for achieving a high level of purity and for samples that are not time-sensitive.
-
Sample Preparation: Transfer the conjugation reaction mixture into a dialysis cassette or tubing with a molecular weight cut-off (MWCO) that is significantly smaller than your biotinylated molecule (e.g., 10 kDa MWCO for an antibody).
-
Dialysis: Place the sealed dialysis cassette in a large volume of dialysis buffer (e.g., 1 liter of PBS for a 1-3 mL sample). Stir the buffer gently at 4°C.
-
Buffer Exchange: Change the dialysis buffer every few hours for the first day, and then leave to dialyze overnight to ensure complete removal of the free biotin.
-
Sample Recovery: Carefully remove the sample from the dialysis cassette.
Protocol 3: Purification of Biotinylated Peptides using RP-HPLC
This protocol is designed for the high-resolution purification of biotinylated peptides.
-
System Preparation: Equilibrate the RP-HPLC system with your chosen mobile phases (e.g., Mobile Phase A: 0.1% TFA in water; Mobile Phase B: 0.1% TFA in acetonitrile).
-
Sample Injection: Inject the conjugation reaction mixture onto the column.
-
Gradient Elution: Elute the bound peptides using a gradient of increasing organic solvent (Mobile Phase B). The more hydrophobic biotinylated peptide will elute later than the unreacted peptide and the free biotin.
-
Fraction Collection: Collect fractions as they elute from the column and monitor the absorbance at a suitable wavelength (e.g., 214-220 nm for peptide bonds).
-
Analysis: Analyze the collected fractions to identify those containing the pure biotinylated peptide.
Visual Workflows
Caption: Workflow for removing excess biotin using a desalting column.
Caption: Workflow for removing excess biotin using dialysis.
Caption: Logical workflow for troubleshooting common biotinylation issues.
References
- 1. itwreagents.com [itwreagents.com]
- 2. doe-mbi.ucla.edu [doe-mbi.ucla.edu]
- 3. biochemistry - How do I remove free biotin after biotin-protein conjugation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 5. hplc.eu [hplc.eu]
Technical Support Center: Biotin-PEG Linkers & Steric Hindrance
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with Biotin-PEG linkers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to steric hindrance, that you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of Biotin-PEG linkers and how does it affect my experiments?
A1: Steric hindrance is a phenomenon where the size and spatial arrangement of molecules impede a chemical reaction or intermolecular interaction.[1] In bioconjugation with Biotin-PEG linkers, the PEG chain itself or the biomolecule it's attached to can physically block the biotin from binding to streptavidin or avidin.[1][2] This can lead to several experimental issues, including:
-
Reduced Binding Affinity: The bulky nature of the PEG linker or the conjugated molecule can prevent the biotin from fitting into the deep binding pocket of streptavidin, leading to weaker interactions.[2]
-
Lower Signal in Assays: In applications like ELISA, Western blotting, or fluorescence imaging, steric hindrance can result in a weaker signal due to inefficient binding of the detection molecule (e.g., streptavidin-HRP).[3]
-
Incomplete Pull-downs: In affinity purification, steric hindrance can lead to lower yields of the target protein.
-
Loss of Biological Activity: If the PEG chain is attached near the active site of a protein, it can block the protein from interacting with its target.
Q2: How do I choose the right PEG linker length to minimize steric hindrance?
A2: The length of the PEG linker is a critical factor in overcoming steric hindrance.
-
Short PEG Chains (2-6 units): These are suitable when the biotin needs to be close to the target molecule and steric hindrance is less of a concern.
-
Long PEG Chains (12-24 units or more): Longer chains provide greater flexibility and create more distance between the biotin and the conjugated molecule, which is often necessary to overcome steric hindrance, especially when working with large biomolecules. They also tend to improve the solubility of the conjugate.
However, an excessively long linker can sometimes lead to a decrease in binding affinity. Therefore, the optimal linker length often needs to be determined empirically for each specific application.
Q3: I'm observing a weak or no signal in my assay. Could this be due to steric hindrance?
A3: Yes, a weak or absent signal is a common symptom of steric hindrance. If the biotin on your probe is sterically hindered, it cannot efficiently bind to the streptavidin-conjugate used for detection. However, other factors could also be responsible. Please refer to our detailed troubleshooting guide below.
Troubleshooting Guides
Issue 1: Weak or No Signal in Detection Assays (ELISA, Western Blot, etc.)
This is one of the most frequent issues encountered and can stem from several factors beyond steric hindrance.
Troubleshooting Workflow
Caption: Troubleshooting workflow for weak or no signal.
| Possible Cause | Recommended Action |
| Inefficient Biotinylation | The target protein may not be sufficiently labeled with biotin. Confirm the efficiency of your biotinylation reaction using a HABA assay or a Western blot with streptavidin-HRP. Consider optimizing the molar excess of the biotinylation reagent. |
| Steric Hindrance | The PEG linker may be too short, causing the biotin to be inaccessible. Try using a Biotin-PEG linker with a longer PEG chain to increase the distance between the biotin and the biomolecule. |
| Inactive Reagents | The streptavidin-HRP or other detection reagents may have lost activity. Use fresh reagents and ensure they have been stored correctly. |
| Suboptimal Concentrations | The concentration of the biotinylated probe or the detection reagent may be too low. Try increasing the concentration of the biotinylated probe and/or the streptavidin-HRP conjugate. |
| Incorrect Buffer Composition | The presence of primary amines (e.g., Tris, glycine) in the biotinylation buffer can compete with the target molecule for the labeling reagent. Ensure your buffer is free of such contaminants. The optimal pH for NHS ester reactions is between 7 and 9. |
| Endogenous Biotin | Some samples, particularly from tissues with high metabolic activity like the liver and kidney, may contain high levels of endogenous biotin, which can compete with your biotinylated probe. Consider using an endogenous biotin blocking kit. |
Issue 2: High Background in Assays
High background can obscure your specific signal and lead to false positives.
Logical Relationship of High Background Causes
Caption: Causes of high background in biotin-based assays.
| Possible Cause | Recommended Action |
| Non-Specific Binding | The biotinylated probe or the streptavidin conjugate may be binding non-specifically to the blocking agent or the solid phase (e.g., microplate well). The hydrophobic nature of some fluorescent dyes can also contribute to non-specific binding. |
| - Increase the number and duration of wash steps. | |
| - Increase the concentration of detergent (e.g., Tween-20) in the wash buffer. | |
| - Try a different blocking agent. Note that milk-based blockers contain endogenous biotin and should be avoided. | |
| Insufficient Blocking | The blocking step may not be adequate to cover all non-specific binding sites. |
| - Increase the concentration of the blocking agent or the incubation time. | |
| Fc Receptor Binding | If your biotinylated molecule is an antibody, its Fc region can bind non-specifically to Fc receptors on cells. |
| - Use an Fc blocking reagent. | |
| Aggregation of Conjugate | The biotinylated molecule may have aggregated. Insufficient PEGylation can fail to provide a sufficient hydrophilic shield. |
| - Centrifuge the conjugate solution before use to pellet any aggregates. | |
| - Consider increasing the degree of PEGylation. |
Quantitative Data
Table 1: Influence of PEG Linker Length on Binding Kinetics
The length of the PEG spacer can influence the binding affinity of biotin to its binding partners. While the biotin-streptavidin interaction is exceptionally strong, subtle changes can be observed, particularly with larger biomolecules where steric hindrance is a significant factor.
| PEG Linker Length | Effect on Binding Affinity (Kd) | Observations and Considerations |
| Short (e.g., PEG2, PEG4) | May result in a weaker apparent binding affinity (higher Kd) if steric hindrance is present. | Suitable for small molecule conjugation where proximity is desired and steric clash is minimal. |
| Medium (e.g., PEG12) | Generally provides a good balance, overcoming steric hindrance without significantly compromising intrinsic binding affinity. | A good starting point for many protein and antibody labeling applications. |
| Long (e.g., PEG24, PEG45) | Can effectively mitigate steric hindrance, but may lead to a slightly weaker binding affinity compared to free biotin in some contexts. | Recommended for large proteins or when biotin is conjugated to a sterically hindered site. Can also improve solubility. |
Data is synthesized from multiple sources and represents general trends. Actual Kd values are highly dependent on the specific molecules and experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for NHS Ester-Based Biotinylation of a Protein
This protocol describes a common method for labeling proteins with a Biotin-PEG-NHS ester.
Experimental Workflow
Caption: Workflow for NHS ester-based protein biotinylation.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Biotin-PEG-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is at a concentration of >1 mg/mL for efficient labeling.
-
The buffer must be free of primary amines (e.g., Tris, glycine) and ammonium salts, as these will compete with the protein for reaction with the NHS ester.
-
-
Biotin-PEG-NHS Ester Preparation:
-
Immediately before use, dissolve the Biotin-PEG-NHS ester in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mM).
-
-
Biotinylation Reaction:
-
Add a calculated molar excess of the Biotin-PEG-NHS ester solution to the protein solution. A 20-fold molar excess is a common starting point, but this should be optimized for your specific protein and application.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted biotin reagent and quenching buffer by size exclusion chromatography (e.g., a desalting column) or dialysis.
-
-
Validation:
-
Confirm successful biotinylation using a method such as the HABA assay, SDS-PAGE followed by Western blot with streptavidin-HRP, or mass spectrometry.
-
Protocol 2: Evaluating Biotinylation Efficiency with a Streptavidin-Coated Plate Assay
This protocol can be used to assess the binding of your biotinylated molecule, which can help troubleshoot issues related to steric hindrance.
Materials:
-
Streptavidin-coated 96-well plate
-
Your biotinylated molecule (and a non-biotinylated control)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
If your biotinylated molecule is not directly detectable, you will need a primary antibody against it and a corresponding HRP-conjugated secondary antibody.
-
TMB substrate
-
Stop solution (e.g., 2 M H₂SO₄)
-
Plate reader
Procedure:
-
Wash the streptavidin-coated plate wells 2-3 times with wash buffer.
-
Block the wells with blocking buffer for 1 hour at room temperature.
-
Wash the wells 3 times with wash buffer.
-
Prepare serial dilutions of your biotinylated molecule and the non-biotinylated control in blocking buffer and add them to the wells. Incubate for 1 hour at room temperature.
-
Wash the wells 3-5 times with wash buffer.
-
If your molecule requires antibody-based detection, incubate with the primary antibody for 1 hour, wash, and then incubate with the HRP-conjugated secondary antibody for 1 hour. Wash again.
-
Add TMB substrate to each well and incubate until a blue color develops.
-
Stop the reaction by adding the stop solution. The color will turn yellow.
-
Read the absorbance at 450 nm. A strong signal from the biotinylated molecule and a low signal from the control indicates successful biotinylation and binding. A weak signal may suggest steric hindrance or inefficient labeling.
References
Validation & Comparative
A Researcher's Guide to Selecting the Optimal Biotin-PEG Linker for Protein Labeling
For researchers, scientists, and drug development professionals, the covalent attachment of biotin to a protein—a process known as biotinylation—is a cornerstone technique for detection, purification, and immobilization. The choice of the Biotin-PEG linker, specifically the length of the polyethylene glycol (PEG) spacer, is a critical parameter that can significantly influence the outcome of an experiment. This guide provides an objective comparison of Biotin-PEG linkers with varying lengths, supported by experimental data, to facilitate the selection of the most suitable reagent for your research needs.
The fundamental principle of protein biotinylation using amine-reactive reagents involves the reaction of an N-hydroxysuccinimide (NHS) ester with primary amines on the protein surface, such as the side chain of lysine residues and the N-terminus, to form a stable amide bond.[1] The integrated PEG spacer in these reagents serves multiple crucial functions: it enhances the water solubility of the biotinylated protein, reduces aggregation, and, most importantly, minimizes steric hindrance, thereby improving the accessibility of the biotin moiety for binding to streptavidin or avidin.[2][3][4][5]
Comparing Biotin-PEG Linkers: The Impact of Spacer Length
The length of the PEG spacer arm is a key determinant of the performance of a biotinylation reagent. While longer linkers are generally favored for their ability to provide greater flexibility and reduce steric hindrance, the optimal linker length is often application-dependent. Shorter linkers may be advantageous in situations where a more compact label is required.
Below is a summary of key performance characteristics for Biotin-PEG linkers of different lengths, compiled from various sources. It is important to note that direct head-to-head comparative studies under identical conditions are limited, and performance can vary depending on the specific protein and experimental setup.
| Feature | Short PEG Linkers (e.g., PEG2, PEG4) | Long PEG Linkers (e.g., PEG12, PEG24) |
| Spacer Arm Length | ~15 - 29 Å | ~50 - 99 Å |
| Steric Hindrance | May be a factor, especially with bulky proteins or in crowded environments. | Generally reduced due to the long, flexible spacer. |
| Streptavidin Binding | Efficient binding, with reported KD in the femtomolar range for PEG4. | Provides better access for the biotin moiety to the streptavidin binding pocket. |
| Protein Solubility | Enhances solubility compared to non-PEGylated linkers. | Offers greater enhancement of solubility and reduces protein aggregation. |
| Applications | Suitable for close proximity labeling where a shorter distance between the protein and biotin is desired. | Ideal for applications requiring significant separation between the biotin and the target molecule, such as in pull-down assays or when using bulky detection reagents. |
| Reported KD | 56 fM (for Biotin-PEG4) | Data not readily available for direct comparison. |
Experimental Design and Workflow
A systematic approach is essential when comparing the efficacy of different Biotin-PEG linkers for a specific application. The following workflow outlines the key steps in such a comparative study.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments involved in comparing different Biotin-PEG linkers.
Protein Biotinylation with Biotin-PEG-NHS Esters
This protocol describes the general procedure for labeling a protein with a Biotin-PEG-NHS ester.
Materials:
-
Protein of interest (1-10 mg/mL)
-
Biotin-PEGn-NHS ester (e.g., n=2, 4, 12)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Prepare Biotin-PEG-NHS Ester Stock Solution: Immediately before use, dissolve the Biotin-PEGn-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the dissolved Biotin-PEGn-NHS ester to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubation: Gently mix the reaction and incubate for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.
-
Purification: Remove the excess, unreacted Biotin-PEGn-NHS ester and byproducts using a desalting column or dialysis.
Determination of the Degree of Labeling (DOL) using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for quantifying the amount of biotin incorporated into a protein.
Materials:
-
Biotinylated protein sample
-
HABA/Avidin solution
-
Biotin standards of known concentrations
-
Spectrophotometer
Procedure:
-
Prepare Standards: Prepare a series of biotin standards of known concentrations.
-
Prepare Samples: Dilute the biotinylated protein sample to be within the linear range of the assay.
-
Assay:
-
Add the HABA/Avidin solution to microplate wells or cuvettes.
-
Measure the initial absorbance at 500 nm (A500).
-
Add the biotin standards or the biotinylated protein samples to the wells/cuvettes and mix.
-
Incubate for 5 minutes at room temperature.
-
Measure the final absorbance at 500 nm.
-
-
Calculate Biotin Concentration: The decrease in absorbance at 500 nm is proportional to the amount of biotin in the sample. Calculate the biotin concentration in your sample by comparing the change in absorbance to the standard curve generated from the biotin standards. The DOL is the average number of biotin molecules per protein molecule.
Measurement of Binding Affinity using Surface Plasmon Resonance (SPR)
SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions, allowing for the determination of association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).
Materials:
-
SPR instrument
-
Streptavidin-coated sensor chip
-
Biotinylated protein samples (with different PEG linkers)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 1.5)
Procedure:
-
Immobilization: Immobilize streptavidin on the sensor chip surface according to the manufacturer's instructions.
-
Binding Analysis:
-
Inject the biotinylated protein samples at various concentrations over the streptavidin-coated surface and monitor the binding in real-time.
-
After the association phase, inject the running buffer to monitor the dissociation of the complex.
-
-
Regeneration: After each binding cycle, regenerate the sensor surface by injecting the regeneration solution to remove the bound biotinylated protein.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and KD.
Conclusion
The selection of a Biotin-PEG linker is a critical step in the design of experiments that rely on the high-affinity interaction between biotin and streptavidin. While longer PEG linkers generally offer advantages in reducing steric hindrance and improving solubility, the optimal linker length is application-dependent. For applications requiring sensitive detection and minimal interference with the biological activity of the labeled protein, a systematic comparison of different linker lengths is recommended. The protocols and workflow provided in this guide offer a framework for conducting such a comparative analysis, enabling researchers to make an informed decision and optimize their experimental outcomes.
References
Performance of Biotin-PEG8-alcohol in Streptavidin Binding Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Biotin-PEG8-alcohol's performance in streptavidin binding assays against other common biotinylation reagents. The information presented is based on publicly available experimental data and aims to assist researchers in selecting the optimal reagent for their specific applications.
Introduction to Biotin-PEGylation and Streptavidin Binding
The exceptionally high affinity between biotin (Vitamin H) and streptavidin is a cornerstone of many biotechnological applications, from immunoassays to drug delivery. Biotinylation, the process of attaching biotin to a molecule of interest, allows for its detection, purification, or immobilization. The introduction of a Polyethylene Glycol (PEG) spacer arm between biotin and the molecule of interest, as in this compound, can significantly influence the binding interaction with streptavidin. This guide explores the performance characteristics of this compound in this context.
Performance Comparison of Biotinylation Reagents
While direct head-to-head quantitative data for the binding kinetics of this compound against all alternatives is not extensively available in the public domain, the following table summarizes the general performance characteristics based on available literature. The inclusion of a PEG spacer can impact solubility, steric hindrance, and binding efficiency.
| Feature | This compound | Unmodified Biotin | Biotin with Short PEG Linker (e.g., PEG2) | Biotin with Long PEG Linker (e.g., PEG12) | Biotin-NHS Ester |
| Binding Affinity (Kd) | High (in the nanomolar to picomolar range) | Very High (in the femtomolar to picomolar range) | High | High | High |
| Association Rate (kon) | Fast | Very Fast | Fast | Potentially Slower | Fast |
| Dissociation Rate (koff) | Slow | Very Slow | Slow | Slow | Slow |
| Solubility | High aqueous solubility | Low aqueous solubility | Moderate aqueous solubility | Very high aqueous solubility | Variable, depends on the target molecule |
| Steric Hindrance | Reduced due to the flexible PEG8 spacer | Can be significant depending on the conjugation site | Moderately reduced | Significantly reduced | Can be significant |
| Non-specific Binding | Generally low due to the hydrophilic nature of PEG | Can be higher | Low | Low | Can be higher |
| Applications | ELISA, SPR, Western Blot, affinity purification, cell surface labeling | Standard for streptavidin binding assays | Applications requiring a short spacer | Applications where maximum separation is needed | Covalent labeling of proteins and antibodies |
Key Performance Insights
-
Effect of PEG Spacer Length: The length of the PEG spacer plays a crucial role in the accessibility of the biotin moiety to the binding pocket of streptavidin. While longer linkers can reduce steric hindrance, some studies suggest that an excessively long spacer might lead to a decrease in the amount of specifically adsorbed streptavidin. At low concentrations of biotinylated lipids on a surface, shorter PEG linkers (like PEG2) have been shown to bind more avidin than longer linkers (PEG11), a difference that becomes less pronounced at higher concentrations.
-
Flexibility and Solubility: The PEG8 spacer in this compound provides good water solubility and a flexible arm, which can facilitate the binding of biotin to streptavidin, especially when the biotin is attached to bulky molecules.
-
Functional Group: The terminal alcohol group on this compound allows for its conjugation to various molecules through reactions like esterification or etherification, providing versatility in experimental design.
Experimental Protocols
Detailed methodologies for two common streptavidin binding assays are provided below.
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes a direct ELISA to quantify the binding of a biotinylated molecule to immobilized streptavidin.
Materials:
-
Streptavidin-coated 96-well microplate
-
This compound and other biotinylated compounds for comparison
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Enzyme-conjugated streptavidin (e.g., Streptavidin-HRP)
-
Substrate for the enzyme (e.g., TMB for HRP)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: If not using pre-coated plates, coat the wells of a 96-well plate with a streptavidin solution (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Washing: Wash the wells three times with Wash Buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the wells three times with Wash Buffer.
-
Binding: Add serial dilutions of this compound and other biotinylated molecules (in Blocking Buffer) to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the wells three times with Wash Buffer to remove unbound biotinylated molecules.
-
Detection: Add 100 µL of enzyme-conjugated streptavidin (e.g., Streptavidin-HRP diluted in Blocking Buffer) to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the wells five times with Wash Buffer.
-
Substrate Addition: Add 100 µL of the appropriate enzyme substrate to each well and incubate in the dark until color develops.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
Surface Plasmon Resonance (SPR)
This protocol outlines the measurement of binding kinetics of a biotinylated analyte to a streptavidin-coated sensor chip.
Materials:
-
SPR instrument and a streptavidin-coated sensor chip
-
This compound and other biotinylated compounds
-
Running Buffer (e.g., HBS-EP buffer)
-
Regeneration Solution (if applicable, though the biotin-streptavidin interaction is generally considered irreversible)
Procedure:
-
System Preparation: Equilibrate the SPR system with Running Buffer until a stable baseline is achieved.
-
Ligand Immobilization: If not using a pre-coated chip, immobilize streptavidin on the sensor surface according to the manufacturer's instructions.
-
Analyte Injection: Inject a series of concentrations of the biotinylated analyte (e.g., this compound conjugated to a protein) over the sensor surface at a constant flow rate.
-
Association Phase: Monitor the change in response units (RU) as the analyte binds to the immobilized streptavidin.
-
Dissociation Phase: Replace the analyte solution with Running Buffer and monitor the decrease in RU as the analyte dissociates.
-
Regeneration (Optional): If the interaction is reversible, inject a regeneration solution to remove the bound analyte. For the high-affinity biotin-streptavidin interaction, this step is often omitted.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the workflows for the described ELISA and SPR experiments.
Caption: Workflow for a direct ELISA to measure biotin-streptavidin binding.
Caption: Workflow for an SPR experiment to determine binding kinetics.
Beyond Biotin-PEG8-alcohol: A Comparative Guide to PROTAC® Linker Alternatives
For researchers, scientists, and drug development professionals navigating the intricate landscape of Proteolysis-Targeting Chimeras (PROTACs), the choice of linker is a critical determinant of therapeutic success. While Biotin-PEG8-alcohol has served as a foundational tool, the field has evolved to embrace a diverse array of linker technologies, each offering unique advantages in optimizing PROTAC performance. This guide provides an objective comparison of common alternatives, supported by experimental data, to inform the rational design of next-generation protein degraders.
The linker in a PROTAC is far more than a simple tether; it is a key modulator of the ternary complex formation between the target protein and the E3 ligase, profoundly influencing the efficacy, selectivity, and pharmacokinetic properties of the molecule.[1][2] The ideal linker facilitates a productive ternary complex geometry, enhances cell permeability and solubility, and contributes to the overall stability of the PROTAC.[3] This guide explores the performance of various linker classes as alternatives to the conventional PEG-based structures.
Comparative Analysis of PROTAC Linker Performance
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following tables summarize quantitative data for PROTACs targeting the BRD4 protein, a well-characterized target in cancer, utilizing different linker strategies.
| Linker Type | PROTAC Example | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| Flexible (PEG) | dBET1 | BRD4 | CRBN | ~10-50 | >90 | [4] |
| Flexible (Alkyl) | PROTAC with 9-atom alkyl chain | CRBN | VHL | Concentration-dependent decrease | Not specified | [5] |
| Rigid (Alkyne-based) | QCA570 | BRD4 | CRBN | pM range (cell line dependent) | Not specified | |
| Rigid (Piperazine-based) | Piperazine-containing PROTACs | Various | VHL/CRBN | Varies with structure | Varies with structure | |
| Functional (Photoswitchable) | PHOTAC-I-3 | BRD2/3/4 | CRBN | Light-dependent | Light-dependent |
Table 1: Comparative Degradation Efficiency of BRD4 PROTACs with Different Linker Architectures. This table highlights the significant impact of linker composition on the degradation potency of BRD4-targeting PROTACs.
In-Depth Look at Linker Alternatives
Flexible Linkers: The Workhorses of PROTAC Design
Flexible linkers, predominantly composed of alkyl or polyethylene glycol (PEG) chains, have been widely adopted due to their synthetic tractability and the ease with which their length can be modulated.
-
Alkyl Chains: These simple hydrocarbon chains offer a high degree of conformational freedom. While synthetically straightforward, their hydrophobicity can sometimes negatively impact the solubility of the resulting PROTAC.
-
PEG Chains: The inclusion of ethylene glycol units enhances the hydrophilicity and often the solubility of PROTACs. However, PEG linkers may exhibit lower metabolic stability in vivo compared to their alkyl counterparts.
The optimal length of a flexible linker is critical and must be empirically determined for each target and E3 ligase pair. For instance, in a series of BRD4-targeting PROTACs, those with intermediate PEG linker lengths (1-2 units) showed reduced degradation potency compared to those with shorter or longer linkers.
Rigid Linkers: Engineering Conformational Advantage
To overcome the potential drawbacks of excessive flexibility and to enhance the pre-organization of the PROTAC for optimal ternary complex formation, rigid linkers have gained prominence. These linkers often incorporate cyclic structures or unsaturated bonds.
-
Cyclic Structures (Piperazine/Piperidine): The incorporation of saturated heterocyclic rings like piperazine and piperidine constrains the linker's conformation. This rigidity can improve the stability of the ternary complex and also enhance metabolic stability.
-
Aromatic Systems: Phenyl rings introduce planarity and rigidity, which can be advantageous for ternary complex formation.
-
Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings, often introduced via "click chemistry," provide significant conformational restriction. The resulting triazole moiety is also metabolically stable.
"Smart" Linkers: Introducing Functional Control
A frontier in PROTAC design is the development of "smart" or functional linkers that allow for conditional activation of the degrader.
-
Photoswitchable Linkers: These linkers, often incorporating azobenzene moieties, enable spatiotemporal control over PROTAC activity using light. The PROTAC can be designed to be inactive in the dark and activated upon irradiation with a specific wavelength of light, offering a powerful tool for research and potentially for targeted therapies with reduced systemic toxicity.
-
Clickable Linkers: The use of bioorthogonal "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has streamlined the synthesis of PROTAC libraries. This modular approach allows for the rapid generation and screening of numerous linker variations to identify optimal candidates.
Experimental Methodologies
The following protocols outline key experiments for the synthesis and evaluation of PROTACs with alternative linkers.
Synthesis of a Piperazine-Containing PROTAC (General Protocol)
This protocol describes a general approach for synthesizing a PROTAC incorporating a piperazine linker via amide bond formation.
Materials:
-
POI ligand with a carboxylic acid functional group
-
N-Boc-piperazine
-
E3 ligase ligand with a suitable reactive handle (e.g., an amine)
-
Coupling agents (e.g., HATU, HOBt)
-
DIPEA (N,N-Diisopropylethylamine)
-
TFA (Trifluoroacetic acid)
-
Solvents (DMF, DCM)
Procedure:
-
Amide Coupling of POI Ligand and Piperazine Linker: Dissolve the POI ligand-COOH and N-Boc-piperazine in DMF. Add HATU, HOBt, and DIPEA. Stir the reaction at room temperature until completion (monitor by LC-MS).
-
Boc Deprotection: After purification of the coupled product, dissolve it in DCM and add TFA to remove the Boc protecting group. Stir at room temperature.
-
Final Amide Coupling with E3 Ligase Ligand: To the deprotected intermediate, add the E3 ligase ligand, HATU, HOBt, and DIPEA in DMF. Stir at room temperature until the reaction is complete.
-
Purification: Purify the final PROTAC product using reverse-phase HPLC.
Western Blotting for PROTAC-Induced Protein Degradation
This protocol details the quantification of target protein degradation in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with a serial dilution of the PROTAC compound or vehicle control (e.g., DMSO) for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Collect the cell lysates and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein amounts, add Laemmli buffer, and boil the samples. Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
In-Cell Ubiquitination Assay (NanoBRET™)
This assay monitors the PROTAC-induced ubiquitination of the target protein in live cells.
Materials:
-
HEK293 cells genome-edited to express the target protein tagged with HiBiT
-
Plasmid encoding HaloTag®-Ubiquitin fusion protein
-
Transfection reagent
-
Nano-Glo® Vivazine substrate
-
PROTAC compound
Procedure:
-
Cell Preparation: Transfect the HiBiT-tagged cell line with the HaloTag®-Ubiquitin plasmid.
-
Assay Setup: Seed the transfected cells in a white, opaque 96-well plate.
-
Substrate and PROTAC Addition: Add the Nano-Glo® Vivazine substrate to the cells and incubate. Then, add the PROTAC compound at various concentrations.
-
BRET Measurement: Measure the bioluminescence resonance energy transfer (BRET) signal over time using a plate reader equipped for BRET detection. An increase in the BRET signal indicates the proximity of ubiquitin to the target protein, signifying ubiquitination.
Visualizing PROTAC Mechanisms and Workflows
To further elucidate the processes involved in PROTAC-mediated protein degradation, the following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway and a standard experimental workflow.
Caption: PROTAC Mechanism of Action.
Caption: Experimental Workflow for Western Blot Analysis.
Conclusion
The strategic selection of a linker is paramount in the development of potent and selective PROTACs. While this compound and other simple PEG linkers have been instrumental, the expanding toolkit of alternative linkers, including rigid and functional moieties, offers exciting opportunities to overcome challenges such as poor cell permeability, low metabolic stability, and suboptimal ternary complex formation. By systematically evaluating these alternatives using the robust experimental protocols outlined in this guide, researchers can accelerate the discovery of novel protein degraders with enhanced therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Biotin-PEG8-alcohol in Reducing Immunogenicity: A Comparative Guide
In the realm of therapeutic drug development, particularly for biologics, managing and mitigating immunogenicity is a paramount concern. The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, has emerged as a leading strategy to reduce the immunogenic potential of therapeutic proteins, peptides, and nanoparticles. This guide provides a comprehensive comparison of different PEGylation strategies for reducing immunogenicity, with a focus on the characteristics of Biotin-PEG8-alcohol and its standing relative to other common alternatives. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the design and application of bioconjugates.
The Double-Edged Sword of PEGylation
PEGylation is primarily employed to create a hydrophilic shield around a therapeutic molecule. This steric hindrance masks immunogenic epitopes on the protein surface from recognition by the immune system, thereby reducing the formation of anti-drug antibodies (ADAs).[1] This reduction in immunogenicity can lead to a longer circulation half-life, decreased clearance, and a lower risk of adverse immune reactions.[2][3][4]
However, it is now well-established that PEG itself can be immunogenic, leading to the production of anti-PEG antibodies.[1] The presence of pre-existing or treatment-induced anti-PEG antibodies can lead to the accelerated blood clearance (ABC) of the PEGylated drug, which can diminish its efficacy and potentially trigger hypersensitivity reactions. The immunogenicity of a PEGylated therapeutic is a complex interplay of various factors, including the properties of the protein itself, the size, structure (linear versus branched), and terminal functional groups of the PEG molecule, and the patient's immune status.
Comparative Analysis of PEGylation Strategies
Key Factors Influencing PEG Immunogenicity:
-
Molecular Weight: Higher molecular weight PEGs generally provide better shielding of protein epitopes but can also be more immunogenic.
-
Structure (Linear vs. Branched): Branched PEGs may offer more effective shielding due to their larger hydrodynamic volume compared to linear PEGs of the same molecular weight. Some studies suggest that branched PEGs might be less immunogenic than linear PEGs.
-
Terminal Functional Groups: The group at the end of the PEG chain can significantly impact immunogenicity. The most common is the methoxy (mPEG) group. Studies have suggested that the hydrophobicity of the end group plays a role, with more hydrophobic groups potentially leading to higher immunogenicity. The order of immunogenicity for some terminal groups has been suggested as: t-butoxy-PEG > methoxy-PEG (mPEG) > hydroxyl-PEG (OH-PEG).
This compound in Context:
This compound possesses a biotin moiety for specific targeting or purification purposes and a terminal hydroxyl group for conjugation. The relatively short PEG8 chain offers a balance between providing some shielding and minimizing the potential for anti-PEG antibody formation that can be associated with very large PEG molecules. The terminal hydroxyl group is generally considered to be less immunogenic than the more common methoxy group.
The biotin group itself is a small molecule and is generally considered to have low immunogenicity. However, when conjugated to a larger molecule, it could potentially act as a hapten, though this is less likely to be a major driver of immunogenicity compared to the protein and the PEG chain.
Quantitative Data Comparison
The following tables summarize representative data from studies comparing different PEGylation strategies. It is important to note that these are not direct comparisons with this compound but provide a basis for understanding the relative impact of different PEG characteristics on immunogenicity.
Table 1: Comparison of Anti-Drug Antibody (ADA) Response
| Therapeutic Protein | Modification | Animal Model | Key Findings on ADA Response | Reference |
| Albumin | Non-PEGylated | Mice | Antibody production observed after injection. | |
| Albumin | PEGylated | Mice | Reduced antibody levels observed. | |
| Uricase | Native | Mice | Elicited a strong anti-uricase antibody response. | |
| Uricase | Linear mPEG | Mice | Lower production of anti-native uricase antibodies compared to native uricase. | |
| Uricase | Branched mPEG | Mice | Lower production of anti-native uricase antibodies compared to native uricase. |
Table 2: Impact on T-Cell Response
| Therapeutic Protein | Modification | Assay | Key Findings on T-Cell Response | Reference |
| Certolizumab (Fab') | Non-PEGylated (CZNP) | T-cell line generation and ELISpot | Induced a greater number of T-cell lines from healthy donor PBMCs. | |
| Certolizumab Pegol (Fab') | PEGylated (CZP) | T-cell line generation and ELISpot | Induced fewer T-cell lines compared to the non-PEGylated form. |
Table 3: Influence of PEG Terminal Group on Anti-PEG Antibody Response
| PEG Derivative | Animal Model | Key Findings on Anti-PEG Response | Reference |
| t-butoxy-PEG (tBu-PEG) | Rabbits | Higher immunogenicity compared to mPEG and OH-PEG. | |
| methoxy-PEG (mPEG) | Rabbits | Intermediate immunogenicity. | |
| hydroxyl-PEG (OH-PEG) | Rabbits | Lower immunogenicity compared to tBu-PEG and mPEG. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the immunogenicity of different bioconjugates. Below are protocols for key in vitro and in vivo assays.
In Vitro Immunogenicity Assessment: Anti-Drug Antibody (ADA) ELISA
This protocol outlines a standard indirect ELISA for the detection and quantification of antibodies against a therapeutic protein.
Materials:
-
96-well microtiter plates
-
Therapeutic protein (PEGylated and non-PEGylated versions)
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Blocking Buffer (e.g., 5% non-fat dry milk in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Serum samples from immunized animals
-
Detection Antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the therapeutic protein (1-10 µg/mL in coating buffer) overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample Incubation: Add serially diluted serum samples to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection Antibody Incubation: Add the HRP-conjugated detection antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add the TMB substrate to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Stop the reaction by adding the stop solution.
-
Reading: Read the absorbance at 450 nm using a plate reader.
In Vivo Immunogenicity Assessment in Mice
This protocol provides a general framework for assessing the immunogenicity of a therapeutic protein in a mouse model.
Animals:
-
Appropriate mouse strain (e.g., BALB/c or C57BL/6). The use of transgenic mice expressing the human protein can be considered to mimic a more clinically relevant immune tolerance setting.
Procedure:
-
Acclimatization: Acclimatize animals for at least one week before the start of the study.
-
Grouping: Randomly assign animals to treatment groups (e.g., vehicle control, non-PEGylated protein, protein PEGylated with this compound, protein PEGylated with an alternative PEG reagent). A typical group size is 5-10 animals.
-
Dosing: Administer the therapeutic protein via the intended clinical route (e.g., intravenous, subcutaneous) at various dose levels. Repeat dosing according to a schedule that reflects the intended clinical use.
-
Sample Collection: Collect blood samples at predetermined time points (e.g., pre-dose and at various time points post-dosing) to measure antibody responses.
-
Humoral Response Analysis: Analyze serum samples for the presence of anti-drug antibodies (ADAs) and anti-PEG antibodies using ELISA as described above.
-
Cellular Response Analysis: At the end of the study, isolate splenocytes and perform T-cell proliferation assays (e.g., CFSE dilution assay) or cytokine release assays (e.g., ELISpot, multiplex cytokine analysis) in response to ex vivo stimulation with the therapeutic protein.
Visualizations
To better illustrate the concepts discussed, the following diagrams are provided.
Mechanism of PEGylation in reducing protein immunogenicity.
Experimental workflow for immunogenicity assessment.
Conclusion
This compound presents a viable option for researchers seeking to reduce the immunogenicity of therapeutic molecules while retaining a functionality for biotin-streptavidin based applications. The presence of a terminal hydroxyl group is advantageous from an immunogenicity perspective when compared to the more commonly used methoxy-terminated PEGs. However, the ultimate immunological profile of a bioconjugate is dependent on a multitude of factors. Therefore, a direct, empirical comparison of this compound with other relevant PEGylation reagents and alternatives, using standardized in vitro and in vivo models as outlined in this guide, is essential for selecting the optimal strategy for any given therapeutic candidate. The provided data and protocols offer a framework for conducting such comparative studies to make data-driven decisions in the development of safer and more effective biologics.
References
- 1. benchchem.com [benchchem.com]
- 2. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-PEG antibodies in the clinic: current issues and beyond PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MOUSE MODELS FOR ASSESSING PROTEIN IMMUNOGENICITY: LESSONS AND CHALLENGES - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Biotin-PEG Linkers in Drug Delivery: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of success in targeted drug delivery. Biotin-PEG linkers, which combine the high-affinity targeting of biotin with the pharmacokinetic-enhancing properties of polyethylene glycol (PEG), offer a versatile platform for delivering therapeutic payloads. This guide provides an objective, data-driven comparison of different Biotin-PEG linkers, focusing on the impact of PEG chain length, linker cleavability, and architecture on drug delivery efficacy.
This comprehensive analysis synthesizes experimental data from multiple studies to aid in the rational design of biotinylated drug conjugates. We will delve into key performance metrics, provide detailed experimental protocols for their evaluation, and visualize complex workflows and pathways to facilitate a deeper understanding.
Key Performance Metrics: A Comparative Analysis
The performance of a Biotin-PEG linker in a drug delivery system is a multifactorial equation. The length of the PEG chain, the nature of the chemical bond (cleavable or non-cleavable), and the overall architecture of the linker (linear or branched) all play crucial roles in determining the stability, targeting efficiency, and ultimate therapeutic efficacy of the drug conjugate.
Impact of PEG Linker Length
The length of the PEG spacer arm in a Biotin-PEG linker significantly influences the pharmacokinetic and pharmacodynamic properties of the drug conjugate. Longer PEG chains can enhance solubility, reduce immunogenicity, and prolong circulation half-life.[1][2] However, there is a trade-off, as excessive PEG length can sometimes hinder cellular uptake or reduce the cytotoxic potency of the drug.[3]
| Parameter | Short PEG Chains (e.g., PEG2-PEG6) | Long PEG Chains (e.g., PEG12-PEG24) | References |
| Steric Hindrance | Less steric hindrance, potentially allowing for better access of biotin to its receptor. | Greater steric hindrance, which may impact binding affinity in some contexts. | [4] |
| Solubility | Moderate improvement in solubility. | Significant improvement in the solubility of hydrophobic drugs. | [4] |
| In Vitro Cytotoxicity | Generally higher potency in some studies. | Can lead to a reduction in cytotoxicity. For example, a 10 kDa PEG linker caused a 22-fold reduction in cytotoxicity compared to a non-PEGylated conjugate. | |
| Circulation Half-life | Shorter half-life compared to longer PEG chains. | Prolonged circulation half-life, leading to increased tumor accumulation. |
Cleavable vs. Non-Cleavable Linkers
The choice between a cleavable and a non-cleavable linker dictates the mechanism of drug release. Cleavable linkers are designed to release the payload in response to specific triggers within the target cell or tumor microenvironment, such as low pH or the presence of certain enzymes. Non-cleavable linkers, on the other hand, release the drug upon lysosomal degradation of the entire antibody-drug conjugate (ADC).
| Feature | Cleavable Linkers | Non-Cleavable Linkers | References |
| Mechanism of Release | Triggered by specific conditions (e.g., pH, enzymes, reducing agents). | Relies on the complete degradation of the antibody in the lysosome. | |
| Plasma Stability | Can be susceptible to premature drug release in circulation. | Generally exhibit higher plasma stability. | |
| Bystander Effect | Released payload can diffuse out of the target cell and kill neighboring antigen-negative cells. | The active metabolite is typically charged and less membrane-permeable, limiting the bystander effect. | |
| Therapeutic Window | Can have a narrower therapeutic window due to potential off-target toxicity from premature release. | May offer a larger therapeutic window due to enhanced stability. |
Linear vs. Branched Architectures
The architecture of the PEG linker can also influence the properties of the drug conjugate. Branched PEG linkers offer the potential for higher drug loading and can provide a superior shielding effect, further enhancing stability and circulation time.
| Characteristic | Linear PEG Linkers | Branched PEG Linkers | References |
| Drug Loading | Typically a 1:1 ratio of drug to linker. | Allows for the attachment of multiple drug molecules per biotin, increasing the drug-to-antibody ratio (DAR). | |
| Steric Shielding | Provides good shielding, but may be less effective than branched structures. | Offers superior shielding, which can lead to increased circulation time and reduced immunogenicity. | |
| Synthesis | Generally simpler and more cost-effective to synthesize. | More complex and potentially more expensive to produce. | |
| Pharmacokinetics | Predictable and well-characterized pharmacokinetic profiles. | Can lead to further improvements in circulation half-life. |
Experimental Protocols
To facilitate the direct comparison of different Biotin-PEG linkers, it is essential to employ standardized and robust experimental protocols. Below are detailed methodologies for key assays used to evaluate the performance of biotinylated drug conjugates.
Plasma Stability Assay
This assay is crucial for determining the stability of the drug-linker conjugate in a biological matrix and predicting its in vivo behavior.
Objective: To quantify the extent of drug release from the Biotin-PEG-drug conjugate over time in plasma.
Materials:
-
Biotin-PEG-drug conjugate
-
Human, mouse, or rat plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
LC-MS/MS system
Procedure:
-
Dilute the Biotin-PEG-drug conjugate to a final concentration of 100 µg/mL in pre-warmed plasma and in PBS (as a control).
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 1, 6, 24, 48, 96, and 144 hours), withdraw an aliquot of the plasma/PBS sample.
-
Immediately quench the reaction by adding four volumes of ice-cold acetonitrile containing an internal standard.
-
Vortex and centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of released drug.
-
Calculate the percentage of drug release at each time point relative to the initial concentration.
In Vitro Drug Release from Micelles/Nanoparticles
This protocol is designed to assess the release kinetics of a drug from a nanoparticle or micellar formulation incorporating a Biotin-PEG linker.
Objective: To measure the rate and extent of drug release from a nanocarrier under different pH conditions, simulating physiological and endosomal/lysosomal environments.
Materials:
-
Drug-loaded nanoparticles/micelles with Biotin-PEG linkers
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Acetate buffer at pH 5.0
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Shaking incubator at 37°C
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Place a known concentration of the drug-loaded nanocarrier suspension into a dialysis bag.
-
Immerse the dialysis bag in a larger volume of release medium (PBS pH 7.4 or acetate buffer pH 5.0) to ensure sink conditions.
-
Incubate the setup at 37°C with gentle agitation.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample of the release medium.
-
Replace the withdrawn volume with fresh release medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the samples using a validated analytical method (e.g., HPLC, UV-Vis).
-
Calculate the cumulative percentage of drug released over time.
Competitive Cellular Uptake Assay
This assay helps to determine if the cellular uptake of the biotinylated drug conjugate is mediated by the biotin receptor.
Objective: To evaluate the specificity of cellular uptake by competing the biotinylated conjugate with free biotin.
Materials:
-
Cancer cell line overexpressing the biotin receptor (e.g., HeLa, A549)
-
Fluorescently labeled Biotin-PEG-drug conjugate
-
Free biotin
-
Cell culture medium
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with a high concentration of free biotin (e.g., 1 mM) for 30 minutes to block the biotin receptors. A control group without free biotin should be included.
-
Add the fluorescently labeled Biotin-PEG-drug conjugate to all wells at a specific concentration.
-
Incubate for a defined period (e.g., 2-4 hours) at 37°C.
-
Wash the cells three times with cold PBS to remove any unbound conjugate.
-
Lyse the cells and measure the intracellular fluorescence using a plate reader. Alternatively, detach the cells and analyze the fluorescence intensity by flow cytometry.
-
Compare the fluorescence intensity between the cells pre-incubated with free biotin and the control cells. A significant reduction in fluorescence in the presence of excess free biotin indicates receptor-mediated uptake.
Visualizing Workflows and Pathways
To further clarify the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate a typical experimental workflow and a targeted drug delivery pathway.
Caption: Experimental workflow for the evaluation of Biotin-PEG-drug conjugates.
References
Stability Showdown: A Comparative Guide to Biotin-PEG8-Alcohol Conjugates in Serum
For researchers, scientists, and drug development professionals, the stability of bioconjugates in serum is a critical factor influencing their efficacy and reliability in in vivo applications. This guide provides an objective comparison of the serum stability of Biotin-PEG8-alcohol conjugates against other common biotinylation reagents, supported by experimental data and detailed protocols to inform your research decisions.
The covalent attachment of biotin to proteins and other macromolecules, a process known as biotinylation, is a cornerstone technique in life sciences. The high-affinity interaction between biotin and streptavidin is leveraged for a multitude of applications, including immunoassays, affinity purification, and targeted drug delivery. However, the stability of the linkage between biotin and the biomolecule in a complex biological environment like serum is often a critical, yet overlooked, aspect. Instability can lead to premature cleavage of the biotin tag, resulting in loss of function and misleading experimental outcomes.
This compound has emerged as a popular reagent for biotinylation, offering the benefits of a hydrophilic polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance. This guide delves into the serum stability of conjugates formed using this reagent and compares it with alternatives, providing a framework for selecting the most appropriate biotinylation strategy for your specific needs.
Comparative Stability of Biotinylation Reagents in Serum
The stability of a biotin conjugate in serum is largely dictated by the chemical nature of the bond linking biotin to the biomolecule. Serum contains a variety of enzymes, such as esterases and proteases, that can cleave certain chemical linkages. The following table summarizes available data and conceptual stability of different biotinylation chemistries.
| Biotinylation Reagent/Linkage Type | Linkage Chemistry | Reported Serum/Plasma Stability | Key Considerations |
| This compound | Amide bond (typically formed after activation of the alcohol) | PEGylation is known to generally increase the in vivo half-life and stability of bioconjugates. While specific quantitative data for this compound is limited, the stable amide bond combined with the PEG spacer is expected to provide good stability. | The PEG linker enhances solubility and reduces immunogenicity. Stability can be influenced by the method used to activate the alcohol for conjugation. |
| NHS-LC-Biotin | Amide bond | A study on biotinylated endothelial cells reported a half-life of 38.0 hours for NHS-LC-Biotin conjugates[1]. However, another study found that many NHS-ester formed biotin-protein bonds are susceptible to hydrolysis in human plasma[2]. | N-hydroxysuccinimide (NHS) esters are widely used for their reactivity with primary amines. The "LC" (long chain) spacer is intended to reduce steric hindrance. |
| Sulfo-NHS-LC-Biotin | Amide bond | In the same cellular study, the half-life for Sulfo-NHS-LC-Biotin conjugates was reported to be 10.8 hours [1]. | The sulfonate group increases water solubility, allowing for biotinylation to be performed in the absence of organic solvents. |
| Maleimide-PEG-Biotin | Thioether bond | Maleimide-thiol linkages are known to be susceptible to retro-Michael addition and exchange with other thiols present in serum, such as albumin, leading to instability[3]. However, modifications to the maleimide structure can improve stability. | Maleimides react specifically with free sulfhydryl groups on cysteine residues. This allows for more site-specific biotinylation compared to amine-reactive methods. |
| Click Chemistry (e.g., Azide-Alkyne) | Triazole ring | The 1,2,3-triazole linkage formed via copper-catalyzed or copper-free click chemistry is exceptionally stable and resistant to enzymatic cleavage in biological environments[4]. | This bioorthogonal chemistry provides high specificity and stability. It requires the introduction of an azide or alkyne group onto the biomolecule. |
| Cysteine-reactive with stabilized linkage | Thioether bond (modified) | A specially designed biotinylation reagent targeting cysteine residues with a carboxylate group positioned alpha to the biotinamide bond showed less than 0.6% release of bound biotin in plasma, which was significantly more stable than NHS-LC-biotin conjugates. | This highlights that the chemical environment surrounding the linkage is critical for stability. |
Experimental Protocols
To aid researchers in assessing the serum stability of their own bioconjugates, we provide a detailed, generalized protocol based on established methodologies.
Protocol: In Vitro Serum Stability Assessment of Biotinylated Proteins
Objective: To determine the percentage of intact biotinylated protein remaining after incubation in serum over time.
Materials:
-
Biotinylated protein of interest
-
Human or animal serum (e.g., from commercial sources like Sigma-Aldrich or Thermo Fisher Scientific)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein precipitation solution (e.g., cold acetonitrile with 1% trifluoroacetic acid)
-
LC-MS grade water and acetonitrile
-
Microcentrifuge tubes
-
Incubator capable of maintaining 37°C
-
High-performance liquid chromatography-mass spectrometry (HPLC-MS) system
Procedure:
-
Preparation of Samples:
-
Prepare a stock solution of the biotinylated protein in PBS.
-
In microcentrifuge tubes, mix the biotinylated protein stock solution with pre-warmed serum to a final desired concentration (e.g., 100 µg/mL). A typical ratio is 1:9 (v/v) of protein solution to serum.
-
Prepare a control sample by mixing the biotinylated protein with PBS instead of serum.
-
-
Incubation:
-
Incubate all tubes at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24, and 48 hours), withdraw an aliquot (e.g., 50 µL) from each tube. The t=0 sample should be processed immediately without incubation.
-
-
Protein Precipitation:
-
To each aliquot, add 2-3 volumes of cold protein precipitation solution (e.g., 150 µL of acetonitrile/TFA).
-
Vortex vigorously for 30 seconds.
-
Incubate at -20°C for at least 30 minutes to facilitate protein precipitation.
-
-
Sample Clarification:
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated serum proteins.
-
Carefully collect the supernatant containing the biotinylated protein and any of its fragments.
-
-
LC-MS Analysis:
-
Analyze the supernatant by reverse-phase HPLC coupled to a mass spectrometer.
-
Use a suitable C4 or C18 column and a gradient of water/acetonitrile with 0.1% formic acid.
-
Monitor the elution of the intact biotinylated protein by its characteristic mass-to-charge ratio (m/z).
-
-
Data Analysis:
-
Integrate the peak area of the intact biotinylated protein at each time point.
-
Calculate the percentage of intact conjugate remaining at each time point relative to the t=0 sample.
-
Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the half-life (t½) in serum.
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for assessing serum stability and the logical relationship in selecting a biotinylation reagent.
References
- 1. Application of biotinylated reagents NHS-LC biotin and sulfo-NHS-LC biotin in a new intravascular drug delivery method [en.highfine.com]
- 2. Instability of the biotin-protein bond in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Biotin-PEG8-alcohol and Other Hydrophilic Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of bioconjugates, influencing the stability, solubility, and overall performance of the final product. This guide provides an objective comparison of Biotin-PEG8-alcohol with other hydrophilic linkers, supported by experimental data and detailed protocols to inform rational linker design.
The covalent attachment of biotin to proteins and other biomolecules is a cornerstone technique in life sciences, enabling a wide range of applications from affinity purification to targeted drug delivery. The linker connecting the biotin moiety to the molecule of interest plays a pivotal role, particularly its hydrophilicity, which can significantly impact the properties of the resulting bioconjugate. This compound, a popular choice, features an eight-unit polyethylene glycol (PEG) chain that imparts favorable characteristics. This guide will delve into a comparative analysis of this compound against other hydrophilic linkers, focusing on key performance parameters.
The Critical Role of Hydrophilic Linkers
Hydrophilic linkers are instrumental in overcoming the challenges associated with the inherent hydrophobicity of many biomolecules and therapeutic payloads.[1][2] By increasing the overall water solubility of the bioconjugate, these linkers can prevent aggregation, a common issue that can lead to reduced efficacy and immunogenicity.[3] Furthermore, the flexible nature of PEG chains can provide a spatial separation between the biotin and the conjugated molecule, minimizing steric hindrance and preserving the biological activity of both components.[4][5]
This compound: A Mid-Length Contender
This compound is a heterobifunctional linker featuring a biotin group for strong binding to avidin or streptavidin, and a terminal hydroxyl group that can be activated for conjugation to various functional groups on a target molecule. The eight-unit PEG chain strikes a balance between providing sufficient hydrophilicity and maintaining a relatively compact structure.
Comparative Analysis of Hydrophilic Linkers
The choice of a hydrophilic linker often involves a trade-off between linker length, hydrophilicity, and the potential for inducing immunogenicity. While longer PEG chains generally offer superior solubility, they can also increase the hydrodynamic radius of the conjugate, potentially affecting its pharmacokinetic profile. Conversely, shorter linkers may not provide adequate spacing or hydrophilicity.
To provide a clear comparison, the following tables summarize the key properties and performance metrics of this compound in relation to other commonly used hydrophilic linkers.
Table 1: Physicochemical Properties of Selected Hydrophilic Linkers
| Linker | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Key Features |
| Biotin-PEG4-alcohol | 419.5 | ~17.9 | Shorter PEG chain, less steric bulk. |
| This compound | 595.8 | ~32.3 | Balanced hydrophilicity and length. |
| Biotin-PEG12-alcohol | 772.0 | ~46.7 | Increased hydrophilicity and spacer length. |
| Biotin-PEG-Sulfonate | Variable | Variable | Negatively charged, can further enhance solubility. |
| Biotin-PEG-Polyhydroxyl | Variable | Variable | Contains multiple hydroxyl groups for high hydrophilicity. |
Table 2: Performance Comparison of Biotin-PEG Linkers in Bioconjugation
| Parameter | Biotin-PEG4 | Biotin-PEG8 | Biotin-PEG12 | General Trend with Increasing PEG Length |
| Relative Hydrophilicity | Good | Excellent | Superior | Increases with PEG length. |
| Solubility of Conjugate | Improved | Significantly Improved | Maximally Improved | Increases, reducing aggregation. |
| Plasma Half-life of ADC | Moderate | Increased | Further Increased | Generally increases due to larger hydrodynamic size. |
| Tumor Accumulation of ADC | Good | Enhanced | Potentially Further Enhanced | Can improve due to EPR effect and reduced clearance. |
| Binding to Streptavidin | High Affinity | High Affinity | High Affinity | Generally maintained, but very long linkers might show altered kinetics. |
| Potential for Immunogenicity | Low | Low to Moderate | Moderate | Can increase with longer PEG chains. |
Note: The data presented is a synthesis of trends observed across multiple studies and may vary depending on the specific biomolecule and experimental conditions.
Experimental Protocols
To aid in the practical application and evaluation of these linkers, detailed methodologies for key experiments are provided below.
Protocol 1: Protein Biotinylation using Biotin-PEG-alcohol
This protocol describes the general steps for conjugating a Biotin-PEG-alcohol linker to a protein containing primary amines.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Biotin-PEG-alcohol
-
Activating agent (e.g., p-nitrophenyl chloroformate or disuccinimidyl carbonate) to convert the alcohol to a reactive ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Activation of Biotin-PEG-alcohol: In a moisture-free environment, dissolve Biotin-PEG-alcohol and a molar excess of the activating agent in anhydrous DMSO or DMF. Allow the reaction to proceed at room temperature for several hours to form the reactive ester.
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer.
-
Biotinylation Reaction: Add the activated Biotin-PEG linker solution to the protein solution at a desired molar excess (typically 10-50 fold).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add quenching buffer to the reaction mixture to stop the reaction by consuming any unreacted linker.
-
Purification: Remove excess, unreacted biotinylation reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer.
-
Characterization: Determine the degree of biotinylation using the HABA assay (Protocol 2) and characterize the conjugate using techniques such as SDS-PAGE, SEC-HPLC, and mass spectrometry.
Protocol 2: Quantification of Biotin Incorporation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for determining the degree of biotinylation.
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample
-
Biotin standards of known concentration
-
Spectrophotometer or plate reader capable of measuring absorbance at 500 nm
Procedure:
-
Prepare a Standard Curve: Prepare a series of biotin standards of known concentrations.
-
HABA/Avidin Measurement: To a microplate well or cuvette, add the HABA/Avidin solution and measure the initial absorbance at 500 nm (A500_initial).
-
Sample Addition: Add a known volume of the biotinylated protein sample or biotin standard to the HABA/Avidin solution and mix well.
-
Final Absorbance Measurement: After a short incubation period, measure the final absorbance at 500 nm (A500_final). The absorbance will decrease as biotin displaces HABA from avidin.
-
Calculation: Calculate the change in absorbance (ΔA500 = A500_initial - A500_final).
-
Determine Biotin Concentration: Use the standard curve to determine the concentration of biotin in the sample.
-
Calculate Degree of Labeling: Divide the molar concentration of biotin by the molar concentration of the protein to determine the average number of biotin molecules per protein.
Visualizing Key Concepts and Workflows
To further clarify the concepts and procedures discussed, the following diagrams have been generated using Graphviz.
Conclusion
The selection of a hydrophilic linker is a critical consideration in the development of robust and effective bioconjugates. This compound offers a well-balanced profile of hydrophilicity, spacer length, and reactivity, making it a suitable choice for a wide array of applications. However, for applications requiring maximum solubility and spatial separation, longer PEG chains such as Biotin-PEG12-alcohol may be more appropriate, albeit with potential considerations for immunogenicity. Conversely, shorter linkers like Biotin-PEG4-alcohol can be advantageous when a more compact conjugate is desired. Ultimately, the optimal linker choice will depend on the specific requirements of the application, and empirical testing, guided by the principles and protocols outlined in this guide, is essential for achieving the desired performance characteristics of the final bioconjugate.
References
Safety Operating Guide
Navigating the Disposal of Biotin-PEG8-alcohol: A Guide for Laboratory Professionals
Key Disposal Information Summary
| Characteristic | Guidance | Citation |
| Hazard Classification | Not considered a hazardous substance or mixture. | [1] |
| Primary Disposal Route | Collection for chemical waste disposal. Do not dispose down the drain or in regular trash. | |
| Containerization | Use a designated, clearly labeled, and chemically compatible waste container with a secure lid. | |
| Contaminated Materials | Any materials contaminated with Biotin-PEG8-alcohol (e.g., pipette tips, gloves, bench paper) should be disposed of as chemical waste. | |
| Institutional Contact | Your institution's Environmental Health and Safety (EHS) department is the primary contact for disposal procedures and waste pickup. |
Standard Disposal Protocol
The following steps outline the recommended procedure for the disposal of this compound and associated waste. This protocol is based on general best practices for laboratory chemical waste management.
-
Segregation and Collection :
-
Collect all waste containing this compound, including pure substance, solutions, and contaminated disposable materials, in a designated waste container.
-
Ensure the waste container is made of a compatible material and has a tightly sealing lid to prevent leaks or spills.
-
-
Labeling :
-
Clearly label the waste container with "Chemical Waste" and the full chemical name: "this compound".
-
Include any other information required by your institution's specific waste management policies.
-
-
Storage :
-
Store the sealed waste container in a designated and secure area for chemical waste.
-
This area should be well-ventilated and away from incompatible materials.
-
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste management service to schedule a pickup.
-
Provide them with an accurate description of the waste, including the chemical name and quantity.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
In the event of a spill, it is important to contain the material using an inert absorbent, collect the contaminated material into the designated chemical waste container, and decontaminate the affected area. Always consult your institution's specific spill response procedures. By following these guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound.
References
Personal protective equipment for handling Biotin-PEG8-alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety, handling, and disposal information for Biotin-PEG8-alcohol (CAS No. 2182601-20-1). Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring the integrity of your research.
Summary of Safety and Physical Data
The following table summarizes the key safety and physical information for this compound. Based on available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture[1].
| Parameter | Value | Source |
| Chemical Name | This compound | [1][2][3] |
| CAS Number | 2182601-20-1 | [2] |
| Molecular Formula | C26H49N3O10S | |
| Molecular Weight | 595.75 g/mol | |
| Hazard Classification | Not a hazardous substance or mixture | |
| Recommended Storage | -20°C | |
| Solubility | Water, DMSO, DMF, DCM |
Operational Plan: Safe Handling Protocol
Follow these step-by-step instructions for the safe handling of this compound in a laboratory setting.
Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation : Use in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is recommended.
-
Personal Protective Equipment (PPE) : The following PPE should be worn at all times when handling this compound:
-
Eye Protection : Safety glasses with side-shields or goggles.
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile).
-
Body Protection : A standard laboratory coat.
-
Handling and Use
-
General Hygiene : Practice good laboratory hygiene. Avoid contact with skin and eyes. Do not ingest or inhale. Wash hands thoroughly after handling.
-
Weighing : If weighing the solid form, do so in a location with minimal air disturbance or in a ventilated enclosure to prevent dust formation.
-
Dissolving : When preparing solutions, add the solvent to the solid slowly to avoid splashing. This compound is soluble in water, DMSO, DMF, and DCM.
First Aid Measures
In the event of exposure, follow these first aid protocols as outlined in the Safety Data Sheet:
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.
-
Skin Contact : Wash off with soap and plenty of water. Remove contaminated clothing.
-
Inhalation : Move the person to fresh air. If not breathing, give artificial respiration.
-
Ingestion : Wash out the mouth with water. Do NOT induce vomiting. Call a physician.
Disposal Plan
As this compound is not considered hazardous waste, disposal is straightforward but must be done responsibly to protect the environment.
-
Solid Waste : Unused solid this compound can be disposed of in the regular solid waste stream, in compliance with local regulations.
-
Liquid Waste :
-
Aqueous solutions of this compound should not be poured down the drain to avoid affecting wastewater treatment processes.
-
Small quantities of solutions can be absorbed onto an inert material (e.g., vermiculite, sand) and disposed of as solid waste.
-
For larger quantities, or solutions containing hazardous solvents, consult your institution's environmental health and safety (EHS) office for guidance on disposal through a licensed chemical waste contractor.
-
-
Empty Containers : Rinse empty containers thoroughly with an appropriate solvent. Once clean and dry, deface the label and dispose of the container in the regular trash or recycling, as appropriate.
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound, from receipt of the material to its final disposal.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
